5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)1-9-10-3/h1H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKMTORCXXPIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021462 | |
| Record name | 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543739-84-0 | |
| Record name | 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543739-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Value of a Fluorinated Pyrazole Scaffold
An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
In the landscape of modern synthetic chemistry and drug discovery, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that can be readily modified to interact with a wide array of biological targets. The pyrazole ring is a quintessential example of such a scaffold, prized for its metabolic stability and versatile synthetic handles.[1][2][3] When combined with the unique properties of a trifluoromethyl (CF₃) group—a substituent known to enhance metabolic stability, lipophilicity, and receptor binding affinity—the resulting molecule becomes a powerful building block for novel chemical entities.[4]
This guide provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of advanced materials, agrochemicals, and, most notably, pharmaceuticals. We will delve into its fundamental properties, synthesis protocols, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Properties and Characterization
This compound is a white to off-white solid at room temperature. The strategic placement of the electron-withdrawing trifluoromethyl and carboxylic acid groups on the pyrazole core dictates its chemical reactivity and physical properties.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 180590-77-2 | - |
| Molecular Formula | C₅H₃F₃N₂O₂ | [5] |
| Molecular Weight | 180.08 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 134-138 °C (for 1-phenyl derivative) | [6] |
Note: The melting point can vary depending on the substituent on the N1 position of the pyrazole ring. The value provided is for a common derivative, as the parent compound's data is less frequently reported.
Synthesis Pathway and Experimental Protocol
The synthesis of pyrazole carboxylic acids often relies on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this compound and its esters, a common and efficient route involves the reaction of a substituted hydrazine with an ethoxymethylenemalonate precursor bearing a trifluoromethyl group.
Synthetic Workflow Overview
The following diagram illustrates a generalized, two-step synthetic pathway to produce N-substituted this compound derivatives, which are common precursors to a wide range of biologically active molecules.
Caption: Generalized synthetic workflow for N-substituted pyrazole carboxylic acids.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This protocol describes a reliable method for synthesizing a representative N-substituted analog. The choice of an N-phenyl substituent is common in medicinal chemistry scaffolds.
Materials:
-
Phenylhydrazine
-
Ethyl (ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
Ethanol (absolute)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Step 1: Synthesis of Ethyl 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add ethyl (ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.05 eq) to the solution. The slight excess ensures the complete consumption of the hydrazine starting material.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the ethyl ester intermediate. This intermediate can be purified by flash column chromatography on silica gel if necessary, though it is often carried forward to the next step without extensive purification.
Step 2: Hydrolysis to 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Saponification: Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add sodium hydroxide (2.0-3.0 eq) and stir the mixture vigorously at room temperature overnight. The use of a co-solvent like THF is crucial to ensure the miscibility of the organic ester and the aqueous base.
-
Acidification: After the hydrolysis is complete (as confirmed by TLC), cool the reaction vessel in an ice bath. Slowly and carefully add concentrated HCl to acidify the mixture to a pH of ~2. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.[7] Dry the purified solid under vacuum.
Applications in Medicinal Chemistry
The this compound scaffold is a cornerstone in the development of targeted therapeutics. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[2][8][9]
As a Scaffold for Enzyme Inhibitors
The pyrazole core is an effective bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites. The carboxylic acid moiety provides a key attachment point for further chemical elaboration into amides, esters, and other functional groups.[4]
Example: Cyclooxygenase (COX) Inhibitors Derivatives of this scaffold have been synthesized and evaluated as inhibitors of COX-1 and COX-2, enzymes central to the inflammatory pathway.[7] The general structure involves converting the carboxylic acid to an amide.
Caption: Elaboration of the core scaffold into potent amide-based inhibitors.
One study reported that certain N-aryl carboxamide derivatives exhibited potent in vitro inhibitory activity against COX enzymes, with some compounds showing selectivity for COX-2.[7] For example, compound 3d in the cited study showed a COX-2 IC₅₀ value of 4.92 µM.[7] This highlights the scaffold's utility in generating targeted anti-inflammatory agents.
Anticancer and Antimicrobial Activity
The pyrazole nucleus is present in numerous approved drugs and clinical candidates for various diseases.[10] Its derivatives have been investigated for a range of biological effects:
-
Anticancer: Some pyrazole-based compounds act as inhibitors of protein kinases, which are often dysregulated in cancer.[10][11][12] The scaffold can be tailored to fit into the ATP-binding pocket of these enzymes.
-
Antimicrobial: Pyrazole carboxylic acid derivatives have shown promising antibacterial and antifungal properties.[1][9]
-
Antiviral and Anti-tubercular: The versatility of the pyrazole structure has led to its exploration in developing agents against various infectious diseases.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound and its derivatives is essential. The following information is synthesized from available Safety Data Sheets (SDS).[13][14][15][16]
Hazard Identification
The compound and its close analogs are generally classified with the following hazards:
-
H312: Harmful in contact with skin.[17]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][18] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][18]
-
Keep away from strong oxidizing agents, acids, and bases.[13]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the synergistic benefits of the pyrazole core and trifluoromethyl substitution. Its synthetic accessibility and the broad biological activities exhibited by its derivatives make it a molecule of significant interest in drug discovery and materials science.[4][19] The protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the potential of this versatile scaffold in their scientific endeavors.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuFttH-pNhaVitKwVYvgpEchfHLd7PY4XzUU2BL-Bn00BX5hIOe9PyT5pgN2ktESQXenZwUUAPcaK2THaWmA_YhANkZltE0lXANRQ4w1BhSIjOvm1LEsTMwibMaUDpYJZs2lBB7RDg_PgwQw5lkbnzcXokYuABaEbVN6bZlxf_OInOU9LYJYwUS3vG4pqFgYU=
- Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxP50tIwhR33pcAIkXxBN8yyVWweLbMiFARNx5s0b85TZabPKloquIxnHqqMyPBa4nSi3DeMB6mybjEGF8BaT_DkwnbpqFa_8T4x_BGY2pXxIgUDPccVi-12N7hDSPXue9QP4iBy__2Ok19s2J
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: https://www.researchgate.
- PubChem. (n.d.). 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/688699
- Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. Available at: https://www.ingentaconnect.com/content/ben/moc/2021/00000018/00000001/art00008
- Matrix Scientific. (n.d.). Safety Data Sheet. Available at: https://www.
- Sener, A., et al. (2002). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available at: https://www.researchgate.net/publication/236965451_Synthesis_and_Some_Reactions_of_Pyrazole-3-carboxylic_acid_Having_Trifluoromethyl_Unit
- Sigma-Aldrich. (n.d.). 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/659618
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: https://globalresearchonline.net/journalcontents/v65-1/20.pdf
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: https://www.mdpi.com/1420-3049/25/18/4202
- Fisher Scientific. (2014). Safety Data Sheet for Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Available at: https://www.fishersci.com/sds?productName=AC456630010
- Echemi. (n.d.). 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheets. Available at: https://www.echemi.com/sds/1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic-acid-cas98534-81-7.html
- Aaron Chemicals. (2024). Safety Data Sheet for 1-(Oxan-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid. Available at: https://www.aaron-chemicals.com/sds/A356829_1803598-09-5.pdf
- ChemicalBook. (n.d.). 5-(trifluoromethyl)-1-(2-fluorophenyl)-1h-pyrazole-4-carboxylic acid. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB52726395_EN.htm
- Caruso, F., et al. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2970016/
- Google Patents. (n.d.). US9796709B2 - 5-hydroxy-4-(trifluoromethyl)pyrazolopyridine derivative. Available at: https://patents.google.
- TCI Chemicals. (2018). Safety Data Sheet for 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid. Available at: https://www.tcichemicals.com/BE/en/sds/M2753_US_EN.pdf
- Justia Patents. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Available at: https://patents.justia.
- ResearchGate. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Available at: https://www.researchgate.net/publication/232230536_5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic_acid
- ResearchGate. (n.d.). Figure S21. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole (4m) in CDCl3. Available at: https://www.researchgate.net/figure/H-NMR-Spectrum-of-5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3-4_fig20_268370719
- Benchchem. (n.d.). Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry. Available at: https://www.benchchem.com/application-notes/5-(trifluoromethyl)pyrazole-3-carboxamide
- Parchem. (n.d.). This compound (Cas 1259932-11-0). Available at: https://www.parchem.com/chemical-supplier-distributor/5-Trifluoromethyl-1H-Pyrazole-4-Carboxylic-Acid-084013.aspx
- PubChem. (n.d.). 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3607509
- ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available at: https://www.researchgate.net/publication/281144062_Synthesis_of_1-methyl-3-trifluoromethyl-4-pyrazole_carboxylic_acid
- MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: https://www.mdpi.com/1420-3049/20/1/1397
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Available at: https://patents.google.
- Sigma-Aldrich. (n.d.). 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 97. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/473854
- Amerigo Scientific. (n.d.). 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (97%). Available at: https://www.amerigoscientific.com/1-4-methylphenyl-5-trifluoromethyl-1h-pyrazole-4-carboxylic-acid-97-98534-84-0.html
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: https://www.mdpi.com/1420-3049/20/11/19736
- Santa Cruz Biotechnology. (n.d.). 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid. Available at: https://www.scbt.com/p/5-methyl-1-3-trifluoromethyl-phenyl-1h-pyrazole-4-carboxylic-acid-149590-70-1
- Google Patents. (2016). United States Patent. Available at: https://patentimages.storage.googleapis.com/b9/02/75/a6582570072b22/US20160122320A1.pdf
- BLDpharm. (n.d.). 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Available at: https://www.bldpharm.com/products/98534-81-7.html
- MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: https://www.mdpi.com/1422-0067/24/6/5359
- J&K Scientific. (n.d.). 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: https://www.jk-scientific.com/en/product-113100-53-7.html
- PubMed. (n.d.). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Available at: https://pubmed.ncbi.nlm.nih.gov/36718043/
- PubMed. (n.d.). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Available at: https://pubmed.ncbi.nlm.nih.gov/38316024/
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. parchem.com [parchem.com]
- 6. 1-苯基-5-三氟甲基-1H-吡唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. aaronchem.com [aaronchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C11H7F3N2O2 | CID 688699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. matrixscientific.com [matrixscientific.com]
- 19. jk-sci.com [jk-sci.com]
An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Heterocycle
5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its structure, which marries the versatile pyrazole core with the unique properties of a trifluoromethyl group, makes it a highly valuable building block for the synthesis of novel therapeutic agents. The strategic placement of the trifluoromethyl group can profoundly influence the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, offering insights for researchers engaged in the development of new pharmaceuticals.
Core Identifiers and Physicochemical Properties
Accurate identification and understanding of the fundamental properties of a chemical entity are paramount for its effective use in research and development.
| Identifier | Value | Source |
| CAS Number | 1259932-11-0 | , |
| Molecular Formula | C₅H₃F₃N₂O₂ | |
| Molecular Weight | 180.08 g/mol | |
| InChI | InChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)1-9-10-3/h1H,(H,9,10)(H,11,12) | |
| SMILES | OC(=O)C1=C(NN=C1)C(F)(F)F |
While detailed experimental data on the physicochemical properties of the unsubstituted parent compound are not extensively published, properties can be predicted based on its structure and comparison with related analogues. The presence of both a carboxylic acid group and a trifluoromethyl group suggests a compound with a unique balance of polarity and lipophilicity.
Synthesis and Reactivity: A Versatile Chemical Hub
The synthesis of pyrazole-4-carboxylic acids often involves the cyclization of a hydrazine with a suitably functionalized three-carbon precursor. A common strategy for this class of compounds involves the reaction of a hydrazine with a derivative of an α,β-unsaturated carbonyl compound.
General Synthetic Workflow
A plausible synthetic route to this compound is outlined below. This generalized pathway is based on established pyrazole syntheses and highlights the key transformations.
Caption: Generalized synthetic workflow for this compound.
Key Experimental Considerations:
-
Choice of Precursors: The selection of the initial 1,3-dicarbonyl compound containing a trifluoromethyl group is critical. Its reactivity and the nature of the leaving groups will influence the reaction conditions required for efficient cyclization.
-
Reaction Conditions for Cyclization: The condensation reaction with hydrazine is typically carried out in a suitable solvent, and the temperature can be varied to control the reaction rate and minimize side products.
-
Hydrolysis of the Ester Intermediate: The final step involves the hydrolysis of the carboxylate ester to the desired carboxylic acid. This is often achieved under basic or acidic conditions, followed by neutralization to precipitate the product.
Reactivity Profile:
The reactivity of this compound is characterized by the interplay of its functional groups:
-
The Pyrazole Ring: This aromatic heterocycle can undergo electrophilic substitution, although the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups can influence the position and rate of these reactions. The nitrogen atoms of the pyrazole ring also offer sites for alkylation or acylation.[1]
-
The Carboxylic Acid Group: This functional group is a key handle for further synthetic transformations. It can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, providing a gateway to a diverse range of more complex molecules. This reactivity is central to its application in drug discovery, enabling the coupling of the pyrazole core to other pharmacophoric fragments.
-
The Trifluoromethyl Group: The CF₃ group is generally stable under many reaction conditions. Its strong electron-withdrawing nature influences the acidity of the carboxylic acid and the overall electronic properties of the pyrazole ring.
Applications in Drug Discovery and Development
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its derivatives have shown a broad spectrum of biological activities.
Role as a Bioisostere and Pharmacophore Enhancer:
The trifluoromethyl group is often incorporated into drug candidates as a bioisostere for other chemical groups, such as a methyl or chloro group. The unique properties of the CF₃ group, including its size, electronegativity, and lipophilicity, can lead to improved:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced binding affinity and potency.
-
Lipophilicity: The introduction of a CF₃ group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
Therapeutic Areas of Interest:
Derivatives of trifluoromethyl-substituted pyrazoles have been investigated for a wide range of therapeutic applications, including:
-
Anti-inflammatory Agents: Many pyrazole derivatives have been shown to exhibit anti-inflammatory properties.
-
Anticancer Agents: The pyrazole scaffold is found in a number of compounds with demonstrated anticancer activity.[2]
-
Antimicrobial Agents: The structural motif is also present in compounds with antibacterial and antifungal properties.[2]
-
Antiviral and Antidepressant Activities: The versatility of the pyrazole core extends to potential applications in treating viral infections and central nervous system disorders.[2]
The general importance of the pyrazole scaffold in medicinal chemistry is well-documented, with numerous derivatives finding use as analgesics, antipyretics, and anti-inflammatory drugs.[3]
Caption: The role of this compound as a versatile scaffold.
Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. In case of dust formation, a respirator may be necessary.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
The safety profiles of related N-substituted pyrazole carboxylic acids often indicate potential for skin and eye irritation, and they may be harmful if swallowed or inhaled.[4][5][6]
Conclusion
This compound stands out as a strategically important building block in the field of drug discovery. Its unique combination of a versatile pyrazole core and a property-enhancing trifluoromethyl group provides a robust platform for the development of novel therapeutic agents with improved pharmacological profiles. While detailed experimental data for the parent compound is somewhat limited in the public domain, the extensive research on its derivatives underscores the immense potential of this scaffold. A thorough understanding of its synthesis, reactivity, and biological significance is crucial for researchers aiming to leverage its advantages in the design of next-generation medicines.
References
- Caruso, F., et al. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2173.
- Thoreauchem. (n.d.). This compound-1259932-11-0.
- Aaron Chemicals LLC. (2024). Safety Data Sheet.
- Ark Pharma Scientific Limited. (n.d.). This compound.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 471-482.
- Slideshare. (n.d.). Unit 4 Pyrazole.
Sources
- 1. Unit 4 Pyrazole | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aaronchem.com [aaronchem.com]
- 6. echemi.com [echemi.com]
The Trifluoromethyl Group's Enduring Impact on Pyrazole Chemistry: A Technical Guide for Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry and agrochemical research, the pyrazole nucleus stands as a "privileged scaffold," a core structure consistently found in a multitude of biologically active compounds.[1][2] Its metabolic stability and versatile synthetic handles have made it a cornerstone of drug design.[3] However, the true potential of this heterocycle was unlocked with the introduction of the trifluoromethyl (CF₃) group. This seemingly simple substitution dramatically reshapes the molecule's electronic and physical properties, bestowing upon it enhanced metabolic stability, increased lipophilicity, and modulated acidity.[3][4] These features are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a comprehensive technical overview of the physical and chemical properties of trifluoromethylated pyrazoles, offering field-proven insights into their behavior and synthesis. We will explore the fundamental causality behind their unique characteristics and provide robust, self-validating experimental methodologies for their synthesis and characterization, designed for researchers, scientists, and drug development professionals.
The Dominant Influence: Electronic and Steric Effects of the CF₃ Group
The trifluoromethyl group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). The high electronegativity of the three fluorine atoms pulls electron density away from the pyrazole ring. This electronic perturbation is the root cause of the significantly altered properties of trifluoromethylated pyrazoles compared to their non-fluorinated parent.
This inductive effect lowers the electron density across the entire pyrazole ring, influencing the acidity of the N-H proton and the reactivity of the ring carbons toward electrophilic or nucleophilic attack. Understanding this fundamental principle is key to predicting and manipulating the chemical behavior of these molecules.
Core Physical Properties: A Comparative Analysis
The incorporation of a CF₃ group significantly alters the fundamental physicochemical properties of the pyrazole scaffold. These changes are crucial for drug development, influencing everything from solubility to membrane permeability. The strong electron-withdrawing nature of the CF₃ group generally increases the acidity (lowers the pKa) of the N-H proton and enhances lipophilicity (raises the logP).[5]
| Property | Pyrazole (Parent) | 3-(Trifluoromethyl)pyrazole | 4-(Trifluoromethyl)pyrazole | Rationale for Change & Citation |
| Melting Point (°C) | 67-70[6] | 45-47[7] | 76-78[8] | Changes in molecular weight, polarity, and crystal packing efficiency.[3] |
| Boiling Point (°C) | 186-188[6] | 70 (at 2 mmHg)[7] | 177.7 (Predicted)[8] | Dependent on intermolecular forces and molecular weight. |
| pKa (Acidity) | ~14 (deprotonation)[9] 2.49 (protonation)[6] | 10.56 (Predicted)[7] | Not readily available | The CF₃ group's strong inductive effect stabilizes the pyrazolate anion, increasing N-H acidity.[5] |
| logP (Lipophilicity) | 0.26 - 0.33[6][10] | Not readily available | 1.29[8] | The CF₃ group is highly lipophilic, significantly increasing the octanol-water partition coefficient.[4][5] |
Table 1. Comparative physical properties of pyrazole and its trifluoromethylated isomers.
Chemical Properties and Reactivity
The electronic impact of the CF₃ group profoundly influences the chemical reactivity of the pyrazole ring, particularly in reactions involving the ring nitrogen and carbon atoms.
Acidity and Basicity
As shown in Table 1, the N-H proton of a trifluoromethylated pyrazole is significantly more acidic than that of the parent pyrazole. The pKa drops considerably, making deprotonation with common bases (e.g., NaH, K₂CO₃) facile. This enhanced acidity is a direct consequence of the inductive stabilization of the resulting pyrazolate anion by the CF₃ group.[5] Conversely, the basicity of the pyridine-like nitrogen (N2) is reduced, making protonation less favorable.
N-Alkylation and N-Arylation: A Matter of Regioselectivity
The N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, a persistent challenge in synthetic design.[9] In trifluoromethylated pyrazoles, the outcome is a delicate balance of steric hindrance and electronics.
-
Steric Hindrance: Alkylation at the nitrogen adjacent to a bulky substituent is generally disfavored.
-
Electronic Effects: The electron-withdrawing CF₃ group decreases the nucleophilicity of the adjacent nitrogen atom (N1 in 3-CF₃-pyrazole).
Often, alkylation occurs preferentially at the nitrogen atom further away from the CF₃ group (N2). However, the regioselectivity can be controlled and even reversed by tuning reaction conditions (e.g., base, cation, solvent) or by modifying other functional groups on the pyrazole ring.[1][11] For instance, using NaH as a base may favor one isomer, while K₂CO₃ may favor the other.[1] This tunability is a powerful tool for synthetic chemists.
Ring Reactivity: Electrophilic and Nucleophilic Substitution
The pyrazole ring is generally considered electron-rich and susceptible to electrophilic substitution, primarily at the C4 position. However, the powerful deactivating effect of the CF₃ group makes electrophilic substitution on trifluoromethylated pyrazoles significantly more challenging.
Conversely, this deactivation makes the ring more susceptible to nucleophilic attack, although such reactions are less common. A more practical approach to functionalizing the carbon framework is through directed metalation followed by electrophilic quenching. For example, treatment of a 1-aryl-3-CF₃-pyrazole with n-butyllithium (n-BuLi) can selectively deprotonate the C5 position, allowing for the introduction of an electrophile (like iodine) at that site. In contrast, direct iodination using an oxidant like ceric ammonium nitrate (CAN) and I₂ can selectively functionalize the C4 position.[12] This orthogonal reactivity provides strategic pathways to complex, polysubstituted trifluoromethylated pyrazoles.
Synthesis and Characterization: A Validated Protocol
The most common and robust method for constructing the trifluoromethylated pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine.[12][13][14]
Experimental Protocol: Synthesis of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole
This protocol details the synthesis via the condensation of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione with hydrazine hydrate. This procedure is designed to be self-validating through clear checkpoints and characterization steps.
Reactants:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)
-
Hydrazine hydrate (~64-65% solution, 1.0 eq)
-
Ethanol (as solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (e.g., 10 mmol, 2.16 g). Dissolve the starting material in ethanol (e.g., 50 mL).
-
Reagent Addition: Add hydrazine hydrate (e.g., 10 mmol, ~0.5 mL) to the solution at room temperature. Insight: The reaction is typically exothermic. For larger-scale reactions, consider cooling the flask in an ice bath during addition.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4 hours.[15]
-
Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Spot the starting dicarbonyl and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add water to the flask to precipitate the product.[15]
-
Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water. The product can be further purified by recrystallization from ethanol to yield the pure pyrazole.
-
Characterization: Dry the purified product and determine its mass and percent yield. Characterize the compound using the following methods:
-
Melting Point: Compare the observed melting range with literature values. A sharp melting range is indicative of high purity.
-
NMR Spectroscopy (in CDCl₃ or DMSO-d₆):
-
¹H NMR: Expect a singlet for the C4-H proton (typically ~6.7 ppm for a 1-phenyl-3-CF₃-5-Ph analogue) and multiplets for the phenyl group protons.[16] A broad singlet for the N-H proton will also be present.
-
¹³C NMR: Expect characteristic signals for the pyrazole ring carbons and the phenyl carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.[16]
-
¹⁹F NMR: Expect a sharp singlet for the CF₃ group, typically in the range of -60 to -70 ppm (relative to CFCl₃).[17][18]
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Conclusion: A Versatile Tool for Modern Chemistry
Trifluoromethylated pyrazoles are more than just fluorinated heterocycles; they are precision tools for the modern medicinal and agricultural chemist. The CF₃ group acts as a powerful modulator of physical and chemical properties, offering a predictable means to enhance molecular characteristics critical for biological efficacy. By understanding the fundamental electronic influences of this group, researchers can rationally design synthetic strategies, control reaction outcomes, and fine-tune molecular properties. The robust and scalable synthetic methods, such as the Knorr synthesis, ensure that this valuable class of compounds remains readily accessible, paving the way for the continued discovery of novel drugs and advanced materials.
References
- Edilova, Y., Kudyakova, Y. S., Osipova, E. A., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
- National Center for Biotechnology Information (n.d.). Pyrazole. PubChem Compound Database.
- (Reference not used in final text)
- (Reference not used in final text)
- Al-Ostoot, F. H., Al-Ghorbani, M., & Fun, H.-K. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(15), 4483. [Link]
- (Reference not used in final text)
- Kuchar, M., Utecht, G., Jasiński, M., & Mlostoń, G. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(12), 2356–2361. [Link]
- (Reference not used in final text)
- (Reference not used in final text)
- Lee, H. J., & Basse, N. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 56(4), 309–316. [Link]
- (Reference not used in final text)
- Mohammadi, A., & Saeedi, M. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 79(1), 1-9. [Link]
- (Reference not used in final text)
- Edilova, Y., Kudyakova, Y. S., Osipova, E. A., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
- Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.
- (Reference not used in final text)
- (Reference not used in final text)
- Slideshare. (2017). Knorr Pyrazole Synthesis (M. Pharm).
- Edilova, Y., Kudyakova, Y. S., Osipova, E. A., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
- Utecht-Jasińska, G., Jasiński, M., & Mlostoń, G. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 17, 1836-1843. [Link]
- (Reference not used in final text)
- (Reference not used in final text)
- Seik, W., Tiekink, E. R. T., & Fun, H.-K. (2011). 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2442. [Link]
- (Reference not used in final text)
- (Reference not used in final text)
- (Reference not used in final text)
- (Reference not used in final text)
- Kumar, A., & Yadav, G. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 33(4), 1629-1641. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 52222-73-8 | 4-(trifluoromethyl)-1H-pyrazole [fluoromart.com]
- 6. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. guidechem.com [guidechem.com]
- 9. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 10. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. name-reaction.com [name-reaction.com]
- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 15. 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 19F [nmr.chem.ucsb.edu]
A Comprehensive Technical Guide to Pyrazole Carboxylic Acids for Researchers and Drug Development Professionals
Abstract
Pyrazole carboxylic acids represent a cornerstone in modern medicinal and materials chemistry. This in-depth guide provides a thorough exploration of their synthesis, physicochemical properties, and diverse applications, with a particular focus on their pivotal role in drug discovery. We delve into the strategic considerations behind synthetic route selection and highlight the critical interplay between structure and function. Detailed experimental protocols and data analysis provide a practical framework for researchers, offering insights into the causality behind experimental choices and ensuring scientific integrity.
Introduction: The Enduring Significance of the Pyrazole Carboxylic Acid Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its prevalence stems from its metabolic stability and its ability to participate in a wide range of non-covalent interactions. The incorporation of a carboxylic acid moiety further enhances its utility, providing a crucial interaction point with biological targets and improving pharmacokinetic properties. Pyrazole carboxylic acids are integral components of numerous approved drugs, agrochemicals, and functional materials, underscoring their broad and sustained importance in chemical science.[1][2]
This guide offers a technical narrative that bridges fundamental principles with practical application, empowering researchers to make informed decisions in the synthesis and application of these versatile molecules.
Synthetic Strategies: Crafting the Pyrazole Carboxylic Acid Core
The synthesis of pyrazole carboxylic acids can be broadly categorized into two primary approaches: the construction of the pyrazole ring with a pre-installed carboxyl group or its precursor, and the post-functionalization of a pre-formed pyrazole ring. The selection of a synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials.
Ring Construction Strategies
A foundational method for pyrazole synthesis is the reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] This method provides a direct route to pyrazole carboxylic acids when the dicarbonyl component bears a carboxylic acid or ester group.
Mechanism: The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A key consideration, especially with unsymmetrical dicarbonyls and substituted hydrazines, is the regioselectivity of the reaction.
Experimental Protocol: Synthesis of 1-Phenyl-5-methyl-1H-pyrazole-3-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in ethanol and add phenylhydrazine (1.0 eq).
-
Reflux: Heat the mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add an aqueous solution of sodium hydroxide (2.0 eq) and stir at reflux for an additional 2 hours to facilitate ester hydrolysis.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.
-
Isolation: The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the desired pyrazole carboxylic acid.
Causality: The use of a β-ketoester as the dicarbonyl component directly installs a latent carboxylic acid at the 3-position of the pyrazole ring. The final hydrolysis step is essential for converting the ester to the desired carboxylic acid.
[3+2] Cycloaddition reactions, particularly those involving nitrile imines and alkynes, offer a powerful and often regioselective method for constructing the pyrazole core.
Workflow: Nitrile Imine Cycloaddition
Caption: [3+2] Cycloaddition approach to pyrazole carboxylic acids.
Post-functionalization of the Pyrazole Ring
In certain cases, it is more efficient to introduce the carboxylic acid group onto a pre-existing pyrazole scaffold.
Directed ortho-metalation (DoM), followed by quenching with carbon dioxide, is a powerful strategy for the regioselective introduction of a carboxylic acid group. The directing group, often a substituent on the pyrazole nitrogen, dictates the site of metalation.
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-5-carboxylic acid
-
Metalation: To a solution of 1-phenylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 30 minutes.
-
Quench: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Acidify the aqueous layer with 1M HCl and extract again with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Trustworthiness: The low temperature of -78 °C is critical to prevent side reactions and ensure the stability of the lithiated intermediate. Anhydrous conditions are paramount, as organolithium reagents are highly reactive toward water.
Physicochemical Properties: The Molecular Basis of Function
The physicochemical properties of pyrazole carboxylic acids are pivotal to their biological activity and material applications.
| Property | Typical Range/Value | Significance |
| pKa | 3 - 5 | Influences the ionization state at physiological pH, impacting solubility and target binding. |
| LogP | 1 - 3 | A measure of lipophilicity, affecting membrane permeability and pharmacokinetic profiles. |
| Solubility | Variable | Crucial for formulation and bioavailability. The carboxylic acid group generally enhances aqueous solubility. |
| Hydrogen Bonding | Donor and Acceptor | The pyrazole ring nitrogens and the carboxylic acid group are excellent hydrogen bond donors and acceptors, facilitating interactions with biological targets. |
Data Interpretation: A lower pKa indicates a stronger acid, which will be predominantly in its anionic carboxylate form at a physiological pH of 7.4. This charged species can form strong ionic interactions with positively charged residues in a protein's active site.
Applications: From the Clinic to the Field
The versatility of the pyrazole carboxylic acid scaffold is evident in its wide array of applications.
Medicinal Chemistry
Pyrazole carboxylic acids are prominent in several therapeutic areas due to their favorable drug-like properties.[4]
-
Anti-inflammatory Agents: The blockbuster drug Celecoxib (Celebrex®), a selective COX-2 inhibitor, features a pyrazole core. While not a carboxylic acid itself, its synthesis often proceeds through a pyrazole carboxylic acid intermediate.[5][6][7] The pyrazole scaffold is crucial for its selective binding to the COX-2 enzyme.[8]
-
Antiviral Agents: Pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of the dengue virus protease, demonstrating their potential in the development of novel antiviral therapies.[9]
-
Anticancer Agents: Numerous pyrazole carboxylic acid derivatives have been investigated for their anticancer properties, with some exhibiting potent activity against various cancer cell lines.[10]
Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
Caption: Inhibition of prostaglandin synthesis via COX-2 by pyrazole-based inhibitors.
Agrochemicals
The pyrazole scaffold is a key component in many modern herbicides and insecticides.[11][12][13] For instance, Pyrazosulfuron-ethyl, a widely used herbicide, is synthesized from a pyrazole carboxylate intermediate.[14] The specific substitution pattern on the pyrazole ring allows for the fine-tuning of the compound's herbicidal activity and crop selectivity.
Materials Science
The ability of pyrazole carboxylic acids to coordinate with metal ions has led to their use as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[15] These materials have potential applications in gas storage, separation, and catalysis.
Conclusion and Future Perspectives
Pyrazole carboxylic acids are a mature yet continually evolving class of compounds. Their synthetic accessibility, tunable physicochemical properties, and diverse biological activities ensure their continued relevance in drug discovery, agrochemicals, and materials science. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the design of advanced materials with tailored properties.
References
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
- Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate.
- The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis of Pyrazole Compounds by Using Sonication Method. ijcrt.org.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
- New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.
- The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI.
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. PubMed.
- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central.
- 1H-Pyrazole-5-carboxylic acid. PubChem.
- Pyrazole-4-carboxylic acid. PubChem.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate.
- Beyond Fungicides: Exploring the Material Science Applications of Pyrazole Carboxylic Acids. NINGBO INNO PHARMCHEM CO.,LTD..
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ingentaconnect.com.
- CID 66846971. PubChem.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. royal-chem.com [royal-chem.com]
- 13. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Discovery and History of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid stands as a pivotal structural motif in modern medicinal and agricultural chemistry. Its discovery and the subsequent evolution of its synthesis have paved the way for the development of a multitude of biologically active compounds. The strategic incorporation of a trifluoromethyl group onto the pyrazole-4-carboxylic acid scaffold imparts unique physicochemical properties, such as enhanced metabolic stability and binding affinity, making it a privileged core in drug design. This guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthetic methodologies, and the fundamental chemical principles that underpin its preparation. Detailed experimental protocols for key synthetic routes are provided, offering field-proven insights for researchers engaged in the synthesis and application of this important heterocyclic compound.
Introduction: The Rise of a Privileged Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone in the development of therapeutic agents since its discovery by Ludwig Knorr in 1883.[1] The journey to this compound, however, represents a significant leap forward, merging classical heterocyclic chemistry with the burgeoning field of organofluorine chemistry. The introduction of the trifluoromethyl (CF₃) group is a widely employed strategy in drug discovery to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[2] This strategic fluorination often leads to improved pharmacokinetic profiles and enhanced biological activity.
The title compound has emerged as a critical intermediate in the synthesis of a diverse range of pharmaceuticals and agrochemicals.[3] Its historical development is not merely a chronicle of synthetic modifications but a reflection of the growing understanding of structure-activity relationships and the demand for more effective and stable chemical entities.
Historical Perspective and Discovery
While the precise first synthesis of this compound is not pinpointed to a single seminal publication in the readily available literature, its discovery can be understood as a logical progression from the well-established Knorr pyrazole synthesis and the increasing availability of trifluoromethylated building blocks in the mid-to-late 20th century.
The foundational chemistry for creating the pyrazole-4-carboxylic acid core was laid long before the advent of practical organofluorine chemistry. The classical approach involves the condensation of a β-ketoester with a one-carbon unit, such as triethyl orthoformate or dimethylformamide dimethyl acetal (DMFDMA), to form an activated enol ether. This intermediate is then cyclized with hydrazine to yield the pyrazole-4-carboxylate ester.
The discovery and development of the blockbuster anti-inflammatory drug Celecoxib by G.D. Searle & Company in the 1990s marked a pivotal moment for trifluoromethyl-substituted pyrazoles.[4][5] Celecoxib, which features a 1,5-diaryl-3-(trifluoromethyl)pyrazole core, underscored the profound impact of the CF₃ group on biological activity, specifically in achieving selective inhibition of the COX-2 enzyme.[4][6] This success spurred intense research into other trifluoromethylated pyrazole isomers and derivatives, including the this compound scaffold, as chemists sought to explore the full potential of this privileged structural motif.
Foundational Synthetic Strategies
The most logical and historically significant route to this compound and its esters is a multi-step sequence starting from ethyl 4,4,4-trifluoroacetoacetate (ETFAA), a readily available trifluoromethylated building block. This pathway is an exemplary case of applying classical named reactions to modern synthetic challenges.
The Claisen-Knorr Pathway: A Step-by-Step Analysis
This synthetic route can be dissected into three critical steps: activation of the β-ketoester, cyclization with hydrazine, and final hydrolysis. The causality behind each experimental choice is crucial for achieving high yields and purity.
Step 1: Formation of the Enol Ether Intermediate
The initial step involves the reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with a one-carbon electrophile to form an activated intermediate, typically ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. This reaction is essential as it introduces the carbon atom that will become C4 of the pyrazole ring and provides the necessary functionality for the subsequent cyclization.
-
Reagent Selection:
-
Triethyl Orthoformate (HC(OEt)₃): In the presence of an acid anhydride (e.g., acetic anhydride), triethyl orthoformate serves as an effective C1 synthon. The anhydride acts as a water scavenger, driving the equilibrium towards the formation of the enol ether.
-
Dimethylformamide Dimethyl Acetal (DMFDMA): This reagent offers a milder alternative for the formation of a related enaminone intermediate, ethyl 2-[(dimethylamino)methylene]-4,4,4-trifluoro-3-oxobutanoate. DMFDMA is highly reactive and the reaction often proceeds under less harsh conditions than with triethyl orthoformate.
-
Step 2: Cyclization with Hydrazine
The cornerstone of pyrazole synthesis is the cyclocondensation reaction with hydrazine. The regioselectivity of this step is a critical consideration.
-
Mechanism: Hydrazine hydrate (N₂H₄·H₂O) is added to the enol ether or enaminone intermediate. The more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon, followed by an intramolecular cyclization and elimination of water (or dimethylamine and ethanol) to form the stable aromatic pyrazole ring.
-
Regioselectivity: The reaction between the activated trifluoroacetylacetone derivative and hydrazine typically yields the 5-(trifluoromethyl)pyrazole isomer as the major product. This is due to the initial nucleophilic attack of hydrazine on the more electrophilic ketone carbonyl, which is activated by the electron-withdrawing trifluoromethyl group. The subsequent cyclization then proceeds to place the CF₃ group at the 5-position.
Step 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Conditions: This is typically achieved by saponification using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.
The overall synthetic workflow is depicted in the following diagram:
Caption: Foundational synthetic pathway to this compound.
Detailed Experimental Protocols
The following protocols are representative of the established methods for the synthesis of this compound and its ethyl ester.
Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This two-step protocol provides a reliable method for the preparation of the ethyl ester intermediate.
Step A: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.), triethyl orthoformate (1.5 eq.), and acetic anhydride (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-140 °C) for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, remove the volatile components (excess reagents and ethyl acetate byproduct) by distillation under reduced pressure. The crude product is often of sufficient purity for the next step, or it can be further purified by vacuum distillation.
Step B: Cyclization to Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Reaction Setup: Dissolve the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate from Step A in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Cool the solution in an ice bath and add hydrazine hydrate (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product as a solid.
Synthesis of this compound
-
Reaction Setup: Suspend ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Reagent Addition: Add a solution of sodium hydroxide (2.0-3.0 eq.) in water to the suspension.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, during which the solid should dissolve as the saponification proceeds. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. The product will precipitate as a white solid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure this compound.
Comparative Analysis of Synthetic Routes
While the Claisen-Knorr pathway is the most established, other methods have been developed, particularly for creating substituted analogs. The choice of synthetic route often depends on the desired substitution pattern, scale, and available starting materials.
| Synthetic Route | Key Precursors | Advantages | Disadvantages | Typical Yields |
| Claisen-Knorr Pathway | ETFAA, Triethyl Orthoformate, Hydrazine | Well-established, reliable, uses readily available starting materials. | Can require harsh conditions (high temperatures); regioselectivity can be an issue with substituted hydrazines. | 60-80% over 2 steps |
| Enaminone Route | ETFAA, DMFDMA, Hydrazine | Milder conditions for the first step compared to triethyl orthoformate. | DMFDMA is more expensive; potential for dimethylamine byproducts. | 65-85% over 2 steps |
| [3+2] Cycloaddition | Trifluoromethylated Nitrile Imines, Acetylenic Esters | High regioselectivity, access to diverse substitution patterns. | Requires synthesis of specialized precursors (hydrazonoyl halides for nitrile imine generation). | Varies widely based on substrates |
Conclusion and Future Outlook
The discovery and synthetic development of this compound represent a classic example of how fundamental organic chemistry principles can be adapted to create molecules of significant industrial and pharmaceutical importance. The historical pathway, rooted in the Knorr pyrazole synthesis, has proven to be a robust and scalable method for its production. As a key building block, this compound continues to be a focus of research, with ongoing efforts to develop more efficient, greener, and diverse synthetic routes to both the parent molecule and its derivatives. The demand for novel therapeutics and agrochemicals will undoubtedly continue to drive innovation in the synthesis and application of this versatile and privileged scaffold.
References
- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(9), 1138-1165.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Pharmaceuticals, 15(7), 843. [Link]
- Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 125-135. [Link]
- Celecoxib History. (n.d.). News-Medical.net.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]
- Drug spotlight, Celecoxib from G. D. Searle Company. (2013). New Drug Approvals.
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. [Link]
- Process for the production of pyrazoles. (2008). EP2008996A1.
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). WO2014120397A1.
- CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORIN
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 134. [Link]
- New Synthesis of Fluorinated Pyrazoles. (2010). Organic Letters, 12(20), 4482-4485. [Link]
- Process for preparation of aminopyrazole. (2019). US10202352B2.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).
- Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (2022). Organic & Biomolecular Chemistry, 20(38), 7625-7630. [Link]
- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 134. [Link]
- Process for preparing alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylate and its analogs. (2015). WO2015085464A1.
- Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2012). Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 26(3), 470-474. [Link]
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). Gazi University Journal of Science, 32(2), 645-654. [Link]
- Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][4][7]triazol[4,3-a] pyrazine hydrochloride. (2012). CN102796104A.
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxyl
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (2015). Journal of the Serbian Chemical Society, 80(10), 1239-1247. [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). WO2012025469A1.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(2), 279. [Link]
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(2), 279. [Link]
- Process for the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2016).
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Chemical and Pharmaceutical Research, 7(9), 89-105. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
A Technical Guide to Key Intermediates in Pyrazole Synthesis
Introduction: The Enduring Significance of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug development.[1][2][3] Its remarkable versatility and ability to modulate pharmacological activity have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[1][2] The enduring relevance of this scaffold drives continuous innovation in its synthesis. Understanding the strategic selection and application of key chemical intermediates is paramount for any researcher aiming to efficiently construct and diversify this privileged heterocyclic core.
This guide provides an in-depth exploration of the principal intermediates that form the foundation of pyrazole synthesis. We will move beyond a mere catalog of reactions to dissect the underlying logic, causality, and practical considerations that govern the choice of starting materials. The focus is on providing field-proven insights into how these intermediates are leveraged to control substitution patterns, achieve desired regioselectivity, and ultimately, accelerate the discovery of novel chemical entities.
I. The Archetype: 1,3-Dicarbonyls and Hydrazines in the Knorr Synthesis
The most classic and widely employed method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[1][3][4][5] This transformation remains a workhorse in synthetic chemistry due to its reliability and the ready availability of the requisite intermediates.[6]
Key Intermediates:
-
1,3-Dicarbonyl Compounds: This class includes β-diketones, β-ketoesters, and β-ketoaldehydes. Their defining feature is the presence of two electrophilic carbonyl carbons separated by a methylene group, creating a perfect C-C-C building block to react with the N-N nucleophilic unit of hydrazine.[1][7]
-
Hydrazine and its Derivatives: Hydrazine hydrate (N₂H₄·H₂O) provides the parent NH-pyrazole. Substituted hydrazines (R-NHNH₂) are critical for installing substituents at the N-1 position of the pyrazole ring, a common site for diversification in drug discovery programs.
Mechanism and Causality
The Knorr synthesis proceeds via an acid-catalyzed condensation-cyclization cascade.[5][7] The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. The choice of which carbonyl is attacked first is a critical determinant of the final product's regiochemistry, especially with unsymmetrical dicarbonyls.
Caption: Figure 2: Pyrazole Synthesis from α,β-Unsaturated Ketones.
This method provides excellent control over the substitution pattern at positions 3 and 5 of the pyrazole ring, which are derived directly from the substituents on the original α,β-unsaturated ketone.
III. The Rise of Multicomponent Reactions (MCRs)
Modern synthetic chemistry increasingly favors efficiency, atom economy, and operational simplicity. Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product containing portions of all reactants, have emerged as a powerful tool for pyrazole synthesis. [8][9][10]
Key Intermediates (Generated in situ):
The elegance of MCRs lies in the in situ generation of key intermediates. Instead of pre-forming and isolating a 1,3-dicarbonyl or an α,β-unsaturated ketone, these reactive species are created transiently within the reaction mixture. [6][8] A common four-component reaction for synthesizing highly substituted pyrano[2,3-c]pyrazoles involves: [9][11]1. An aldehyde 2. Malononitrile 3. A β-ketoester (e.g., ethyl acetoacetate) 4. Hydrazine hydrate
In this sequence, the aldehyde and malononitrile first undergo a Knoevenagel condensation to form an electron-deficient alkene (an excellent Michael acceptor). Simultaneously, the β-ketoester and hydrazine can react to form a pyrazolone intermediate. These two in situ-generated intermediates then react via a Michael addition and subsequent cyclization to rapidly assemble the complex pyranopyrazole scaffold. [8][11]
Caption: Figure 3: Logic Flow of a Four-Component Pyrazole Synthesis.
IV. Experimental Protocol: Iodine-Mediated Synthesis from an α,β-Unsaturated Ketone
This protocol is an example of a modern, metal-free, one-pot synthesis that leverages an α,β-unsaturated ketone and hydrazine with an in situ oxidation step, providing direct access to the aromatic pyrazole. [12][13] Reaction: Synthesis of 3,5-diphenyl-1H-pyrazole from Chalcone and Hydrazine Hydrate.
Materials:
-
Chalcone (1.0 mmol, 208 mg)
-
Hydrazine hydrate (2.0 mmol, 100 mg, ~97 µL)
-
Iodine (I₂) (1.2 mmol, 305 mg)
-
Ethanol (5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chalcone (1.0 mmol) and ethanol (5 mL).
-
Stir the mixture until the chalcone is fully dissolved.
-
Add hydrazine hydrate (2.0 mmol) to the solution at room temperature.
-
Add molecular iodine (1.2 mmol) in one portion.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add ethyl acetate (20 mL) and water (15 mL) to the residue. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 10 mL) to remove excess iodine, followed by saturated aqueous NaHCO₃ solution (1 x 10 mL), and finally brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from ethanol to afford the pure 3,5-diphenyl-1H-pyrazole.
Self-Validation: The success of the protocol is validated by the complete consumption of the chalcone starting material and the formation of a new, more polar spot on TLC corresponding to the pyrazole product. The workup procedure is designed to systematically remove unreacted reagents (iodine, hydrazine) and byproducts, ensuring the isolation of a pure compound whose structure can be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Conclusion
The synthesis of pyrazole compounds is a mature yet continually evolving field. While the classic Knorr synthesis using 1,3-dicarbonyl compounds and hydrazines remains a fundamental and indispensable tool, modern methodologies have expanded the chemist's toolkit significantly. The strategic use of α,β-unsaturated systems offers alternative pathways with distinct regiochemical outcomes. Furthermore, the adoption of multicomponent reactions represents a paradigm shift towards greater efficiency, allowing for the rapid assembly of molecular complexity from simple, readily available starting materials. A thorough understanding of these core intermediate classes and the mechanistic principles that govern their reactivity is essential for any scientist engaged in the design and synthesis of novel pyrazole-based molecules for pharmaceutical and agrochemical applications.
References
- F. A. El-Sayed, et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(18), 6518. [Link]
- A. Dömling, et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- A. S. Komendantova, et al. (2022). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 9, 2132-2137. [Link]
- S. Samanta, et al. (2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 86(17), 11937–11946. [Link]
- A. Dömling, et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- M. S. Mohamed, et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13, 29013-29033. [Link]
- A. Bakarat, et al. (2022).
- A. M. El-Adasy, et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29111–29124. [Link]
- X. Zhang, et al. (2014). I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. Organic Chemistry Portal. [Link]
- Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
- F. A. El-Sayed, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6518. [Link]
- X. Zhang, et al. (2014). I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. The Journal of Organic Chemistry, 79(21), 10170–10178. [Link]
- F. A. El-Sayed, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- M. Pharm. (n.d.). Knorr Pyrazole Synthesis. Slideshare. [Link]
- A. A. Shalkham, et al. (2022). An Overview of Synthetic Routes of Pharmaceutically Important Pyranopyrazoles.
- Various Authors. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- D. S. D. S. Neto, et al. (2015). Theoretical study of the regiospecific synthesis of pyrazole-5- carboxylate from unsymmetrical enaminodiketones. Blucher Chemistry Proceedings, 3(1). [Link]
- J. Quiroga, et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6616. [Link]
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- S. S. Prajapati, et al. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- M. J. R. E. et al. (2014). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 79(10), 4440–4450. [Link]
- A. Mahmood, et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
- Various Authors. (2023). Modern Approaches to the Synthesis of Pyrazoles (A Review).
- S. T. Heller & S. R. Natarajan. (2000). Regioselective Synthesis of Unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107-9. [Link]
- C. Wang, et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- J. Quiroga. (n.d.).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental spectroscopic principles with data from structurally related analogues to present a predictive but comprehensive characterization. While direct experimental spectra for this specific compound are not widely published, this guide offers a robust framework for its identification and structural verification using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Molecular Structure and Key Features
This compound possesses a unique combination of functional groups that dictate its spectroscopic signature: a pyrazole ring, a carboxylic acid, and a trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyrazole ring, which is reflected in the chemical shifts observed in NMR spectroscopy. The carboxylic acid provides characteristic signals in both IR and NMR, while the overall structure gives rise to a predictable fragmentation pattern in mass spectrometry.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural insights based on its fragmentation pattern.
Predicted Mass Spectrum Data
| Feature | Predicted Value |
| Molecular Formula | C₅H₃F₃N₂O₂ |
| Molecular Weight | 196.08 g/mol |
| [M-H]⁻ (Negative Ion Mode) | m/z 195.00 |
| [M+H]⁺ (Positive Ion Mode) | m/z 197.02 |
| Key Fragmentation Ions | m/z 179 (-OH), m/z 151 (-COOH), m/z 127 (-CF₃) |
Interpretation and Fragmentation Pathway
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily ionized. In negative ion mode, deprotonation of the carboxylic acid would yield a prominent [M-H]⁻ ion. In positive ion mode, protonation of one of the pyrazole nitrogens would result in an [M+H]⁺ ion.
High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition. The predicted fragmentation pattern would likely involve the initial loss of small, stable molecules such as water or carbon monoxide from the carboxylic acid group, followed by fragmentation of the pyrazole ring.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Acquire spectra in both positive and negative ion modes.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Collect data over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the parent ion and major fragment ions. Use this data to confirm the elemental composition.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~3150 | Medium | N-H stretch (Pyrazole) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1500 | Medium | C=N, C=C stretches (Pyrazole Ring) |
| 1300-1100 | Strong | C-F stretches (Trifluoromethyl) |
| ~1250 | Medium | C-O stretch (Carboxylic Acid) |
| ~950 | Broad, Medium | O-H bend (Carboxylic Acid Dimer) |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band from 3300 to 2500 cm⁻¹ is indicative of the hydrogen-bonded O-H stretch.[1][2] This will likely overlap with the N-H stretch of the pyrazole ring, which is expected around 3150 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid should appear as a strong, sharp peak around 1710 cm⁻¹.[3] The presence of the trifluoromethyl group will be confirmed by one or more strong C-F stretching bands in the 1300-1100 cm⁻¹ region. Vibrations from the pyrazole ring (C=N and C=C stretches) are expected in the 1600-1500 cm⁻¹ range.
Caption: Predicted NMR chemical shifts.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Integrated Spectroscopic Analysis
The combination of MS, IR, and NMR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound.
-
MS confirms the molecular weight and elemental formula.
-
IR identifies the key functional groups: the carboxylic acid (O-H and C=O stretches) and the trifluoromethyl group (C-F stretches).
-
NMR provides the detailed connectivity of the molecule. ¹H NMR shows the number and environment of the protons, ¹³C NMR reveals the carbon skeleton and the presence of the CF₃ group through coupling, and ¹⁹F NMR confirms the trifluoromethyl group.
Together, these techniques offer a self-validating system for the structural elucidation of this important heterocyclic compound.
References
- Caruso, F., et al. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2173.
- Michigan State University Department of Chemistry. Infrared Spectroscopy.
- Chemistry LibreTexts (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Calgary (2023). Table of Characteristic IR Absorptions.
- Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
Sources
Solubility Profile of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1][2] Its utility in the synthesis of novel compounds is profoundly influenced by its physicochemical properties, particularly its solubility in organic solvents. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.[3][4][5] This guide provides a detailed analysis of the molecular features governing the solubility of this compound, presents its expected solubility profile, and details a robust experimental protocol for its empirical determination.
Theoretical Framework: A Molecule of Dichotomous Nature
The solubility of this compound is not governed by a single molecular feature but by the interplay of three distinct functional domains: the trifluoromethyl group, the pyrazole ring, and the carboxylic acid moiety.
The Trifluoromethyl (-CF3) Group: The Lipophilic Driver
The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design to modulate molecular properties.[3][6] Its influence is multifaceted:
-
High Electronegativity: The -CF3 group is a powerful electron-withdrawing substituent, which can alter the electronic distribution across the entire molecule.[7][8]
-
Increased Lipophilicity: It significantly enhances the lipophilicity of a molecule, which can increase its solubility in non-polar environments.[7][8] This property is critical for improving membrane permeability and bioavailability of drug candidates.[8][9]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation.[8][9]
The Pyrazole Ring: The Hydrogen-Bonding Core
The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure provides:
-
Hydrogen Bond Donor Capability: The N-H proton of the pyrazole ring can act as a hydrogen bond donor.[10]
-
Hydrogen Bond Acceptor Capability: The lone pair of electrons on the second nitrogen atom can act as a hydrogen bond acceptor.[10] This dual H-bonding capability facilitates strong interactions with polar protic and polar aprotic solvents. Pyrazole derivatives are foundational scaffolds in a vast number of biologically active compounds.[1][11]
The Carboxylic Acid (-COOH) Group: The Polar Anchor
The carboxylic acid is a highly polar functional group that strongly dictates solubility in polar solvents.
-
Strong Hydrogen Bonding: It is a potent hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl oxygen).
-
Acidity: As an acid, its state of ionization is pH-dependent. While this is most relevant in aqueous media, its acidic nature enhances interactions with basic organic solvents and polar protic solvents.[12]
The combination of a lipophilic -CF3 group with polar, H-bonding pyrazole and carboxylic acid groups gives the molecule a complex solubility profile, suggesting moderate to good solubility in polar organic solvents that can satisfy its hydrogen bonding requirements.
Expected Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Solvents can act as both H-bond donors and acceptors, effectively solvating the pyrazole and carboxylic acid groups. |
| Polar Aprotic | DMSO, DMF, Acetone, THF | Soluble to Moderately Soluble | Excellent H-bond acceptors that can interact with the N-H and -COOH protons. Strong dipoles interact with the polar regions of the molecule. |
| Non-Polar | Toluene, Hexanes | Sparingly Soluble to Insoluble | Lacks the ability to form strong hydrogen bonds, unable to effectively solvate the polar pyrazole and carboxylic acid groups. The lipophilic -CF3 group is insufficient to overcome this. |
| Chlorinated | Dichloromethane (DCM) | Slightly Soluble | Weak H-bond acceptor capability and moderate polarity may allow for some limited dissolution. |
Experimental Determination: The Equilibrium Shake-Flask Method
To obtain definitive quantitative data, an empirical determination of solubility is essential. The equilibrium shake-flask method is the gold-standard technique, valued for its reliability in measuring thermodynamic solubility.[14][15]
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
This protocol is a self-validating system designed for accuracy and reproducibility.
-
Preparation of Solvent and Stock:
-
Causality: To ensure saturation, an excess of the solid compound must be added.
-
Action: Add approximately 5-10 mg of this compound to a 2 mL glass vial. Add 1 mL of the desired organic solvent. Seal the vial tightly. Prepare in triplicate for each solvent.
-
-
Equilibration:
-
Causality: Solubility is a thermodynamic equilibrium. Sufficient time and constant temperature are critical to reach this state, avoiding misleading results from kinetically trapped states.[16]
-
Action: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a minimum of 18-24 hours.[17][18] After this period, visually confirm that excess solid remains.
-
-
Phase Separation:
-
Causality: The analysis must be performed only on the liquid phase (the saturated solution). Incomplete removal of microscopic solid particles is a common source of error, leading to an overestimation of solubility.
-
Action: Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15 minutes. Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet. Alternatively, filter the solution through a 0.45 µm chemical-resistant filter (e.g., PTFE).[5]
-
-
Quantification:
-
Causality: Direct analysis of the saturated solution is often not possible due to high concentration. Accurate dilution and a validated analytical method with a proper calibration curve are required for reliable quantification.[15][18]
-
Action:
-
Prepare a calibration curve by making a series of known concentrations of the compound in the chosen solvent.
-
Dilute the collected supernatant from Step 3 with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using a suitable method, such as HPLC-UV or LC-MS.[5][17]
-
Calculate the concentration in the saturated solution by applying the dilution factor. The final solubility is typically reported in mg/mL or µg/mL.
-
-
Molecular Interactions and Solubility
The specific intermolecular forces between the solute and solvent dictate the extent of dissolution.
Caption: Solute-Solvent Interactions Governing Solubility.
Conclusion
This compound possesses a hybrid physicochemical profile. Its polar carboxylic acid and pyrazole functionalities suggest strong solubility in polar protic and aprotic solvents capable of hydrogen bonding. The lipophilic trifluoromethyl group, while influential on the molecule's overall properties, is unlikely to enable significant solubility in non-polar media. For drug development and process chemistry applications, solvents such as alcohols (methanol, ethanol), DMSO, and DMF are predicted to be the most effective. Empirical verification using the standardized shake-flask method is strongly recommended to establish precise solubility limits for any specific application.
References
- The Significance of Trifluoromethyl Groups in Chemical Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Muthana, M. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Leitao, E., & Sobral, L. (2024).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- solubility experimental methods.pptx. (n.d.). Slideshare.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Trifluoromethyl group. (n.d.). In Wikipedia.
- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Diaz, D. A., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (2025).
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
- Wen, H., & Morris, K. (n.d.).
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). PMC - PubMed Central.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
- 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310. (n.d.). PubChem - NIH.
- Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. (n.d.). PubChem - NIH.
- Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022). MDPI.
- 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID. (n.d.). ChemicalBook.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry.
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
- 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (97%). (n.d.). Amerigo Scientific.
- 5-(Trifluoromethyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). Toronto Research Chemicals.
- 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.
- 98534-81-7|1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). BLDpharm.
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 97 113100-53-1. (n.d.). Sigma-Aldrich.
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 113100-53. (n.d.). J&K Scientific.
Sources
- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. rheolution.com [rheolution.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand [mdpi.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. enamine.net [enamine.net]
- 18. bioassaysys.com [bioassaysys.com]
A Senior Application Scientist's Guide to the Safe Handling of Trifluoromethyl-Containing Heterocycles
Executive Summary
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1][2] Its incorporation into heterocyclic scaffolds has led to numerous FDA-approved drugs.[3][4] However, the same unique electronic and physicochemical properties that make the CF3 group so valuable also introduce distinct safety and handling challenges.[5] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to safely handle trifluoromethyl-containing heterocycles and their synthetic precursors. It moves beyond rote protocol recitation to explain the underlying chemical principles, enabling a proactive and informed approach to safety. We will cover inherent hazards, risk assessment strategies, detailed handling protocols, and emergency preparedness, grounded in authoritative sources and field-proven insights.
Chapter 1: The Dichotomy of the Trifluoromethyl Group in Heterocyclic Chemistry
The strategic incorporation of a trifluoromethyl group is a key tactic in drug design, capable of transforming a promising compound into a viable therapeutic agent.[6] The CF3 group's potent electron-withdrawing nature, a consequence of fluorine's high electronegativity, profoundly alters the electronic landscape of a heterocyclic ring.[3] This modification can fine-tune a molecule's pKa, improve hydrogen bonding interactions with biological targets, and block sites of metabolic oxidation, thereby increasing a drug's half-life.[1][7] The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group.[1]
However, this chemical robustness is a double-edged sword. The reagents used to install the CF3 group are often highly reactive and can pose significant thermal safety risks.[8][9] Furthermore, while the CF3 group on a final molecule is generally inert, certain molecular arrangements or metabolic pathways can lead to the generation of toxic byproducts.[10][11] Understanding this dichotomy—the enabling power of the CF3 group versus the potential hazards in its application and handling—is the foundation of a robust safety culture in modern organofluorine chemistry.
Chapter 2: Fundamental Physicochemical Properties & Inherent Hazards
A thorough understanding of the "why" behind safety protocols begins with the fundamental properties of trifluoromethylated compounds.
2.1 Electronic Effects and Reactivity
The CF3 group is a strong electron-withdrawing substituent, which can significantly impact the reactivity of the heterocyclic core.[1] For instance, the trifluoromethyl radical (•CF3) is electrophilic, in contrast to the more nucleophilic alkyl radicals, which dictates its regioselectivity in reactions with heterocycles.[12][13] This electronic influence can also destabilize adjacent carbocations, affecting reaction mechanisms and the stability of intermediates.[14]
2.2 Thermal and Chemical Stability
While the C-F bond itself is exceptionally strong, the overall stability of a trifluoromethyl-containing molecule can be influenced by its environment.[1] Certain reagents used in their synthesis, such as trifluoroacetic anhydride, can be highly reactive and require careful temperature control to prevent runaway reactions.[8][15] The final products are generally stable, but their degradation under specific conditions (e.g., high heat, strong base) must be considered, especially for waste disposal.[16]
2.3 Potential for Hydrogen Fluoride (HF) Generation
A primary concern in fluorine chemistry is the potential generation of hydrogen fluoride (HF). HF is an extremely toxic and corrosive gas and liquid that can cause severe, penetrating tissue damage.[17][18] While stable CF3-heterocycles do not spontaneously release HF, certain conditions can lead to its formation:
-
Synthesis Byproducts: Some trifluoromethylation reactions may produce HF as a byproduct.[19]
-
Degradation: High-temperature incineration or improper chemical degradation of waste can break down the molecule, potentially forming HF.[19][20]
-
Metabolism: In rare cases, metabolic pathways can cleave C-F bonds, leading to fluoride ion release in vivo, which can cause toxicity.[11]
2.4 Toxicity Profile
The toxicity of trifluoromethyl-containing heterocycles is highly structure-dependent. The CF3 group itself is not inherently toxic and is present in many safe and effective drugs.[10] Its primary contribution to a molecule's biological profile is through modifying its pharmacokinetics and pharmacodynamics.[21][22] However, as with any chemical, a thorough toxicological assessment is crucial. Computational models (QSTR) are increasingly used to predict the acute oral toxicity of new trifluoromethyl compounds, aiding in safer drug design.[21]
Chapter 3: The Risk Assessment Matrix: From Reagents to Products
A proactive approach to safety involves a systematic risk assessment before any laboratory work begins. This process should evaluate the hazards of all materials, the reaction conditions, and the subsequent work-up and purification steps.
3.1 Hazard Identification of Trifluoromethylating Reagents
Many reagents used to introduce the CF3 group are hazardous and require specialized handling. A clear understanding of their properties is essential.
| Reagent Name | Common Name | Key Hazards | Recommended Handling |
| (Trifluoromethyl)trimethylsilane | Ruppert-Prakash Reagent | Highly flammable liquid and vapor.[23] | Handle under inert gas in a well-ventilated fume hood. Use explosion-proof equipment.[23] |
| Sodium Trifluoromethanesulfinate | Langlois Reagent | Solid, but can release toxic fumes upon decomposition.[24] | Avoid dust formation. Handle in a fume hood.[24][25] |
| Trifluoroacetic Anhydride (TFAA) | TFAA | Corrosive, causes severe skin burns and eye damage. Reacts violently with water.[8][15] | Handle in a fume hood with appropriate PPE. Avoid moisture. |
| Methyl Trifluoromethanesulfonate | Methyl Triflate | Highly toxic and reactive. Fatal if inhaled.[9] | Requires stringent handling protocols, including use in a chemical fume hood and wearing chemical-resistant gloves and face shield.[9] |
3.2 Experimental Workflow: Risk Assessment
The following diagram outlines a logical workflow for assessing risks associated with synthesizing and handling trifluoromethyl-containing heterocycles.
Caption: Risk assessment workflow for trifluoromethylation reactions.
Chapter 4: Standard Operating Procedures (SOPs) for Safe Handling & Synthesis
Adherence to well-defined SOPs is critical for minimizing risk. These procedures should be tailored to the specific reagents and reactions being used.
4.1 Engineering Controls
-
Chemical Fume Hood: All work with volatile, toxic, or reactive trifluoromethylating reagents and compounds must be performed in a properly functioning chemical fume hood.[5][9]
-
Glove Box: For particularly air- or moisture-sensitive reagents, a glove box with an inert atmosphere (e.g., nitrogen or argon) is required.[25]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive vapors.[26]
4.2 Personal Protective Equipment (PPE)
Standard laboratory PPE is often insufficient. The following should be considered mandatory:
-
Eye Protection: Chemical splash goggles are the minimum requirement. A full-face shield should be worn over goggles when handling highly corrosive materials like TFAA or when there is a significant splash risk.[5][26]
-
Hand Protection: Select gloves based on the specific chemicals and solvents being used. Consult the manufacturer's compatibility chart. Double-gloving (wearing two pairs of gloves) is recommended when handling highly toxic or readily absorbed compounds.[5][25]
-
Body Protection: A flame-resistant lab coat is essential. For larger-scale operations or when handling highly hazardous materials, a chemical-resistant apron should be worn over the lab coat.[5][27]
4.3 SOP: Inert Atmosphere Technique for Ruppert-Prakash Reagent
This protocol outlines the safe handling of (Trifluoromethyl)trimethylsilane, a common but flammable trifluoromethylating reagent.
-
Preparation:
-
Ensure the reaction flask and all glassware are oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Assemble the reaction apparatus inside a chemical fume hood.
-
Use septa and needles for all liquid transfers.
-
-
Reagent Transfer:
-
Draw the required volume of the Ruppert-Prakash reagent into a clean, dry, gas-tight syringe.
-
Slowly add the reagent dropwise to the reaction mixture, which should be maintained at the appropriate temperature (often cooled in an ice bath).
-
Monitor the reaction for any signs of an exotherm (e.g., temperature rise, gas evolution).
-
-
Post-Reaction:
-
Maintain the inert atmosphere until the reaction is complete and has been safely quenched.
-
4.4 SOP: Quenching and Work-up Procedures
Quenching reactive trifluoromethylation mixtures is a critical step where accidents can occur.
-
Pre-Cooling: Always cool the reaction mixture in an ice bath before quenching.
-
Reverse Quench: For highly reactive mixtures, slowly transfer the reaction mixture via cannula or a dropping funnel into a separate flask containing the quenching solution (e.g., a saturated aqueous solution of sodium bicarbonate or ammonium chloride). Never add the quenching solution directly to the concentrated reaction mixture.
-
Off-Gas Management: Be aware of potential gas evolution. Ensure the fume hood sash is at the appropriate height and that the quenching flask has adequate headspace.
-
Extraction and Washing: Perform all extractions and washes within the fume hood. Handle all aqueous layers as potentially hazardous waste.
Chapter 5: Emergency Preparedness & Waste Management
5.1 Spill Management
Prompt and correct response to a spill is crucial.
Caption: Decision tree for chemical spill response.
For spills involving trifluoromethylated compounds, use an inert absorbent material like sand or vermiculite.[26] Do not use combustible materials like paper towels for large spills of oxidizing reagents.
5.2 First Aid for Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[26] For suspected HF exposure, after flushing with water, apply calcium gluconate gel to the affected area.[28] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
5.3 Decontamination and Disposal
Proper waste management is a legal and ethical responsibility.
-
Segregation: Collect all waste containing trifluoromethylated compounds, including reaction residues, contaminated solvents, and disposable materials (gloves, pipette tips), in a designated and clearly labeled hazardous waste container.[16][29]
-
Labeling: The container must be labeled "Hazardous Waste" with the full chemical name(s) of the contents.[16]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[29][30] Never dispose of these chemicals down the drain or in regular trash.[29]
Conclusion: A Culture of Safety in Modern Fluorine Chemistry
Trifluoromethyl-containing heterocycles will continue to be vital in the pursuit of new medicines and materials. Their synthesis and handling, while presenting unique challenges, can be performed safely through a combination of deep chemical understanding, rigorous risk assessment, and strict adherence to established protocols. By treating these powerful molecules with the respect they deserve, researchers can unlock their immense potential while ensuring the safety of themselves, their colleagues, and the environment. Fostering a culture where safety is an integral part of the scientific process is not a barrier to innovation, but rather its essential foundation.
References
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- The Trifluoromethyl Group in Medical Chemistry.
- The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit. [Link]
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Molecules. [Link]
- Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. eScholarship, University of California. [Link]
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
- Innate C-H trifluoromethyl
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N -Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Request PDF.
- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv | Cambridge Open Engage. [Link]
- (PDF) Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | Request PDF.
- CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Beilstein Journals. [Link]
- Hydrogen fluoride. Wikipedia. [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]
- Selective CF3 Substitution for Affecting the Physical and Chemical Properties of Gold Corroles.
- School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission. [Link]
- 4 - SAFETY D
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]
- Safety - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH. [Link]
- PRODUCTION OF HYDROGEN FLUORIDE BY PROCESSING FLUORINE-CONTAINING WASTES AND BY-PRODUCTS OF MODERN INDUSTRIES. WIT Press. [Link]
- Hydrogen fluoride. American Chemical Society. [Link]
- Hydrogen Fluoride (HF). Inhance Technologies. [Link]
- Hydrogen fluoride. Sciencemadness Wiki. [Link]
- Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry [beilstein-journals.org]
- 15. re.public.polimi.it [re.public.polimi.it]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Hydrogen fluoride - Wikipedia [en.wikipedia.org]
- 18. acs.org [acs.org]
- 19. witpress.com [witpress.com]
- 20. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. tcichemicals.com [tcichemicals.com]
- 24. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cfplus.cz [cfplus.cz]
- 26. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
using 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a synthetic building block
An Application Guide to 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Privileged Building Block in Modern Synthesis
Introduction: The Strategic Value of Fluorinated Pyrazoles
In the landscape of medicinal chemistry and drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by altering electronic properties.[1][2] When this potent functional group is combined with a pyrazole core—a five-membered aromatic heterocycle known for its diverse biological activities and metabolic stability—the resulting scaffold becomes a powerful tool for innovation.[3][4]
This compound stands out as a particularly versatile and high-value synthetic building block. It offers a trifecta of desirable features:
-
A Stable Pyrazole Core: A robust heterocyclic system prevalent in numerous approved drugs.[4][5]
-
An Electron-Withdrawing Trifluoromethyl Group: To modulate pKa, improve cell membrane permeability, and block metabolic oxidation.[6]
-
A Reactive Carboxylic Acid Handle: A versatile functional group that serves as a prime anchor point for a wide array of synthetic transformations, most notably amide bond formation.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications and synthetic protocols for leveraging this compound in their research endeavors.
Physicochemical Properties of Representative Pyrazole Carboxylic Acids
A clear understanding of the physical properties of a building block is fundamental to its effective use in synthesis. The table below summarizes key data for the parent compound and several common N-substituted derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C₆H₅F₃N₂O₂ | 194.11 | Solid | Not specified |
| 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C₁₂H₉F₃N₂O₃ | 286.21 | White powder | 164-170 |
| 1-(2-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C₁₁H₆F₄N₂O₂ | 274.17 | Not specified | Not specified |
Data sourced from references[7][8][9].
Core Synthetic Utility: Amide Bond Formation
The transformation of the carboxylic acid moiety into a carboxamide is the most common and arguably the most critical application of this building block. The resulting pyrazole-4-carboxamide scaffold is a privileged structure found in a multitude of biologically active agents, including anti-inflammatory, antibacterial, and antifungal compounds.[10][11][12]
The general workflow involves the activation of the carboxylic acid followed by its reaction with a primary or secondary amine.
Caption: General synthetic workflow for library generation.
Protocol 1: General Procedure for Amide Coupling via EDC/HOBt
This protocol is widely applicable for coupling with a broad range of amines under mild conditions, minimizing side reactions and preserving sensitive functional groups. The use of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and an activator like Hydroxybenzotriazole (HOBt) is a standard in modern medicinal chemistry.[1][13]
Rationale: The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct. HOBt is added to trap the O-acylisourea, converting it into an active ester that is more stable and reacts cleanly with the amine to form the desired amide bond with higher efficiency.[1][13]
Materials:
-
This compound derivative (1.0 eq)
-
Desired amine (1.1 - 1.2 eq)
-
EDC (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in the chosen anhydrous solvent (e.g., THF).
-
Base Addition: Add TEA (2.5 eq) to the mixture. The base is crucial for neutralizing the hydrochloride salt of EDC and the acid formed during the reaction.[1]
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains low. The reaction is often initiated at a lower temperature to control any potential exotherm.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[10]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (if the amine is in excess), saturated aqueous NaHCO₃, water, and finally brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product using standard techniques such as flash column chromatography on silica gel or recrystallization to yield the pure carboxamide derivative.[1][10]
Protocol 2: Synthesis of Pyrazole-4-carbonyl Chloride and Subsequent Amidation
For less sensitive amines or when scaling up, converting the carboxylic acid to its more reactive acid chloride derivative can be highly efficient.
Rationale: The acid chloride is a much more electrophilic species than the parent carboxylic acid, allowing for rapid reaction with amines, often without the need for coupling agents. This method is robust but can be incompatible with substrates containing sensitive functional groups that may react with the chlorinating agent (e.g., thionyl chloride).[14][15]
Procedure:
-
Acid Chloride Formation:
-
In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend the this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. The reaction should become a clear solution.
-
Carefully remove the excess SOCl₂ under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride, which is typically a solid or oil and used immediately without further purification.[16]
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Perform the work-up and purification as described in Protocol 1.
-
Applications in Medicinal Chemistry & Drug Discovery
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, making this scaffold a focal point of many drug discovery programs.
Inhibition of Cyclooxygenase (COX) Enzymes
A significant application lies in the development of anti-inflammatory agents. A series of N-aryl-5-(trifluoromethyl)-pyrazole-4-carboxamides has been synthesized and evaluated for inhibitory activity against COX-1 and COX-2, the key enzymes in the prostaglandin biosynthesis pathway.[10]
Caption: Inhibition of the COX pathway by pyrazole derivatives.
Certain compounds from these studies have shown potent and selective inhibition of COX enzymes. For example, specific N-aryl substituted derivatives demonstrated IC₅₀ values in the low micromolar range, rivaling known anti-inflammatory drugs.[10]
Table of COX Inhibitory Activity for Selected Compounds
| Compound ID (from source) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Ratio (IC₅₀ COX-1 / IC₅₀ COX-2) |
| 3b | 0.46 | 3.82 | 0.12 |
| 3g | 4.45 | 2.65 | 1.68 |
| 3d | 5.61 | 4.92 | 1.14 |
| Ketoprofen (Reference) | 0.778 | 0.164 | 4.74 |
Data adapted from Hawash et al., 2024.[10] Note: The source's selectivity ratio calculation may differ from standard conventions; here, a higher value for compounds 3g and 3d indicates preference for COX-2 over COX-1.
Antibacterial and Antifungal Agents
The pyrazole nucleus is a cornerstone in the development of antimicrobial agents.[5][6][11] The introduction of a trifluoromethyl group can enhance this activity. Libraries derived from this compound have been screened for activity against various pathogens, including Gram-positive and Gram-negative bacteria, with some derivatives showing promising minimum inhibitory concentrations (MICs).[4][12]
Agrochemical and Other Applications
Beyond pharmaceuticals, this building block is valuable in agrochemistry for creating novel herbicides and fungicides.[2][8] The structural motifs derived from it are also explored in materials science and for studying enzyme-receptor interactions in biochemical research.[17]
Conclusion
This compound is a quintessential example of a modern synthetic building block, offering a pre-packaged combination of structural features that are highly sought after in discovery chemistry. Its robust pyrazole core, pharmacologically advantageous trifluoromethyl group, and synthetically versatile carboxylic acid handle provide a reliable and efficient starting point for the synthesis of diverse chemical libraries. The protocols and applications detailed herein underscore its importance and provide a practical guide for researchers aiming to accelerate their discovery programs in medicine, agriculture, and beyond.
References
- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review | Request PDF - ResearchGate.
- The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed Central.
- Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews.
- Design, Synthesis, and Biological Evaluation of a Library of 1-(2-Thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides - ACS Publications.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC - NIH.
- Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach | The Journal of Organic Chemistry - ACS Publications.
- Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-pyrazol-1-(thio)carboxamides and Trifluoromethyl-1H-pyrazol-1-yl-thiazoles - SciELO.
- Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate.
- Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC - NIH.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: A Telescoped Approach - ResearchGate.
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 5-(TRIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID CAS#: [m.chemicalbook.com]
- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. scielo.br [scielo.br]
- 13. hepatochem.com [hepatochem.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Strategic Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Chemistry
The 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide core is a quintessential example of a "privileged scaffold" in contemporary medicinal and agrochemical research.[1][2] Its remarkable versatility and significant biological activities stem from a unique combination of structural features. The pyrazole ring system is a bioisostere for various functional groups, enabling it to interact with a wide range of biological targets.[1] The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of its design, often enhancing crucial pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3]
Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory effects as selective COX-2 inhibitors (e.g., Celecoxib), antifungal action via succinate dehydrogenase (SDH) inhibition, and applications as cannabinoid receptor antagonists and anticancer agents.[4][5][6][7][8] This guide provides an in-depth exploration of the synthesis of these valuable compounds, focusing on the causal logic behind experimental choices and providing robust, validated protocols for their preparation and evaluation.
Retrosynthetic Analysis and Strategic Workflow
The preparation of 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives is most effectively approached through a convergent synthetic strategy. The primary disconnection points are the amide bond and the bonds forming the pyrazole ring. This leads to a logical and highly modular four-step workflow, allowing for extensive diversification at both the N-1 position of the pyrazole and the amide moiety.
The general synthetic pathway involves:
-
Condensation & Cyclization: Formation of the core pyrazole ring by reacting a trifluoromethylated β-dicarbonyl compound (or its synthetic equivalent) with a substituted hydrazine. This reaction establishes the substitution pattern at the N-1 position.[4]
-
Ester Hydrolysis: Saponification of the resulting pyrazole-4-carboxylate ester to the corresponding carboxylic acid, which is the key precursor for amide coupling.[3]
-
Amide Coupling: Formation of the final carboxamide bond by coupling the pyrazole-4-carboxylic acid with a diverse range of primary or secondary amines. This is the final diversification step.[3][9]
Caption: General synthetic workflow for pyrazole-4-carboxamide derivatives.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a representative 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative.
Protocol 1: Synthesis of Ethyl 1-(4-sulfamoylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Objective: To synthesize the core pyrazole ester intermediate via a cyclocondensation reaction, a key step in the synthesis of Celecoxib analogs.[4]
Materials and Reagents:
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (or a suitable precursor)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a stirred suspension of 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) in absolute ethanol, add a catalytic amount of glacial acetic acid.
-
Add ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting hydrazine indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethanol and water to afford the title compound as a white or off-white solid.
Protocol 2: Hydrolysis to 1-(4-sulfamoylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
Objective: To convert the stable ethyl ester intermediate into the reactive carboxylic acid necessary for amide bond formation.[3]
Materials and Reagents:
-
Ethyl 1-(4-sulfamoylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric Acid (2M HCl)
Step-by-Step Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add an aqueous solution of LiOH (2.0-3.0 eq) to the mixture.
-
Stir the reaction vigorously at room temperature for 12-18 hours, or until TLC analysis confirms the complete consumption of the starting ester.
-
Work-up: Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the carboxylic acid. The product is often pure enough for the next step without further purification.
Protocol 3: Amide Coupling to Synthesize N-Aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Objective: To form the final carboxamide derivative by coupling the pyrazole carboxylic acid with a selected amine using standard peptide coupling reagents.[3][9]
Materials and Reagents:
-
1-(4-sulfamoylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (from Protocol 2)
-
Desired aniline or amine (e.g., 4-methylaniline) (1.0-1.2 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)
Step-by-Step Procedure:
-
To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of TEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. The formation of a new, typically less polar spot and the disappearance of the carboxylic acid indicate progress.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the final carboxamide derivative.
Characterization and Data Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.[10]
| Technique | Purpose | Typical Observations for a Derivative like Celecoxib |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Pyrazole C-H proton (singlet, ~8.4 ppm); Aromatic protons in distinct patterns; Amide N-H (broad singlet, >10 ppm); Sulfonamide NH₂ (broad singlet).[10][11] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Amide carbonyl (~160 ppm); Pyrazole ring carbons; Aromatic carbons; CF₃ carbon (quartet due to C-F coupling).[10][11] |
| ¹⁹F NMR | Confirmation of the trifluoromethyl group. | A sharp singlet around -60 to -65 ppm is characteristic of the pyrazole-bound CF₃ group.[12] |
| HRMS | Exact mass determination to confirm elemental composition. | The measured m/z value should match the calculated value for [M+H]⁺ or [M+Na]⁺ within a narrow tolerance (< 5 ppm).[9] |
| FT-IR | Identification of key functional groups. | N-H stretches (~3300-3400 cm⁻¹ for sulfonamide/amide); C=O stretch (amide I band, ~1650-1680 cm⁻¹).[11] |
Applications and Biological Evaluation
The diverse biological activities of this scaffold necessitate a range of bioassays to evaluate novel derivatives. A primary application is in anti-inflammatory drug discovery.
Mechanism of Action: COX-2 Inhibition
Many 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, most notably Celecoxib, function as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[5] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[13][14] COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, whereas COX-2 is induced at sites of inflammation.[4] Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4][15]
Caption: Selective inhibition of the Cyclooxygenase (COX-2) pathway.
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against COX-1 and COX-2 enzymes and to establish their selectivity index.[4][9]
Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
Assay buffer (e.g., Tris-HCl)
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound (or vehicle control, DMSO) for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., 1M HCl).
-
Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.
Structure-Activity Relationships (SAR)
The modular synthesis allows for systematic exploration of the structure-activity relationships (SAR) of this scaffold. Key modification points influence potency and selectivity for different biological targets.
Caption: Key positions for SAR studies on the pyrazole-4-carboxamide scaffold.
-
N-1 Position (R¹): This position is crucial for anchoring the molecule into the active site. For COX-2 inhibitors, a para-sulfonamide phenyl group is a classic motif that interacts with a specific hydrophilic pocket in the COX-2 active site, conferring selectivity over COX-1.[4][13] For cannabinoid receptor 1 (CB1) antagonists, a 2,4-dichlorophenyl group at this position has been found to be optimal.[7]
-
Amide Moiety (R², R³): The amine component of the carboxamide can be extensively varied to fine-tune properties like solubility, cell permeability, and hydrogen bonding interactions within the target protein.
-
C-5 Position: While this guide focuses on the trifluoromethyl group, its presence is a key driver of potency. The electron-withdrawing nature and lipophilicity of the CF₃ group are often essential for strong binding interactions.[3]
Conclusion
The 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide scaffold remains a highly valuable and synthetically accessible platform for the development of novel therapeutic and agrochemical agents. The robust and modular synthetic routes described herein allow for the systematic preparation of diverse chemical libraries. By understanding the rationale behind the synthetic steps and employing rigorous analytical and biological evaluation, researchers can effectively harness the potential of this privileged structure to create next-generation molecules with tailored activities and improved pharmacological profiles.
References
- News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. [Link]
- Sostres, C., & Lanas, A. (n.d.). Celecoxib.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- PharmGKB. (n.d.).
- Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. [Link]
- Al-Warhi, T., et al. (2025).
- ACS Publications. (n.d.). 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
- ACS Publications. (2021). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
- Kanyonyo, M., et al. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
- Journal of Applied Pharmaceutical Science. (2023).
- ResearchGate. (2019). Novel 4‐pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. [Link]
- ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. [Link]
- ResearchGate. (n.d.).
- Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.).
- NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- ACS Publications. (n.d.).
- PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]
- MDPI. (n.d.). Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-Pyrazoles and 2-(1H-Pyrazol-1-yl)thiazoles. [Link]
- PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
- ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. news-medical.net [news-medical.net]
- 14. ClinPGx [clinpgx.org]
- 15. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
Application Notes and Protocols for the Esterification of Pyrazole-4-Carboxylic Acids
Introduction: The Central Role of Pyrazole Esters in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] Specifically, esters derived from pyrazole-4-carboxylic acids are crucial intermediates and final products in the synthesis of pharmaceuticals and agrochemicals.[3][4] For instance, the amide derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are a cornerstone of a major class of fungicides that inhibit succinate dehydrogenase (SDHI).[3]
The conversion of the carboxylic acid moiety to an ester is a fundamental transformation that allows for further functionalization, modulation of physicochemical properties such as solubility and permeability, and direct biological activity.[5][6] However, the esterification of heteroaromatic carboxylic acids like those of pyrazole can present unique challenges. The electronic nature of the pyrazole ring and potential steric hindrance from substituents can affect the reactivity of the carboxyl group, necessitating a careful selection of synthetic methodology.[7]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven methods for the esterification of pyrazole-4-carboxylic acids. We will delve into the mechanistic underpinnings of each technique, provide step-by-step protocols, and offer insights into the causal logic behind experimental choices to ensure reproducible and high-yielding results.
Method 1: Classical Approach - Fischer-Speier Esterification
The Fischer-Speier esterification is a foundational, acid-catalyzed reaction that is often the first choice for simple substrates due to its operational simplicity and cost-effectiveness.[8] It is particularly well-suited for generating methyl and ethyl esters where the corresponding alcohol can be used in large excess as the solvent.[9][10]
Principle of Operation
This reaction is an equilibrium process in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[11] The mechanism involves the protonation of the carbonyl oxygen by the catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester, which is finally deprotonated to yield the final product.[8]
Caption: Key steps in the acid-catalyzed Fischer esterification.
Experimental Protocol
Materials:
-
Pyrazole-4-carboxylic acid (1.0 eq)
-
Anhydrous alcohol (e.g., methanol, ethanol) (used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrazole-4-carboxylic acid (1.0 eq).[10]
-
Add a large excess of the anhydrous alcohol, which will also serve as the solvent for the reaction.[12]
-
While stirring, slowly and carefully add the acid catalyst to the mixture. Caution: The addition of concentrated acid is exothermic.
-
Heating: Heat the reaction mixture to reflux using a heating mantle or oil bath. The temperature will be the boiling point of the alcohol used.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.[12]
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully neutralize the remaining acid by washing the organic layer with a saturated NaHCO₃ solution until CO₂ evolution ceases. Vent the separatory funnel frequently.[10]
-
Wash the organic layer with brine to remove residual water.[12]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.[12] Further purification can be achieved by column chromatography or recrystallization.
Trustworthiness & Causality
The reliability of this protocol hinges on Le Châtelier's principle. By using the alcohol as the solvent, its high concentration drives the equilibrium toward the formation of the ester and water.[11] The strong acid catalyst is essential; without it, the carbonyl group is not sufficiently electrophilic to be attacked by the neutral alcohol. The neutralization step during workup is critical to remove the acid catalyst, preventing the reverse reaction (ester hydrolysis) from occurring.[8]
Method 2: Mild Conditions - Steglich Esterification (DCC/DMAP)
For substrates containing acid-sensitive functional groups or those that are sterically hindered, the Fischer-Speier method is often unsuitable. The Steglich esterification provides a powerful and mild alternative, proceeding efficiently at room temperature under neutral conditions.[13][14]
Principle of Operation
This method relies on the activation of the carboxylic acid with a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[13] However, this intermediate can slowly rearrange to a stable, unreactive N-acylurea byproduct. To prevent this and accelerate the reaction, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added. DMAP, a hyper-nucleophilic catalyst, rapidly intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate (an "active ester").[14] This active ester is then readily attacked by the alcohol to form the desired product and the insoluble dicyclohexylurea (DCU) byproduct, regenerating the DMAP catalyst.[13]
Caption: Catalytic cycle of the Steglich Esterification.
Experimental Protocol
Materials:
-
Pyrazole-4-carboxylic acid (1.0 eq)
-
Alcohol (1.0–1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05–0.10 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the pyrazole-4-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).[13]
-
Dissolve the components in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Filter off the precipitated DCU and wash the solid with a small amount of DCM.[16]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove any remaining DMAP and unreacted DCC), saturated NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
Trustworthiness & Causality
The success of this protocol is validated by the formation of the DCU precipitate, a visual indicator of reaction progress. The catalytic role of DMAP is paramount; it prevents the formation of the N-acylurea side product, which would otherwise reduce the yield, especially with sterically hindered alcohols.[15] The use of anhydrous solvent is critical, as any water present will react with the activated intermediate to regenerate the starting carboxylic acid.
Method 3: High-Reactivity Intermediate - Acyl Chloride Formation
This robust, two-step method is highly effective and often provides excellent yields, even with less reactive alcohols. It involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which is then quenched with the desired alcohol.[17]
Principle of Operation
Carboxylic acids react with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride to form acyl chlorides.[18] The hydroxyl group of the carboxylic acid is converted into an excellent leaving group. In the case of SOCl₂, the byproducts are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[18] The resulting acyl chloride is a potent electrophile that reacts rapidly with alcohols, often without the need for a catalyst. A non-nucleophilic base like pyridine is sometimes added in the second step to scavenge the HCl produced.[19]
Caption: Two-step workflow for esterification via an acyl chloride.
Experimental Protocol
Materials:
-
Pyrazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5–2.0 eq) or oxalyl chloride
-
Catalytic N,N-dimethylformamide (DMF) (1-2 drops)
-
Anhydrous alcohol (1.1–1.5 eq)
-
Anhydrous aprotic solvent (e.g., toluene, DCM, or neat SOCl₂)
-
Optional: Pyridine or triethylamine (1.2 eq)
Procedure:
-
Acyl Chloride Formation:
-
To a round-bottom flask equipped with a stir bar and reflux condenser (connected to a gas scrubber), add the pyrazole-4-carboxylic acid (1.0 eq) and an anhydrous solvent like toluene.
-
Add a catalytic amount of DMF (1 drop).
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.[19]
-
Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours until gas evolution ceases.
-
Cool the reaction to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. This step yields the crude acyl chloride, which is often used directly in the next step.
-
-
Ester Formation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere and cool to 0 °C.
-
Slowly add the alcohol (1.2 eq), optionally with a base like pyridine to neutralize the HCl byproduct.[19]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Workup & Purification:
-
Dilute the reaction mixture with DCM and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester. Purify by column chromatography or distillation.
-
Trustworthiness & Causality
This method is highly reliable due to the extreme reactivity of the acyl chloride intermediate.[17] The use of a catalytic amount of DMF accelerates the formation of the acyl chloride through the Vilsmeier-Haack mechanism. The complete removal of excess thionyl chloride before the addition of the alcohol is crucial to prevent side reactions with the alcohol. The protocol's self-validating nature comes from the clear separation of the two stages, ensuring the complete conversion to the highly reactive intermediate before proceeding.
Summary of Methods
The selection of an appropriate esterification method depends on the specific substrate, desired scale, and available reagents. The table below provides a comparative summary to aid in this decision-making process.
| Feature | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) | Acyl Chloride Formation |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Neutral, Room Temp) | Harsh (Step 1), Mild (Step 2) |
| Substrate Scope | Good for simple, acid-stable substrates.[9] | Excellent for acid-sensitive & hindered substrates.[13][14] | Broad; excellent for unreactive alcohols.[17] |
| Key Reagents | H₂SO₄ / p-TsOH, Excess Alcohol | DCC, DMAP (catalytic) | SOCl₂ / Oxalyl Chloride |
| Byproducts | Water | Dicyclohexylurea (DCU) | SO₂, HCl |
| Advantages | Inexpensive, simple setup.[8] | High yields, mild conditions, tolerates sensitive groups.[13] | High reactivity, excellent yields, drives reaction to completion. |
| Disadvantages | Equilibrium-limited, requires harsh conditions, not for sensitive molecules.[9] | Expensive reagents, DCU removal can be tedious, requires anhydrous conditions. | Two-step process, corrosive and hazardous reagents.[18] |
| Typical Yields | Moderate to Good | Good to Excellent | Excellent |
References
- Vertex AI Search, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. Accessed January 7, 2026.
- SID, One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Accessed January 7, 2026.
- PubMed, Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflamm
- Chemicalbook, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER | 5952-93-2. Accessed January 7, 2026.
- ResearchGate, Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF. Accessed January 7, 2026.
- Beilstein Journal of Organic Chemistry, An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Accessed January 7, 2026.
- Wikipedia, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Accessed January 7, 2026.
- Appchem, 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, methyl ester | 1009318-82-4. Accessed January 7, 2026.
- Google Patents, WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Accessed January 7, 2026.
- ResearchGate, Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- MDPI, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Accessed January 7, 2026.
- Slideshare, Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Accessed January 7, 2026.
- RSC Publishing, Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Accessed January 7, 2026.
- Benchchem, Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP). Accessed January 7, 2026.
- Master Organic Chemistry, Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Google Patents, WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Accessed January 7, 2026.
- Organic Chemistry Data, Acid to Ester - Common Conditions. Accessed January 7, 2026.
- Master Organic Chemistry, Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Accessed January 7, 2026.
- RSC Publishing, Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Accessed January 7, 2026.
- Benchchem, Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. Accessed January 7, 2026.
- The Royal Society of Chemistry, Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Accessed January 7, 2026.
- ResearchGate, Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III)
- Organic Chemistry Portal, Steglich Esterific
- OperaChem, Fischer Esterification-Typical Procedures. Accessed January 7, 2026.
- ResearchGate, An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. Accessed January 7, 2026.
- ResearchGate, Synthesis of pyrazole carboxylic acid intermedi
- Benchchem, Overcoming challenges in the synthesis of pyrazolyl-asparagine deriv
- Master Organic Chemistry, Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Accessed January 7, 2026.
- Organic Syntheses, esterification of carboxylic acids with. Accessed January 7, 2026.
- Organic Chemistry Portal, The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Accessed January 7, 2026.
- ECHEMI, thionyl chloride addtion. Accessed January 7, 2026.
- PubMed, Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Accessed January 7, 2026.
- YouTube, Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Accessed January 7, 2026.
- ResearchGate, Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)
- Patsnap Eureka, Overcoming Challenges in Carboxylic Acid Drug Formul
Sources
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. echemi.com [echemi.com]
application of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in agrochemical research
An In-Depth Technical Guide to the Application of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Agrochemical Research
Introduction: A Privileged Scaffold in Modern Crop Protection
In the landscape of modern agriculture, the relentless pursuit of effective and sustainable crop protection agents is paramount.[1] Among the most significant chemical innovations in recent decades is the rise of agrochemicals built upon the pyrazole carboxamide scaffold. At the heart of many of these highly effective compounds lies This compound , a key building block and "privileged scaffold." Its derivatives have proven to be exceptionally potent, particularly as fungicides, addressing critical challenges like fungicide resistance and ensuring global food security.[2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this versatile molecule. We will delve into the causality behind its molecular design, its primary mechanism of action, and provide detailed, field-proven protocols for the synthesis and evaluation of its derivatives. The focus is on providing not just a methodology, but a deeper understanding of the scientific principles that make this chemical class a cornerstone of agrochemical research and development.
Application Notes: Deconstructing the Molecular Advantage
The Strategic Importance of the Trifluoromethyl Group
The inclusion of a trifluoromethyl (-CF₃) group on the pyrazole ring is a deliberate and critical design choice. This moiety imparts several advantageous properties that enhance the overall performance of the final agrochemical product:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by enzymes within the target pathogen and the environment. This leads to increased persistence and bioavailability of the active ingredient.
-
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of the molecule.[3] This property is crucial for enabling the compound to penetrate the waxy outer layers of plant tissues and the cell membranes of fungal pathogens, allowing it to reach its site of action more efficiently.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can influence the electronic distribution of the entire pyrazole ring system. This modulation can lead to stronger and more specific binding interactions with the target enzyme, thereby increasing the intrinsic potency of the molecule.[4]
Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
The primary mode of action for fungicides derived from this compound is the potent and specific inhibition of the enzyme succinate dehydrogenase (SDH) .[2] SDH, also known as Complex II, is a vital enzyme embedded in the inner mitochondrial membrane of fungal cells. It plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain—two fundamental processes for cellular energy (ATP) production.[5]
Pyrazole carboxamide fungicides act by binding to the ubiquinone-binding (Qp) site of the SDH enzyme, physically blocking the transfer of electrons from succinate to ubiquinone.[2] This disruption triggers a cascade of lethal consequences for the fungus:
-
Cessation of ATP Synthesis: The blockage of the electron transport chain halts aerobic respiration, severely depleting the cell's supply of ATP, its primary energy currency.[2]
-
Metabolic Collapse: Inhibition of the TCA cycle disrupts key metabolic pathways essential for the synthesis of amino acids and other critical cellular components.[2]
-
Oxidative Stress: The impaired electron flow leads to the accumulation of reactive oxygen species (ROS), which cause widespread damage to proteins, lipids, and nucleic acids.[2]
This targeted attack on a process so central to fungal survival results in the rapid cessation of growth and, ultimately, cell death, making SDH inhibitors (SDHIs) an incredibly effective class of fungicides.
Caption: Mechanism of SDH inhibitor fungicides.
Spectrum of Activity and Commercial Relevance
The pyrazole carboxamide class, which includes derivatives of fluorinated pyrazole carboxylic acids, demonstrates broad-spectrum activity against a wide array of damaging plant pathogenic fungi.[6] Many commercial fungicides based on the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold have been successfully developed, highlighting the robustness of this chemical class.[7][8] These include:
-
Bixafen (Bayer)
-
Fluxapyroxad (BASF)
-
Isopyrazam (Syngenta)
-
Benzovindiflupyr (Syngenta)
-
Penthiopyrad
These products are instrumental in controlling diseases such as rice sheath blight (Rhizoctonia solani), early blight in potatoes and tomatoes (Alternaria solani), and various rusts and mildews in cereals.[5][9] Research continues to explore novel derivatives for enhanced efficacy and to manage the potential for resistance development.[10]
Experimental Protocols
The following protocols provide a validated framework for the synthesis and biological evaluation of novel agrochemicals derived from this compound.
Protocol 1: Synthesis of a Representative N-Aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
This protocol details the conversion of the carboxylic acid to a more reactive acid chloride, followed by coupling with an aniline derivative to form the final amide product. This two-step process is a standard and efficient method for creating a library of candidate compounds for screening.
Caption: Workflow for the synthesis of pyrazole carboxamides.
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation):
-
To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality: DMF catalyzes the reaction, facilitating the formation of the Vilsmeier reagent in situ, which is the active species for converting the acid to the acid chloride.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
Once complete, remove the solvent and excess reagent under reduced pressure to yield the crude pyrazole-4-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude pyrazole-4-carbonyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired substituted aniline (e.g., 2-chloroaniline) (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in the same solvent.
-
Causality: The base is essential to neutralize the HCl gas that is generated as a byproduct of the amide bond formation, driving the reaction to completion.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The acid wash removes excess base, the bicarbonate wash removes any unreacted acid chloride and acidic impurities, and the brine wash removes residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Antifungal Bioassay by Mycelial Growth Inhibition
This protocol determines the concentration of a test compound required to inhibit 50% of the fungal growth (EC₅₀), a key metric for assessing antifungal potency.
Caption: Workflow for in vitro antifungal bioassay.
Step-by-Step Methodology:
-
Preparation of Media and Compound Solutions:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow it to cool to a handleable temperature (45-50 °C) in a water bath.
-
Prepare a stock solution of the synthesized test compound in sterile dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10,000 ppm).
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested (e.g., 100, 50, 25, 10, 5, 1, 0.5 ppm).
-
-
Assay Plate Preparation:
-
Add the appropriate volume of each compound dilution to sterile petri dishes to achieve the final desired concentrations when mixed with the PDA. For example, add 100 µL of a 100x concentrated solution to 10 mL of PDA for a 1x final concentration.
-
Self-Validation: Include a solvent control (containing only DMSO at the highest volume used) and a negative control (PDA only). These controls are critical to ensure that the solvent itself has no antifungal effect and to establish the baseline for 100% fungal growth.
-
Pour the molten PDA into the petri dishes, swirl gently to mix, and allow the plates to solidify in a sterile environment.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the actively growing edge of a pure culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea).[10]
-
Place the mycelial plug, mycelium-side down, in the center of each prepared agar plate.
-
Seal the plates with paraffin film and incubate them in the dark at an optimal temperature for the specific fungus (typically 25-28 °C) for 2-4 days, or until the fungal growth in the control plate has nearly reached the edge.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average diameter for each treatment.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where: C = average diameter of the colony in the control plate, and T = average diameter of the colony in the treated plate.
-
-
Use probit analysis or a similar statistical software to plot the inhibition percentages against the logarithm of the compound concentrations and determine the EC₅₀ value.
-
Data Presentation: Quantitative Efficacy
The EC₅₀ values obtained from the bioassay are crucial for comparing the efficacy of different synthesized compounds. Data should be organized clearly for straightforward interpretation.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| Control (Boscalid) | Rhizoctonia solani | 0.799[10] |
| Control (Fluxapyroxad) | Rhizoctonia solani | 0.131[10] |
| Example Compound 5e | Rhizoctonia solani | 0.039[10] |
| Example Compound 7ai | Rhizoctonia solani | 0.37[6] |
| Example SCU2028 | Rhizoctonia solani | 0.022[5][11] |
| Control (Carbendazim) | Rhizoctonia solani | > 0.37[6] |
Note: Data is compiled from published research on various pyrazole carboxamide derivatives to illustrate typical efficacy ranges.
Conclusion and Future Outlook
This compound and its fluorinated analogs are unequivocally central to the discovery and development of modern SDHI agrochemicals.[4][12] The strategic incorporation of the trifluoromethyl group, combined with the pyrazole carboxamide core, creates a molecular architecture finely tuned for potent and specific inhibition of fungal respiration. The protocols and insights provided in this guide offer a robust framework for researchers aiming to innovate within this chemical space. Future research will likely focus on synthesizing novel derivatives to broaden the spectrum of activity, enhance systemic properties, and crucially, to manage the ever-present challenge of fungicide resistance, ensuring the long-term viability of this critical class of crop protection agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates.
- ACS Publications. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. 2020-09-14.
- National Institutes of Health (NIH). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC.
- PubMed. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
- ACS Publications. Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry. 2023-01-20.
- Semantic Scholar. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action.
- PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
- PubMed. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.
- MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- ACS Publications. Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- PubChem. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide.
- ResearchGate. Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs.
- PubMed. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani.
- MDPI. Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-Pyrazoles.
- SpringerLink. Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
- ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
- ResearchGate. Agrochemicals containing pyrazole scaffolds.
- ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
- Wiley Online Library. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- PubMed. 5-Amino-1-phenyl-3-trifluoro-methyl-1H-pyrazole-4-carboxylic acid.
- Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
Application Notes & Protocols: A Guide to the Development of Anti-Inflammatory and Analgesic Medications
Audience: Researchers, scientists, and drug development professionals.
Abstract: The dual burdens of chronic inflammation and pain represent a significant global health challenge, driving a continuous search for more effective and safer therapeutic agents. This guide provides an in-depth overview of the core principles and methodologies involved in the discovery and preclinical development of novel anti-inflammatory and analgesic drugs. We will explore the key molecular pathways, detail validated in vitro screening assays, and provide step-by-step protocols for widely used in vivo models of inflammation and nociception. This document is designed to serve as a practical resource, blending established theory with actionable protocols to empower researchers in this critical field.
Section 1: The Molecular Landscape of Pain & Inflammation
A thorough understanding of the underlying molecular mechanisms of inflammation and pain is the bedrock of rational drug design. Therapeutic intervention aims to modulate specific nodes within these complex signaling networks.
The Cyclooxygenase (COX) Pathway
The most well-established target for anti-inflammatory and analgesic drugs is the cyclooxygenase (COX) enzyme.[1][2][3] COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[4][5]
There are two primary isoforms:
-
COX-1: This is a constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that protect the gastrointestinal mucosa and mediate platelet aggregation.[3][4][6]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and endotoxins.[6][7] Its products, primarily PGE2, are major contributors to inflammatory pain and edema.[5]
The central dogma of NSAID development has been to selectively inhibit COX-2 to achieve anti-inflammatory effects while sparing COX-1 to minimize gastrointestinal side effects.[6][8] This led to the development of COX-2 selective inhibitors, or "coxibs".[4][8]
Caption: The Arachidonic Acid Cascade and NSAID Mechanism of Action.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-B (NF-κB) is a master regulator of the inflammatory response.[9] It is a transcription factor that, upon activation, moves into the nucleus and promotes the expression of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and the COX-2 enzyme itself.[10] Dysregulated NF-κB signaling is a hallmark of many chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[9][11] Targeting upstream kinases (like IKK) or other components of this pathway represents a promising, albeit complex, strategy for developing potent anti-inflammatory drugs.[11][12]
Transient Receptor Potential (TRP) Channels
TRP channels are a family of ion channels that act as cellular sensors for a wide range of stimuli, including temperature, pH, and chemical irritants.[13] The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a key player in pain signaling.[14][15] It is activated by heat, acid, and compounds like capsaicin, leading to the sensation of burning pain.[16] TRPV1 is predominantly expressed in sensory neurons that transmit pain signals.[14] Consequently, developing TRPV1 antagonists is a major focus for novel analgesic therapies, particularly for inflammatory and neuropathic pain.[14][15]
Section 2: The Drug Discovery Workflow: From Target to Preclinical Candidate
The development of a new medication follows a structured, multi-stage process designed to identify effective and safe compounds. High-throughput screening (in vitro) is used to rapidly test large libraries of compounds, followed by more detailed characterization and testing in living systems (in vivo).[17]
Caption: A Generalized Workflow for Anti-Inflammatory & Analgesic Drug Discovery.
Section 3: In Vitro Screening Protocols
In vitro assays are essential for the initial screening and characterization of compounds.[18] They offer high throughput, cost-effectiveness, and allow for the elucidation of specific mechanisms of action.[18][19]
Protocol 3.1: Cell-Free COX-1/COX-2 Inhibition Assay
Objective: To determine the potency and selectivity of a test compound for inhibiting the COX-1 and COX-2 enzyme isoforms. This is a foundational assay for screening NSAID candidates.
Principle: This assay measures the ability of a compound to block the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 or COX-2 enzymes. The amount of prostaglandin produced is quantified, typically via an ELISA-based method for its stable downstream product, PGE2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
PGE2 ELISA Kit
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
In a 96-well plate, add 10 µL of the diluted compound or vehicle (DMSO) to appropriate wells.
-
Add 150 µL of reaction buffer to all wells.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.
-
Incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Protocol 3.2: LPS-Stimulated Nitric Oxide Production in Macrophages
Objective: To assess the anti-inflammatory activity of a compound in a cell-based model by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.
Principle: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO. The amount of NO released into the cell culture medium is measured using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
LPS (from E. coli)
-
Test compounds and a reference inhibitor (e.g., Dexamethasone)
-
Griess Reagent System
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or reference inhibitor. Incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
In a separate 96-well plate, perform the Griess assay:
-
Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample. Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-only control. Calculate the IC50 value. It is also crucial to run a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in NO is not due to cell death.
Section 4: In Vivo Preclinical Models
In vivo models are indispensable for evaluating the efficacy and safety profile of a drug candidate in a complex biological system.[20] These models aim to replicate key aspects of human inflammatory and pain conditions.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound. This is one of the most widely used models for screening NSAIDs and other anti-inflammatory agents.[21]
Principle: A subplantar injection of carrageenan, a seaweed-derived polysaccharide, into a rat's hind paw induces a reproducible, biphasic inflammatory response characterized by a visible swelling (edema).[21][22] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase (3-6 hours), is mediated by prostaglandins and involves neutrophil infiltration, making it sensitive to COX inhibitors.[23] The volume of the paw is measured over time to quantify the edema and the inhibitory effect of the test compound.[24]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Test compound and a reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatize animals for at least 48 hours before the experiment. Fast animals overnight with free access to water.
-
Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[21]
-
Group the animals (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups.
-
Administer the vehicle, reference drug, or test compound via the desired route (e.g., oral gavage, p.o.) one hour prior to the carrageenan injection.[21]
-
Induce inflammation by injecting 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw.[24][25]
-
Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, and 4 hours after the carrageenan injection.[21]
-
Data Analysis:
-
Calculate the edema volume (increase in paw volume) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the mean edema for each group.
-
Calculate the Percentage Inhibition of edema for the treated groups at the time of peak inflammation (usually 3 hours) using the formula: % Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100
-
Protocol 4.2: Formalin Test in Mice
Objective: To assess the analgesic potential of a compound against continuous, moderate pain. This model is particularly valuable as it differentiates between neurogenic and inflammatory pain mechanisms.[26]
Principle: A dilute formalin solution is injected into the mouse's hind paw, which elicits a distinct biphasic pattern of nocifensive behavior (licking and biting the injected paw).[27][28][29]
-
Phase I (Early Phase, 0-5 min): An acute, sharp pain caused by the direct chemical stimulation of nociceptors (C-fibers).[27][29] This phase is sensitive to centrally acting analgesics like opioids.
-
Phase II (Late Phase, 20-40 min): A prolonged, tonic pain resulting from an inflammatory response in the paw and central sensitization in the spinal cord.[26][27][29] This phase is sensitive to both central analgesics and peripherally acting anti-inflammatory drugs like NSAIDs.
Materials:
-
Male ICR or Swiss Webster mice (20-25 g)
-
2.5% Formalin solution in saline
-
Test compound and reference drugs (e.g., Morphine for Phase I/II, Indomethacin for Phase II)
-
Observation chambers with mirrors for clear viewing
-
Timer
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the test.
-
Administer the vehicle, reference drug, or test compound at the appropriate time before the formalin injection (e.g., 30 min for i.p., 60 min for p.o.).
-
Gently restrain the mouse and inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Start the timer and record the total time the animal spends licking or biting the injected paw during two distinct periods:
-
Phase I: 0 to 5 minutes post-injection.
-
Phase II: 20 to 40 minutes post-injection.[27]
-
-
Data Analysis: Calculate the mean licking time for each phase for all treatment groups. Compare the licking time of treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). Calculate the percentage inhibition of the pain response.
Protocol 4.3: Hot Plate Test in Mice
Objective: To evaluate the central analgesic activity of a test compound by measuring the response latency to a thermal stimulus.[30]
Principle: This test measures the latency of a supraspinal (brain-integrated) response to a constant, noxious thermal stimulus.[31][32] The animal is placed on a heated surface, and the time it takes to exhibit a pain response (e.g., paw licking, jumping) is recorded.[30][33] An increase in this latency time indicates an analgesic effect. This model is particularly sensitive to opioid analgesics and other centrally acting drugs.[30]
Materials:
-
Male ICR or Swiss Webster mice (20-25 g)
-
Hot Plate Analgesia Meter (set to a constant temperature, e.g., 55 ± 0.5°C)[33]
-
Test compound and a reference drug (e.g., Morphine)
-
Transparent cylinder to keep the mouse on the plate surface[30]
-
Timer
Procedure:
-
Administer the vehicle, reference drug, or test compound to the mice.
-
At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place a mouse individually on the hot plate surface and immediately start the timer.[33]
-
Observe the mouse for nocifensive behaviors, typically licking a hind paw or jumping.
-
Stop the timer at the first definitive sign of a pain response and record the latency time.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the mouse does not respond by the cut-off time, it should be removed from the plate, and the latency is recorded as the cut-off time.[33]
-
Data Analysis: Calculate the mean latency for each group at each time point. The results can also be expressed as the Maximum Possible Effect (% MPE) using the formula: % MPE = [ (Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency) ] x 100
Section 5: Data Interpretation & Lead Optimization
The data generated from these assays are used to build a comprehensive profile of a compound's efficacy and selectivity. Key parameters like IC50 (in vitro potency) and ED50 (in vivo effective dose) are compared to guide the next steps.
| Compound | Target/Assay | IC50 / ED50 | Selectivity (COX-1/COX-2) | Notes |
| Ibuprofen | COX-1 Inhibition | ~15 µM | ~0.5 | Non-selective inhibitor. |
| COX-2 Inhibition | ~30 µM | |||
| Carrageenan Paw Edema | ED50 ~25 mg/kg | N/A | Effective in inflammatory models. | |
| Celecoxib | COX-1 Inhibition | ~7.6 µM | ~30 | COX-2 selective inhibitor.[1] |
| COX-2 Inhibition | ~0.25 µM | |||
| Carrageenan Paw Edema | ED50 ~5 mg/kg | N/A | Potent anti-inflammatory effect. | |
| Compound X | TRPV1 Antagonism | IC50 50 nM | >1000x vs other TRP | Potent and selective target engagement. |
| (Hypothetical) | Formalin Test (Phase II) | ED50 10 mg/kg | N/A | Efficacy in inflammatory pain model. |
| Hot Plate Test | No effect at 30 mg/kg | N/A | Suggests a peripheral mechanism of action. |
This comparative analysis is crucial for the Hit-to-Lead and Lead Optimization phases, where medicinal chemists modify the chemical structure of promising compounds to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) while minimizing toxicity.
References
- Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). IntechOpen.
- The mechanisms of action of NSAIDs in analgesia. PubMed.
- Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed.
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? MDPI.
- TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. PMC - PubMed Central.
- Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol.
- Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI.
- Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI.
- TRPV1 Modulators for the Treatment of Pain and Inflammation. ACS Publications.
- High throughput in vivo screening: translational generation of novel analgesics. Grantome.
- NF-κB Signaling Proteins as Therapeutic Targets for Inflammatory Bowel Diseases. Oxford Academic.
- TRPV1 antagonists in the treatment of osteoarthritis pain. Open Access Journals.
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf - NIH.
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC - PubMed Central.
- Nonsteroidal anti-inflammatory drug. Wikipedia.
- Hot plate test. Wikipedia.
- What are TRPV1 antagonists and how do they work?. Patsnap Synapse.
- Central Nociception: Hot Plate Test. Bio-protocol.
- High-Throughput Screening of Candidate Analgesics Using a Patient-Derived Human iPSC Model of Nociception Identifies Putative pain reducing compounds. ResearchGate.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
- Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1. NIH.
- Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
- Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. MDPI.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
- Carrageenan induced Paw Edema Model. Creative Biolabs.
- Models of Nociception: Hot-Plate, Tail-Flick, and Formalin Tests in Rodents. ResearchGate.
- Formalin-Induced Nociceptive Pain Model. Charles River Laboratories.
- Formalin-Induced Pain Model. Melior Discovery.
- A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. SciELO.
- Carrageenan-Induced Paw Edema. Bio-protocol.
- Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. PubMed.
- A Comprehensive Collection of Pain and Opioid Use Disorder Compounds for High-Throughput Screening and Artificial Intelligence-Driven Drug Discovery. ACS Publications.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
- High Throughput Screening Method for Systematic Surveillance of Drugs of Abuse by Multisegment Injection–Capillary Electrophoresis–Mass Spectrometry. ACS Publications.
- Screening models for inflammatory drugs. Slideshare.
- The development of COX-2 inhibitors. ResearchGate.
- Formalin Murine Model of Pain. PMC - PubMed Central - NIH.
- Formalin Test. ResearchGate.
- The Development of Drugs That Target Cyclooxygenase-2. Request PDF. ResearchGate.
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. SpringerLink.
- Nonclinical Safety Evaluation of Drug or Biologic Combinations. FDA.
- Guidelines for antiinflammatory drug research. PubMed.
- FDA Finalizes Guidance On Nonclinical Evaluation Of Pharmaceutical Immunotoxicity. Pharmaceutical Online.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 5. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. journalajrb.com [journalajrb.com]
- 19. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. inotiv.com [inotiv.com]
- 25. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 26. meliordiscovery.com [meliordiscovery.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. criver.com [criver.com]
- 29. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Hot plate test - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
- 32. dol.inf.br [dol.inf.br]
- 33. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the structural elucidation and purity assessment of pyrazole derivatives. Pyrazoles are a critical class of heterocyclic compounds with a wide range of pharmacological activities, making their precise characterization paramount for therapeutic development and quality control.[1][2][3][4] This document emphasizes not just the "how" but the "why" behind methodological choices, ensuring a deep, practical understanding of each technique.
Foundational Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods are indispensable for the initial structural confirmation of newly synthesized pyrazole derivatives. They provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules, including pyrazole derivatives.[5][6][7] It provides insights into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity through various 1D and 2D experiments.
Expertise & Experience: Why NMR is Critical for Pyrazoles
The pyrazole ring presents unique NMR features. The chemical shifts of the ring protons (H3, H4, and H5) and carbons (C3, C4, and C5) are highly sensitive to the nature and position of substituents. A common challenge in pyrazole chemistry is annular tautomerism, where the N-H proton can rapidly exchange between the N1 and N2 positions, leading to broadened or averaged signals for the C3 and C5 positions in ¹³C NMR.[8] Understanding and controlling this phenomenon is key to accurate characterization.
Protocol 1: ¹H and ¹³C NMR Analysis of a Substituted Pyrazole Derivative
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
Pyrazole derivative sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆). Scientist's Note: The choice of solvent is critical. Aprotic, non-polar solvents can slow down N-H proton exchange, potentially allowing for the observation of distinct tautomers, whereas protic solvents may accelerate it.[8]
-
NMR tube (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution)
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[9]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective protons and carbons in the molecule.
-
Trustworthiness: Self-Validation
-
2D NMR: For complex structures or ambiguous assignments, perform 2D NMR experiments like COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[8][9] HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying long-range (2-3 bond) correlations, which helps in piecing together the molecular skeleton.[8]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole Derivatives
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | 8.0 - 14.0 (often broad) | - |
| C3-H | 7.5 - 8.5 | 130 - 150 |
| C4-H | 6.0 - 7.0 | 100 - 115 |
| C5-H | 7.5 - 8.5 | 120 - 140 |
| Substituents | Dependent on the group | Dependent on the group |
Note: These are approximate ranges and can vary significantly based on substituents and solvent.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a pyrazole derivative and gaining structural insights through its fragmentation pattern.
Expertise & Experience: Decoding Pyrazole Fragmentation
Electron Ionization (EI) is a common technique used in conjunction with Gas Chromatography (GC-MS). A key fragmentation pathway for the pyrazole ring involves the expulsion of HCN from the molecular ion ([M]⁺) or [M-H]⁺, and the loss of N₂ from the [M-H]⁺ ion.[10] The presence and nature of substituents can significantly alter these fragmentation patterns, providing valuable clues about their location on the pyrazole ring.[2][10]
Protocol 2: GC-MS Analysis of a Volatile Pyrazole Derivative
Objective: To determine the molecular weight and analyze the fragmentation pattern of a volatile pyrazole derivative.
Materials:
-
Pyrazole derivative sample
-
High-purity solvent (e.g., dichloromethane, methanol)[11]
-
Internal standard (optional, for quantification)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole derivative (e.g., 10-100 µg/mL) in a suitable volatile solvent.[11]
-
-
GC Method Development:
-
Select a GC column with appropriate polarity. A mid-polar stationary phase, like a 5% phenyl-methylpolysiloxane, is often a good starting point for separating pyrazole isomers.[11]
-
Optimize the temperature program (initial temperature, ramp rate, final temperature) to achieve good separation of the analyte from any impurities.
-
Set the injector temperature and transfer line temperature appropriately to ensure sample vaporization without degradation.
-
-
MS Parameter Setup:
-
Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.
-
Define the mass range to be scanned (e.g., m/z 40-500).
-
-
Data Acquisition and Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the peak corresponding to the pyrazole derivative in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the major fragment ions and propose a fragmentation pathway consistent with the structure of the pyrazole derivative.[12]
-
Trustworthiness: Self-Validation
-
Isotopic Pattern: Compare the observed isotopic pattern of the molecular ion with the theoretical pattern based on the elemental composition to further validate the molecular formula.
-
High-Resolution MS (HRMS): For unambiguous elemental composition determination, utilize HRMS techniques like Time-of-Flight (TOF) or Orbitrap, which can measure m/z values to several decimal places.
Chromatographic Techniques: Purity Assessment and Separation
Chromatography is essential for determining the purity of pyrazole derivatives and for separating them from starting materials, byproducts, and isomers.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds, including pyrazoles.[13][14][15]
Expertise & Experience: Strategic HPLC Method Development
The key to a successful HPLC separation is the optimization of chromatographic conditions.[16][17][18][19] For pyrazole derivatives, which often possess basic nitrogen atoms, controlling the mobile phase pH is crucial for achieving good peak shape and reproducible retention times. Using a buffer in the aqueous portion of the mobile phase is highly recommended.[18] The choice of stationary phase (e.g., C18) and organic modifier (e.g., acetonitrile or methanol) will dictate the selectivity of the separation.[16][17]
Protocol 3: RP-HPLC Method for Purity Analysis of a Pyrazole Derivative
Objective: To develop and validate an RP-HPLC method to determine the purity of a pyrazole derivative.
Materials:
-
Pyrazole derivative sample
-
HPLC-grade acetonitrile (ACN) and/or methanol (MeOH)
-
HPLC-grade water
-
Buffer salts (e.g., phosphate, acetate) or acids (e.g., trifluoroacetic acid - TFA, formic acid)[13]
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector or a Photodiode Array (PDA) detector.
Step-by-Step Protocol:
-
Sample and Mobile Phase Preparation:
-
Accurately prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or a mixture of mobile phase components).[15]
-
Prepare the mobile phase. A common starting point is a mixture of acetonitrile and water (or an aqueous buffer) in a ratio of 50:50 (v/v).[13][20] Degas the mobile phase before use.
-
-
Chromatographic Conditions Setup:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: Ambient or controlled (e.g., 30-40 °C) for better reproducibility.[13]
-
Detection Wavelength: Determine the λmax of the pyrazole derivative using a UV-Vis spectrophotometer or a PDA detector and set the detector to this wavelength for maximum sensitivity.[16]
-
Injection Volume: 10-20 µL.[13]
-
-
Method Optimization (The "Why"):
-
Isocratic vs. Gradient: Perform an initial gradient run (e.g., 5% to 95% ACN over 20-30 minutes) to elute all components and determine the complexity of the sample.[17] If all peaks elute within a reasonable time with good resolution, an isocratic method can be developed. For complex samples, a gradient method is preferable.[17]
-
Mobile Phase Composition: Adjust the ratio of organic modifier to aqueous phase to optimize the retention time of the main peak. Increasing the organic content will decrease the retention time.
-
pH Control: If peak tailing is observed, it may be due to the interaction of the basic pyrazole nitrogen with residual silanols on the stationary phase. Adjusting the mobile phase pH to be at least 2 pH units away from the pKa of the analyte can suppress this interaction and improve peak shape.[18]
-
-
Data Analysis:
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main component as a percentage of the total peak area (Area % method).
-
Trustworthiness: Self-Validation through Method Validation
A developed HPLC method must be validated according to ICH guidelines to ensure its reliability.[13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[14]
Workflow for Analytical Characterization of Pyrazole Derivatives
Caption: Workflow for the comprehensive characterization of pyrazole derivatives.
Complementary and Definitive Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[21] For pyrazole derivatives, FTIR is useful for confirming the presence of key vibrations such as N-H stretching (if unsubstituted on N1), C=N, C=C, and C-N stretching of the pyrazole ring, as well as vibrations from any substituents.[22][23][24]
Table 2: Characteristic FTIR Absorption Bands for Pyrazoles
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3500 (often broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=N | Stretching | 1580 - 1650 |
| C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350[22] |
X-Ray Crystallography: The Gold Standard for Unambiguous Structure
For crystalline pyrazole derivatives, single-crystal X-ray crystallography provides the absolute, three-dimensional atomic arrangement of the molecule in the solid state.[1] It is the definitive method for confirming stereochemistry, conformation, and intermolecular interactions like hydrogen bonding.[1][3][4][25]
Protocol 4: Generalized Procedure for Single-Crystal X-Ray Diffraction
Objective: To determine the precise three-dimensional structure of a crystalline pyrazole derivative.
-
Crystal Growth: Grow single crystals of the pyrazole derivative suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Selection and Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.[1]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.[26]
-
-
Data Analysis and Visualization: Analyze the final structure to understand molecular conformation, packing, and intermolecular interactions.[1]
References
- Steps for HPLC Method Development. Pharmaguideline. Available online
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. Available online
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- HPLC Method Development Protocol. Scribd. Available online
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem. Available online
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available online
- A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available online
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available online
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available online
- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available online
- Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem. Available online
- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available online
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. Available online
- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.
- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).
- FTIR spectra of PGMA, pyrazole-g-PGMA, and OPA-pyrazole-g-PGMA particles.
- A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Research Square. Available online
- Mass spectrometric study of some pyrazoline derivatives.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Mass spectral investigation of compounds 1 and 11-15.
- 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available online
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available online
- A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. Available online
- NMR Spectroscopy. Michigan State University Department of Chemistry. Available online
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. Available online
- NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. Available online
- Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available online
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. Available online
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. Available online
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available online
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available online
- 1H-Pyrazole. NIST WebBook. Available online
- Gas Chromatograph of Pyrazole Isomer Mixture.
- Quantitative NMR Spectroscopy. University of Cambridge Department of Chemistry. Available online
- Mass fragmentation pattern of compound 4l.
- Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE - University of Florence. Available online
- NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available online
- Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
- Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available online
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. azolifesciences.com [azolifesciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. BiblioBoard [openresearchlibrary.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. ijcpa.in [ijcpa.in]
- 16. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 17. pharmtech.com [pharmtech.com]
- 18. asianjpr.com [asianjpr.com]
- 19. iosrphr.org [iosrphr.org]
- 20. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
coupling reactions of pyrazole carboxylic acid with aniline derivatives
An Application Guide to the Synthesis of Pyrazole Carboxamides via Amide Coupling with Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Carboxamide Scaffold
The pyrazole carboxamide moiety is a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Compounds bearing this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and analgesic properties.[3] The synthetic versatility of the pyrazole ring, combined with the diverse functionalities that can be introduced via the amide bond, allows for meticulous fine-tuning of a molecule's pharmacological profile.
The most robust and widely adopted strategy for synthesizing these critical compounds is the amide coupling reaction between a pyrazole carboxylic acid and an aniline derivative.[1] This guide provides a comprehensive overview of the underlying principles, a comparative analysis of common coupling strategies, and detailed, field-proven protocols to empower researchers in this essential synthetic transformation.
Theoretical Framework: The Art of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically challenging. The primary obstacle is a rapid and competing acid-base reaction, which forms a stable and unreactive carboxylate-ammonium salt.[4] To overcome this, the carboxylic acid's carbonyl group must be "activated" to render it more susceptible to nucleophilic attack by the aniline. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
Two primary strategies are employed for this activation:
-
Conversion to a highly reactive acyl chloride: This classic method involves treating the pyrazole carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] While effective, the harsh conditions can be incompatible with sensitive functional groups on either coupling partner.
-
In-situ activation with coupling reagents: This is the preferred modern approach. A coupling reagent is added directly to a mixture of the carboxylic acid and amine, generating a highly reactive intermediate in situ that is immediately consumed by the aniline.[6] This method offers milder reaction conditions, higher functional group tolerance, and often, superior yields.
A Comparative Analysis of Modern Coupling Reagents
The choice of coupling reagent is paramount and depends on factors such as the steric and electronic properties of the substrates (especially the nucleophilicity of the aniline), cost, and desired reaction conditions.[6][7] Below is a comparison of the most prevalent classes of reagents used for coupling pyrazole carboxylic acids with anilines.
| Reagent Class | Example(s) | Mechanism Highlights | Advantages | Disadvantages & Considerations | Typical Solvents |
| Carbodiimides | EDC (with HOBt) | Forms an O-acylisourea intermediate. HOBt additive intercepts this to form an active ester, preventing side reactions and reducing racemization.[4][8] | Cost-effective; byproducts are water-soluble, simplifying work-up.[9][10] | Can be less effective for sterically hindered or electron-deficient anilines.[8] | DMF, DCM, CH₃CN[8] |
| Phosphonium Salts | PyBOP | The carboxylate anion attacks the phosphonium center to generate an activated HOBt ester in situ.[11] | High efficiency, rapid reactions; byproducts are generally less hazardous than those from its predecessor, BOP.[11][12] | Potential explosive hazard; relatively expensive.[11] | DMF (preferred), NMP, 2-MeTHF[11][12] |
| Uronium/Aminium Salts | HATU | Forms a highly reactive OAt-active ester. The nitrogen in the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling.[13] | Extremely efficient, even for difficult couplings; low rates of racemization.[9] | High cost; can cause guanidinylation of the free amine if used in excess. | DMF, NMP, ACN[5] |
Visualizing the Synthetic Workflow & Mechanisms
A clear understanding of the overall process and the specific chemical transformations is crucial for successful execution and troubleshooting.
Caption: Simplified Mechanism for EDC/HOBt-mediated coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in the Synthesis of Advanced Metal-Organic Frameworks
For Researchers, Material Scientists, and Chemical Engineers
This guide provides a comprehensive overview of the application of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a versatile building block in material science, with a specific focus on the synthesis of robust Metal-Organic Frameworks (MOFs). We will explore the unique advantages conferred by the trifluoromethyl group and provide a detailed, field-proven protocol for the synthesis and characterization of a novel MOF, designated as GF-MOF-1 (Google Fluorinated Metal-Organic Framework-1) .
Part 1: The Scientific Rationale - Why Use this compound?
The unique molecular architecture of this compound makes it an exceptional organic linker for constructing highly functional and stable MOFs. The pyrazole ring offers two distinct nitrogen atoms for coordination with metal centers, while the carboxylate group provides a strong, anionic binding site. This combination facilitates the formation of well-defined, porous crystalline structures.[1][2]
The strategic inclusion of a trifluoromethyl (-CF3) group is the key to unlocking enhanced material properties. This is not merely an arbitrary substitution; it is a deliberate design choice with profound implications for the final MOF's performance:
-
Enhanced Chemical and Thermal Stability: The strong electron-withdrawing nature of the -CF3 group can modulate the electron density of the pyrazole ring, influencing the strength of the metal-ligand coordination bonds. More significantly, the bulkiness and hydrophobicity of the -CF3 groups can create a "shielding effect" around the metal clusters of the MOF, physically protecting the coordination bonds from attack by water or other guest molecules, thus improving the material's stability in harsh chemical environments.[3][4]
-
Increased Hydrophobicity: Fluorinated surfaces are inherently more hydrophobic.[5][6] Incorporating -CF3 groups into the pore walls of a MOF can significantly increase its resistance to moisture, which is a common cause of degradation for many conventional MOFs.[4] This property is highly desirable for applications in humid gas streams or aqueous media.
-
Tuned Gas Sorption Properties: The presence of fluorine atoms can enhance the affinity of the MOF for specific gas molecules, such as carbon dioxide (CO2).[7][8] The electrophilic carbon atoms in CO2 can interact favorably with the electronegative fluorine atoms, leading to improved selectivity in gas separation applications.[7]
-
Modulation of Pore Environment: The -CF3 groups lining the pores create a unique chemical environment that can be exploited for selective adsorption or catalysis. Their presence can influence the diffusion and interaction of guest molecules within the framework.
Part 2: Application - Synthesis of a Robust, Fluorinated MOF (GF-MOF-1)
Herein, we detail the solvothermal synthesis of GF-MOF-1, a novel MOF constructed from zinc ions and this compound. The solvothermal method is chosen for its ability to produce high-quality, crystalline materials by applying heat to a solution in a sealed vessel, allowing the pressure to increase above ambient.[1][9][10]
Experimental Protocol: Solvothermal Synthesis of GF-MOF-1
Materials and Equipment:
-
This compound (Ligand)
-
Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent for washing)
-
Chloroform (Solvent for activation)
-
20 mL Scintillation Vials or Teflon-lined Autoclave
-
Programmable Laboratory Oven
-
Centrifuge
-
Vacuum Oven or Schlenk Line
Workflow Diagram:
Caption: Workflow for the solvothermal synthesis of GF-MOF-1.
Step-by-Step Procedure:
-
Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 38.8 mg (0.2 mmol) of this compound in 8 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O) in 4 mL of DMF.
-
Causality: Using a slight excess of solvent for the ligand ensures complete dissolution before mixing. DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both organic and inorganic precursors.[10]
-
-
Reaction Mixture:
-
Add the metal salt solution to the ligand solution.
-
Cap the vial and sonicate the mixture for 5 minutes to ensure homogeneity.
-
Causality: Sonication helps to create a uniform solution, which is crucial for promoting the growth of well-defined crystals rather than amorphous precipitate.
-
-
Solvothermal Synthesis:
-
Ensure the vial is tightly sealed. For higher temperatures or longer reaction times, a Teflon-lined stainless steel autoclave is recommended.
-
Place the vial in a programmable laboratory oven and heat to 120°C for 24 hours.
-
After the reaction time, turn off the oven and allow the vessel to cool slowly to room temperature. A white crystalline powder should be observed at the bottom of the vial.
-
Causality: The slow cooling process is critical for allowing large, high-quality crystals to form. Rapid cooling can lead to smaller crystallites or defects in the structure.
-
-
Purification:
-
Decant the mother liquor. Add 10 mL of fresh DMF to the vial, cap, and centrifuge to collect the solid product. Repeat this washing step three times.
-
After the final DMF wash, replace the supernatant with 10 mL of ethanol. Centrifuge and decant. Repeat the ethanol wash twice.
-
Causality: The DMF washing removes any unreacted precursors. The subsequent ethanol wash is necessary to remove the high-boiling-point DMF, which can be difficult to evacuate from the pores.
-
-
Activation:
-
To activate the MOF (i.e., remove solvent molecules from the pores), immerse the ethanol-wet solid in 10 mL of a volatile solvent like chloroform for 24 hours.
-
Decant the chloroform and dry the solid under a dynamic vacuum at 150°C for 12 hours.
-
The final product is the activated, porous GF-MOF-1.
-
Causality: Activation is a crucial step to ensure the pores are accessible for applications like gas storage. Chloroform is used to exchange with ethanol, as it is more volatile and easier to remove under vacuum. Heating helps to drive off any residual solvent molecules.
-
Part 3: Characterization and Validation
Every synthesized batch of GF-MOF-1 must be thoroughly characterized to validate its structure, purity, and properties.
Characterization Workflow:
Caption: Standard characterization workflow for MOF materials.
Expected Results & Interpretation:
| Technique | Purpose | Expected Outcome for GF-MOF-1 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the bulk sample.[11][12][13] | A unique diffraction pattern with sharp peaks, indicating a highly crystalline material. The peak positions should be consistent between batches, confirming reproducibility. The absence of broad humps indicates no amorphous impurities. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To verify the coordination of the carboxylate group to the metal center. | The characteristic C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) should disappear or shift to lower wavenumbers (asymmetric and symmetric stretches around 1610 and 1400 cm⁻¹), indicating deprotonation and coordination to the zinc centers.[14] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and determine the temperature at which the framework decomposes.[11][12] | The TGA curve should show an initial weight loss corresponding to the removal of residual solvent, followed by a plateau. A sharp weight loss at a high temperature (e.g., >350°C) indicates the decomposition of the framework, confirming its thermal stability. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology (e.g., cubic, octahedral) and size distribution of the synthesized material.[14] | Images should reveal well-defined crystals with a consistent shape and size, further confirming the quality of the synthesis. |
| N₂ Adsorption-Desorption Isotherms (at 77 K) | To determine the porosity, including the specific surface area (BET method) and pore volume.[12] | A Type I isotherm is expected, characteristic of microporous materials. This analysis will yield quantitative data on the surface area (e.g., >1000 m²/g) and pore volume, confirming the material's permanent porosity after activation. |
Part 4: Conclusion and Future Outlook
The use of this compound represents a rational design strategy for creating robust and functional MOFs. The resulting materials, such as the hypothetical GF-MOF-1, are expected to exhibit superior stability and tailored properties due to the presence of the trifluoromethyl group. This makes them promising candidates for challenging industrial applications, including selective gas separations, catalysis in harsh environments, and as protective coatings. Further research can focus on exploring different metal nodes (e.g., Zr, Cu, Co) to create a family of isostructural fluorinated MOFs with diverse catalytic and electronic properties.
References
- Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (n.d.). IntechOpen.
- Physiochemical characterization of metal organic framework materials: A mini review. (2022). Heliyon.
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing.
- Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. (2019). Inorganic Chemistry.
- Various techniques applied for characterization of MOFs. (2020). ResearchGate.
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). ResearchGate.
- Fluorinated metal-organic frameworks for gas storage. (2013). Google Patents.
- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing.
- Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. (2019). ACS Publications.
- Fluorinated metal–organic frameworks for gas separation. (2022). ResearchGate.
- Metal–Organic Framework with Trifluoromethyl Groups for Selective C2H2 and CO2 Adsorption. (2018). ACS Publications.
- Metal Organic Frameworks (MOFs): Techniques for Characterization. (2019). AZoM.com.
- Characterization of metal-organic frameworks by transmission electron microscopy. (2021). Taylor & Francis Online.
- A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. (2024). Journal of the American Chemical Society.
- Tuning carbon dioxide adsorption affinity of zinc(II) MOFs by mixing bis(pyrazolate) ligands. (2019). IRIS-AperTO.
- A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. (2024). National Institutes of Health.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). National Institutes of Health.
- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2023). ResearchGate.
- Synthesis, Characterization and Adsorption Capability of MOF-5. (2012). Science Alert.
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). Semantic Scholar.
- The synthesis of metal-pyrazolate MOFs and their applications. (2021). ResearchGate.
- Importance of pyrazole carboxylic acid in MOFs preparation. (2020). ResearchGate.
- Synthesis, Characterization and Adsorption Capability of MOF-5. (2012). ResearchGate.
- Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. (2015). IRIS-AperTO.
- Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. (2022). National Institutes of Health.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 8. US8343260B2 - Fluorinated metal-organic frameworks for gas storage - Google Patents [patents.google.com]
- 9. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 12. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scialert.net [scialert.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step synthesis. Here, we provide in-depth, experience-based insights and detailed experimental procedures to help you improve your yield and purity.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a crucial process for obtaining a key building block in the development of various pharmaceuticals and agrochemicals.[1] The most common synthetic route involves a three-step process:
-
Condensation: Formation of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.
-
Cyclization: Reaction with hydrazine to form ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
While theoretically straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product. Common issues include incomplete reactions, formation of side products, and difficulties in purification. This guide will address these challenges in a question-and-answer format.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Step 1: Condensation Reaction
Question: My yield of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate is low. What are the likely causes and how can I improve it?
Answer: Low yields in this Claisen-type condensation are often due to incomplete reaction or side reactions. Here are the key factors to investigate:
-
Purity of Starting Materials: Ensure that your ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate are of high purity and free of water. Moisture can hydrolyze the orthoformate, reducing its effectiveness.
-
Reaction Temperature and Time: This reaction is typically performed at elevated temperatures (reflux) to drive it to completion. Insufficient heating or reaction time can lead to a low conversion rate. Monitor the reaction by TLC or GC to determine the optimal reaction time for your specific setup. A patent for a similar compound, ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate, describes distilling off low-boiling byproducts at 40-90°C to help drive the reaction to completion, with overall yields reaching 88.5%.[2]
-
Removal of Ethanol Byproduct: The condensation reaction produces ethanol as a byproduct. According to Le Chatelier's principle, removing ethanol as it forms will shift the equilibrium towards the product, thereby increasing the yield. Consider performing the reaction with a setup that allows for the continuous removal of ethanol, such as a Dean-Stark apparatus.
-
Catalyst: While this reaction is often performed without a catalyst, the use of an acid catalyst like acetic anhydride can sometimes improve the reaction rate and yield. However, this can also promote side reactions, so it should be optimized carefully.
Step 2: Cyclization with Hydrazine
Question: I am observing the formation of regioisomers during the cyclization step with hydrazine. How can I control the regioselectivity to favor the desired 5-(trifluoromethyl) isomer?
Answer: The reaction of the β-alkoxy-α,β-unsaturated ketone with hydrazine can theoretically produce two regioisomers: the desired 5-(trifluoromethyl) and the undesired 3-(trifluoromethyl) pyrazole. The regioselectivity is primarily governed by the initial nucleophilic attack of the hydrazine on the enone system.
-
Understanding the Mechanism: Hydrazine can attack either the carbonyl carbon or the β-carbon of the double bond. The electron-withdrawing nature of the trifluoromethyl group strongly influences the electrophilicity of these positions.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Protic solvents, such as ethanol or acetic acid, are commonly used and generally favor the formation of the 5-substituted pyrazole. Acetic acid is often preferred as it can catalyze the cyclization and dehydration steps.
-
Temperature Control: Running the reaction at a controlled temperature is crucial. Typically, the reaction is started at a lower temperature (e.g., 0-5 °C) during the addition of hydrazine to manage the exothermic nature of the reaction, and then gradually warmed to room temperature or heated to reflux to ensure completion.
-
Hydrazine Salt vs. Hydrate: Using hydrazine hydrate is common, but in some cases, using a hydrazine salt (e.g., hydrazine hydrochloride) in the presence of a base can offer better control over the reaction.
Question: The cyclization reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?
Answer: A slow or incomplete cyclization can be frustrating. Here are some troubleshooting steps:
-
Reaction Temperature: As mentioned, after the initial controlled addition of hydrazine, heating the reaction mixture is often necessary to drive the cyclization and subsequent dehydration to completion. Refluxing in ethanol or acetic acid is a common practice.
-
Acid Catalysis: The presence of an acid catalyst, such as acetic acid (which can also be the solvent), facilitates the dehydration of the intermediate pyrazoline to the aromatic pyrazole. If you are using a neutral solvent like ethanol, adding a catalytic amount of a mineral acid (e.g., HCl) might be beneficial, though this should be done with caution to avoid unwanted side reactions.
Step 3: Saponification/Hydrolysis
Question: I am experiencing difficulty with the hydrolysis of ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The reaction is incomplete, or I am seeing degradation of my product.
Answer: The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Incomplete hydrolysis or product degradation can significantly lower your overall yield.
-
Choice of Base and Solvent: The most common method for this saponification is using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a co-solvent like ethanol or methanol to ensure the solubility of the ester.
-
Reaction Temperature and Time: This hydrolysis is typically performed at room temperature or with gentle heating. Prolonged heating at high temperatures in the presence of a strong base can lead to decomposition of the pyrazole ring. It is advisable to monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up Procedure: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. The acidification should be done at a low temperature (e.g., in an ice bath) by the slow addition of a strong acid like hydrochloric acid (HCl) to a pH of around 2-3. Rapid or uncontrolled acidification can lead to the formation of impurities.
-
Purification of the Final Product: The precipitated this compound can be collected by filtration, washed with cold water to remove inorganic salts, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.
III. Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: While yields can vary depending on the scale and specific conditions, a well-optimized three-step synthesis should aim for an overall yield in the range of 60-75%. Each step should ideally have a yield of 80-90%.
Q2: Are there any alternative synthetic routes to this compound?
A2: Yes, other synthetic strategies exist for constructing substituted pyrazoles.[3][4][5] For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can be an efficient method for synthesizing polysubstituted pyrazoles.[3] However, the route described in this guide, starting from ethyl 4,4,4-trifluoroacetoacetate, is one of the most common and reliable methods for this specific target molecule.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specifically:
-
Hydrazine: Hydrazine is highly toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trifluoroacetyl Chloride (if used as an alternative acylating agent): This is a corrosive and moisture-sensitive reagent. Handle with care in a dry environment.[6]
-
Strong Acids and Bases: Handle concentrated acids and bases with caution, always adding acid to water (not the other way around) during dilutions and work-up procedures.
Q4: Can microwave irradiation be used to improve the reaction times?
A4: Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the formation of pyrazoles.[7] It can potentially reduce reaction times for both the cyclization and hydrolysis steps. However, conditions would need to be carefully optimized to avoid decomposition of the starting materials or products.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the mixture to reflux (approximately 120-140 °C) and monitor the collection of ethanol in the Dean-Stark trap.
-
Continue heating until no more ethanol is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure. The crude product is often used directly in the next step without further purification.
Protocol 2: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Dissolve the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110-120 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude product.
Protocol 3: Synthesis of this compound
-
Suspend the crude ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.5 eq) in water.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC, typically 4-8 hours).
-
Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 2-3.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
V. Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
VI. Quantitative Data Summary
| Step | Reactants | Key Conditions | Typical Yield |
| 1. Condensation | Ethyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate | Reflux with Acetic Anhydride, Removal of Ethanol | 85-95% |
| 2. Cyclization | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, Hydrazine Hydrate | Acetic Acid, Reflux | 80-90% |
| 3. Hydrolysis | Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | NaOH(aq)/EtOH, then HCl(aq) | 90-98% |
VII. References
-
Gade, R. R., & Jadhav, V. H. (2021). A microwave-assisted method has been developed for the synthesis of tri-substituted pyrazoles via direct N-heterocyclization of hydrazines. RSC Advances, 11(35), 21568-21576. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
Kudyakova, Y. S., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4- TRIFLUORO-3-OXOBUTANOATE. Journal of Fluorine Chemistry, 227, 109374.
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]
-
Barluenga, J., Tomás, M., & Aznar, F. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(17), 7138–7145. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2022). ResearchGate.
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2012). ResearchGate.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Optimization Study for Model Pyrazoline Formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (2010). Google Patents.
-
5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. (2009). National Institutes of Health. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2017). MDPI. [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Process for the preparation of 5-fluoro-1h-pyrazoles. (2014). Google Patents.
-
Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate. (2021). ResearchGate.
-
1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Optimization of the reaction conditions for the preparation of the intermediates 6a-n. (n.d.). ResearchGate. Retrieved from [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Process for purification of 1-methylpyrazole-4-carboxylic acid esters. (2014). Google Patents.
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2017). MDPI. [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-pyrazol-1-(thio)carboxamides and Trifluoromethyl-1H-pyrazol-1-yl-thiazoles. (2021). SciELO. [Link]
-
Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.
-
The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)-1H-pyrazole-4-carboxylate. (2011). Universität Wien. [Link]
-
1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). J&K Scientific. Retrieved from [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. (n.d.). PubChem. Retrieved from [Link]
-
ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates - Google Patents [patents.google.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I can expect in my crude this compound?
A1: The nature of impurities is intrinsically linked to the synthetic route employed. Common impurities may include unreacted starting materials, such as hydrazine derivatives and β-ketoesters, byproducts from side reactions, residual solvents, and water.[1] For instance, if the synthesis involves the hydrolysis of a corresponding ester, you might find residual ester in your crude product.[2] Incomplete cyclization or side reactions can also lead to various structurally related pyrazole derivatives.
Q2: My crude product is a dark, oily substance instead of a solid. What does this indicate and how should I proceed?
A2: An oily or gummy consistency often suggests the presence of significant amounts of residual solvent or low-melting point impurities. It can also occur if the product has "oiled out" during a previous precipitation attempt, a phenomenon where the compound separates from the solution above its melting point.[3] The first step is to attempt to remove residual solvents under high vacuum. If the material remains oily, it is advisable to proceed with a robust purification method like acid-base extraction to remove neutral and basic impurities, followed by recrystallization or chromatography.
Q3: I'm observing significant streaking of my compound on a silica gel TLC plate. What is the cause and how can I fix it?
A3: Streaking of carboxylic acids on silica gel is a frequent issue. It arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[1] This can lead to a mixture of protonated and deprotonated forms of your compound on the plate, causing tailing. To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This ensures the carboxylic acid remains fully protonated, resulting in a more defined spot on the TLC plate.
Q4: My recrystallization yield is consistently low. What are the key factors I should optimize?
A4: Low recrystallization yields are a common challenge and can often be improved by addressing several factors.[3] Firstly, ensure you are using the minimum amount of hot solvent necessary to dissolve your crude product completely. Excess solvent will lead to a greater amount of your compound remaining in the mother liquor upon cooling.[3] Secondly, allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals. Finally, ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation before filtration.[3]
Troubleshooting and Purification Protocols
Method 1: Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic compounds, like our target molecule, from neutral or basic impurities.[4][5] The principle lies in the differential solubility of the ionized (salt) and non-ionized forms of the carboxylic acid in aqueous and organic phases.[6]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[7]
-
Mixing and Separation: Gently shake the funnel, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.[5][6]
-
Repeat Extraction: Drain the aqueous layer and repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the carboxylic acid. Combine the aqueous extracts.[1]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise until the solution is acidic (test with litmus paper). The protonated this compound should precipitate out as a solid.[5][6]
-
Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[8]
Troubleshooting Acid-Base Extraction
| Issue | Potential Cause | Solution |
| Emulsion Formation | Vigorous shaking or presence of surfactants. | Allow the mixture to stand for an extended period. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| No Precipitation Upon Acidification | The compound may be more soluble in the acidic aqueous solution than expected. | Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate). The purified carboxylic acid will now be in the organic layer, which can be dried and concentrated.[7] |
| Low Recovery | Incomplete extraction from the organic layer or incomplete precipitation. | Perform multiple extractions with the basic solution. Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylic acid. |
Method 2: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds, provided a suitable solvent or solvent system can be identified.[3]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for pyrazole derivatives include ethanol, methanol, and ethyl acetate.[3]
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Experimental Protocol: Mixed-Solvent Recrystallization
This technique is useful when a single ideal solvent cannot be found.[3]
-
Dissolution: Dissolve the crude solid in a minimal amount of a hot "good" solvent (in which it is very soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Isolation: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with a small amount of the "poor" solvent, and dry.
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| "Oiling Out" | The compound is precipitating at a temperature above its melting point.[3] | Add more of the "good" solvent to lower the saturation point. Ensure slow cooling. Consider a different solvent system.[3] |
| Colored Impurities | Presence of colored byproducts from the synthesis. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note that this may slightly reduce the yield.[3] |
| Premature Crystallization during Hot Filtration | The solution cools too quickly in the funnel. | Use a pre-heated funnel and receiving flask for the hot filtration.[9] |
Method 3: Column Chromatography
For challenging separations where impurities have similar polarities to the product, column chromatography is a valuable tool.[9][10]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. As mentioned, adding 0.5-1% acetic or formic acid to the eluent can improve separation.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Run the column with the chosen solvent system, collecting fractions.
-
Analysis and Isolation: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Issue | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent polarity based on TLC analysis. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| Compound Degradation on Silica | Some pyrazole derivatives can be sensitive to the acidic nature of silica gel.[9] | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%). However, for a carboxylic acid, this may not be ideal. A better approach for acidic compounds is to use the acidified eluent as discussed. |
Visualization of Purification Workflow
Caption: A general decision-making workflow for the purification of this compound.
References
- Wikipedia. Acid–base extraction. [Link]
- University of Colorado Boulder. Acid-Base Extraction. [Link]
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
- Journal of Pharmaceutical and Biological Sciences.
- LCGC Supplements.
- Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
- Google Patents. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
- National Institutes of Health. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]
- WIPO PatentScope. WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS. [Link]
- MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester.
- Amerigo Scientific. 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (97%). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for managing regioselectivity in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the isomeric outcome of their pyrazole synthesis reactions. Here, we delve into the causative factors behind regioselectivity issues and provide field-proven troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it critical?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In pyrazole synthesis, this challenge commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] This reaction can result in two different regioisomeric pyrazoles. Controlling which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent reactivity. Therefore, ensuring the selective synthesis of the desired isomer is paramount for efficiency in drug discovery and development.[1][2]
Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction, a cornerstone of pyrazole synthesis, is governed by a delicate interplay of several factors:[2][3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1][2]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the electronic nature of their substituents. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, in a 1,3-dicarbonyl compound with a trifluoromethyl group (-CF₃), the carbonyl carbon adjacent to this highly electronegative group is more electrophilic and thus more susceptible to nucleophilic attack.[1][4]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical parameter. Under acidic conditions, the hydrazine can be protonated, which can alter the nucleophilicity of its two nitrogen atoms and influence the initial site of attack.[1][5] Conversely, basic conditions might favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[6]
-
Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which in turn can influence the final ratio of the regioisomeric products.[1][7]
Q3: Are there alternative synthetic strategies to the classical Knorr condensation for achieving high regioselectivity?
A3: Yes, several methods have been developed to circumvent the regioselectivity issues inherent in the classical Knorr synthesis. Key alternatives include:
-
Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones or α,β-unsaturated ketones can pre-determine the site of initial hydrazine attack, leading to a single regioisomer.[8][9][10]
-
[3+2] Cycloaddition Reactions: These reactions, for instance between a sydnone and an alkyne, can offer a highly regioselective route to polysubstituted pyrazoles.[11][12][13]
-
Protecting Groups: A more intricate but powerful strategy involves protecting one of the nitrogen atoms of the parent pyrazole ring, carrying out functionalization at a specific carbon, and then employing a "protecting group switch" to enable functionalization at another position, thereby achieving complete regiocontrol.[14][15]
-
Lewis Acid Catalysis: The use of Lewis acids can promote the reaction at ambient temperature with complete regioselectivity in certain cases.[16][17]
Troubleshooting Guide
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to little inherent preference for the site of initial hydrazine attack.
Troubleshooting Steps:
-
Solvent Modification: This is often the most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically improve regioselectivity.[6] These solvents can stabilize intermediates and transition states differently, favoring one reaction pathway over the other.
-
Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, while increasing the temperature might favor the thermodynamically more stable isomer. Experiment with a range of temperatures to determine the optimal condition.[18]
-
pH Control: Carefully adjusting the pH of the reaction mixture can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons. A systematic screen of acidic and basic catalysts is recommended.[1][19]
Illustrative Data: Solvent Effect on Regioselectivity
The following table summarizes the effect of solvent choice on the reaction of various 1,3-dicarbonyl compounds with methylhydrazine, highlighting the significant improvement in regioselectivity with fluorinated alcohols.[6]
| Entry | R¹ Group | R² Group | Solvent | Isomer Ratio (A:B) |
| 1 | 2-Furyl | CF₃ | EtOH | 36:64 |
| 2 | 2-Furyl | CF₃ | TFE | 85:15 |
| 3 | 2-Furyl | CF₃ | HFIP | 97:3 |
| 4 | 2-Furyl | CO₂Et | EtOH | 44:56 |
| 5 | 2-Furyl | CO₂Et | HFIP | 93:7 |
Isomer A: N-methyl adjacent to R¹; Isomer B: N-methyl adjacent to R².
Issue 2: The major product of my reaction is the undesired regioisomer.
This indicates that the inherent electronic and/or steric factors of your substrates favor the formation of the unwanted product under the current reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Substrate Design: If possible, consider modifying the substituents on the 1,3-dicarbonyl compound. Introducing a bulky group or a strong electron-withdrawing group can steer the reaction towards the desired outcome.
-
Explore Alternative Synthetic Routes: If modifying the existing reaction is unsuccessful, switching to a different synthetic strategy is advisable. A [3+2] cycloaddition or the use of a β-enaminone precursor might provide the desired regioselectivity.[20][21]
-
Utilize a Protecting Group Strategy: For complex syntheses where absolute regiocontrol is necessary, a protecting group strategy can be employed. This involves more steps but offers unambiguous control over the final product.[14][15]
Experimental Protocols
Protocol 1: High-Regioselectivity Knorr Condensation Using a Fluorinated Alcohol
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[1][6]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]
Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer and offers an alternative to the 1,3-dicarbonyl route.[1]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[1]
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps and factors influencing the regiochemical outcome of the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for optimizing regioselectivity.
References
- A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. American Chemical Society. (2011-03-07).
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.).
- Knorr pyrazole synthesis. Name-Reaction.com. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023-09-05).
- Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Benchchem. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. (2024-08-16).
- Knorr Pyrazole Synthesis. J&K Scientific LLC. (2025-02-23).
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025-08-06).
- A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. ACS Publications. (2011-03-07).
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.).
- regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Benchchem. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. (n.d.).
- Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect. (n.d.).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. (n.d.).
- Pyrazole synthesis. Organic Chemistry Portal. (n.d.).
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. (n.d.).
- synthesis of pyrazoles. YouTube. (2019-01-19).
- Process for the preparation of pyrazoles. Google Patents. (n.d.).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. (2022-09-12).
- Solid acid-catalysed synthesis of pyrazolopyridines. ResearchGate. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH. (n.d.).
- Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. RSC Publishing. (2025-10-02).
- Knorr Pyrazole Synthesis. ResearchGate. (n.d.).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. NIH. (n.d.).
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. (2015-02-26).
- Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. PubMed. (n.d.).
- Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed. (n.d.).
- Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. ResearchGate. (2025-12-18).
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. NIH. (n.d.).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. (n.d.).
- Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. RSC Publishing. (n.d.).
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. (2015-03-04).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 20. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 21. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-alkylation of pyrazoles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this fundamental transformation. N-alkylated pyrazoles are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can present challenges, particularly concerning reaction yield and regioselectivity.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the N-alkylation of pyrazoles. Each answer explains the underlying chemical principles to empower you to make informed decisions for your specific system.
Q1: My N-alkylation of an unsymmetrical pyrazole is giving a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity is the most common challenge in the N-alkylation of unsymmetrically substituted pyrazoles. The outcome is a delicate balance of electronic, steric, and solvation effects. Typically, a mixture of regioisomers is formed.[3][4] Here’s how to control the reaction:
-
Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky substituent at the 3- or 5-position, the alkyl group will favor the nitrogen further away from it (the N1 position if the substituent is at C5, or the N2 position if the substituent is at C3).[1]
-
Actionable Insight: To enhance N1 selectivity, consider using a sterically bulky α-halomethylsilane as the alkylating agent, followed by a protodesilylation step. This "masked" methylating reagent dramatically disfavors attack at the more hindered N2 position.[5]
-
-
Choice of Base and Counter-ion: The base deprotonates the pyrazole to form a pyrazolate anion. The nature of the resulting cation can significantly influence which nitrogen acts as the nucleophile.
-
Hard and Soft Acids and Bases (HSAB) Theory: Smaller, "harder" cations (like Li⁺ or Mg²⁺) coordinate more tightly to the more electronegative N2 atom, potentially directing the alkylating agent to the N1 position. Larger, "softer" cations (like K⁺ or Cs⁺) result in a "freer" anion, where the outcome is more dependent on sterics or solvent effects.
-
Practical Application: For 3-substituted pyrazoles, a combination of K₂CO₃ in DMSO has been shown to be highly effective for achieving regioselective N1-alkylation.[6][7] Conversely, a magnesium-catalyzed approach using MgBr₂ has been developed to selectively provide N2-alkylated products.[8]
-
-
Solvent Effects: The solvent plays a critical role in solvating the pyrazolate anion and the counter-ion.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are generally preferred. They effectively solvate the cation, leading to a more reactive, "naked" pyrazolate anion. This often enhances the influence of sterics on the reaction outcome.[6][7]
-
Polar Protic Solvents (Ethanol, Water): These can lead to poor selectivity due to complex hydrogen-bonding interactions with both nitrogen atoms of the pyrazolate.[7] However, highly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain pyrazole formations by modulating the nucleophilicity of the two nitrogen atoms differently.[9]
-
Below is a logical workflow for troubleshooting regioselectivity issues.
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: I am observing low yields in my pyrazole N-alkylation reaction. What are the potential causes and solutions?
A2: Low yields can be frustrating and often result from one or more suboptimal parameters. Here are the key areas to investigate:[7]
-
Incomplete Deprotonation: The N-H bond of pyrazole (pKa ≈ 14-15) must be deprotonated. If your base is not strong enough, you will have unreacted starting material.
-
Poor Reactivity of the Alkylating Agent:
-
Leaving Group: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with long reaction times and low conversion, switch to the corresponding bromide or iodide.
-
Steric Hindrance: Highly branched or secondary alkyl halides (e.g., isopropyl iodide, t-butyl bromide) are much less reactive in Sₙ2 reactions and are prone to elimination side reactions.
-
Electronic Effects: Electron-withdrawing groups on the alkylating agent can slow the reaction.[7]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many alkylations run well at room temperature, but some may require gentle heating (e.g., 50-80 °C) to proceed at a reasonable rate, especially with less reactive alkylating agents.[2]
-
Reaction Time: Monitor your reaction by TLC or LC-MS to ensure it has gone to completion. Incomplete conversion is a common cause of low isolated yields.
-
-
Side Reactions: The formation of byproducts can consume starting materials or the desired product. A common side reaction is over-alkylation, where the initial product reacts again with the alkylating agent to form a quaternary pyrazolium salt. This is more likely if the product is more nucleophilic than the starting pyrazole.[7]
-
Solution: Use a precise stoichiometry (e.g., 1.05-1.1 equivalents of the alkylating agent) and add it slowly to the solution of the pyrazolate anion to avoid localized high concentrations.
-
Q3: What are the recommended starting conditions for a typical base-mediated pyrazole N-alkylation?
A3: For a robust starting point, a combination of a strong base in a polar aprotic solvent is highly recommended.
-
System 1 (High Reliability): Sodium hydride (NaH, 1.2 eq.) in anhydrous DMF or THF at 0 °C, followed by the dropwise addition of the alkyl halide (1.1 eq.). The reaction is then allowed to warm to room temperature and stirred for 2-16 hours.[10] This system is particularly effective for achieving high N1 regioselectivity with primary alkyl halides.[7]
-
System 2 (Milder, Operationally Simpler): Potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous DMF or DMSO. The mixture can be stirred at room temperature or heated gently (e.g., 60 °C) to increase the reaction rate. This avoids the need to handle pyrophoric NaH.[6][7]
Always run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and anion by moisture and CO₂.
Frequently Asked Questions (FAQs)
Q4: Are there alternative, milder methods for pyrazole N-alkylation that avoid strong bases or high temperatures?
A4: Yes, several modern methods have been developed to circumvent the use of harsh conditions, which is especially important for sensitive or complex substrates.
-
Acid-Catalyzed Alkylation: A novel method uses trichloroacetimidate electrophiles with a catalytic amount of a Brønsted acid, such as camphorsulfonic acid (CSA). This reaction proceeds efficiently at room temperature, often in just 4 hours, and completely avoids a strong base.[1][7][11]
-
Mitsunobu Reaction: This classic reaction provides an alternative for N-alkylation using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).[1][7] It proceeds under mild, neutral conditions but requires careful purification to remove phosphine oxide byproducts.
-
Transition Metal Catalysis: Various palladium-catalyzed methods have been developed for the N-alkylation of pyrazoles, offering another orthogonal approach.[1][6]
-
Enzymatic Alkylation: For ultimate selectivity, engineered enzymes have been used to perform pyrazole alkylation with simple haloalkanes, achieving >99% regioselectivity. While highly specific, this method requires specialized biocatalysts.[12]
Q5: Can I use microwave irradiation or phase-transfer catalysis to improve my reaction?
A5: Absolutely. These techniques are excellent for accelerating reactions and improving efficiency.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side reactions.[13][14][15] This is due to efficient and uniform heating of the reaction mixture. Solvent-free microwave conditions have been reported to be particularly effective.[7][13]
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving a water-soluble base (like NaOH or K₂CO₃) and an organic-soluble substrate. A phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) transports the base anion (e.g., OH⁻) into the organic phase to deprotonate the pyrazole. This method avoids the need for strong, anhydrous bases and expensive polar aprotic solvents, making it a greener and often more cost-effective option.[16][17][18]
Data & Protocols
Table 1: Comparison of Common Bases for Pyrazole N-Alkylation
| Base | Formula | pKa (Conj. Acid) | Common Solvents | Key Characteristics |
| Sodium Hydride | NaH | ~35 | THF, DMF | Very strong, irreversible deprotonation. Requires anhydrous conditions. Generates H₂ gas. |
| Potassium tert-Butoxide | t-BuOK | ~19 | THF, Diethyl Ether | Strong, bulky base. Can be used in phase-transfer processes with a crown ether.[16] |
| Potassium Carbonate | K₂CO₃ | ~10.3 | DMF, DMSO, Acetonitrile | Mild, inexpensive, and easy to handle. Effective in polar aprotic solvents.[6] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | DMF, Acetonitrile | More soluble and reactive than K₂CO₃ due to the soft Cs⁺ cation. Often gives higher yields. |
| DBU | C₉H₁₆N₂ | ~13.5 | Acetonitrile, THF | Strong, non-nucleophilic organic base. Useful for avoiding metal cations. |
Experimental Protocol 1: General Procedure for Base-Mediated N-Alkylation (NaH/DMF)
This protocol is adapted for the N1-alkylation of a generic pyrazole.[10]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully add anhydrous N,N-Dimethylformamide (DMF) to form a suspension.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of the pyrazole starting material (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes. Evolution of H₂ gas should be observed.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Experimental Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate
This protocol provides a mild alternative to base-mediated methods.[1]
-
Setup: To a round-bottom flask, add the pyrazole (1.0 eq.), the trichloroacetimidate electrophile (1.2 eq.), and a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq.).
-
Solvent: Add a suitable solvent, such as 1,2-dichloroethane (DCE).
-
Reaction: Stir the mixture at room temperature for approximately 4 hours, or until TLC/LC-MS indicates completion.
-
Workup & Purification: Concentrate the reaction mixture and purify directly by silica gel column chromatography to obtain the N-alkylated pyrazole.
Reaction Mechanism Overview
The classical N-alkylation of pyrazole proceeds via a two-step Sₙ2 mechanism. The first step is the deprotonation of the pyrazole N-H by a suitable base to form the nucleophilic pyrazolate anion. In the second step, this anion attacks the electrophilic alkylating agent.
Caption: General mechanism for base-mediated pyrazole N-alkylation.
References
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.MDPI.[Link]
- N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.National Institutes of Health (NIH).[Link]
- Facile microwave-assisted synthesis of bis-pyrazol pyrimidine derivatives via an N-alkyl
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.Semantic Scholar.[Link]
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.PubMed.[Link]
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.Semantic Scholar.[Link]
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
- N-alkylation method of pyrazole.
- Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein Journals.[Link]
- N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- Phase-Transfer Catalysis for the Alkylation of Pyrazolones.ChemistryViews.[Link]
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.PubMed.[Link]
- Microwave-assisted synthesis of pyrazoles - a mini-review.DergiPark.[Link]
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.National Institutes of Health (NIH).[Link]
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.MDPI.[Link]
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.Wiley Online Library.[Link]
- Phase Transfer Catalysis.ACS Green Chemistry Institute.[Link]
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.Thieme Connect.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile microwave-assisted synthesis of bis-pyrazol pyrimidine derivatives via an N-alkylation reaction | Semantic Scholar [semanticscholar.org]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Challenges in the Scale-Up of Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis Scale-Up. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning pyrazole synthesis from the laboratory bench to pilot and production scales. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Introduction: The Scale-Up Challenge
The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, presents unique challenges during scale-up. Issues that are manageable at the gram scale can become critical at the kilogram scale. Factors such as heat transfer, mass transfer, reaction kinetics, and safety become magnified. This guide provides a structured approach to identifying, understanding, and resolving these issues.
Section 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Problem 1: Poor Regioselectivity and Formation of Isomeric Impurities
Question: "My reaction, typically a Knorr synthesis or a variation, produces a mixture of pyrazole regioisomers. On a larger scale, the ratio of the desired isomer has decreased, and separation is proving difficult and costly. How can I improve regioselectivity?"
Root Cause Analysis: Regioselectivity in the synthesis of unsymmetrical pyrazoles is a frequent challenge, often governed by the subtle electronic and steric differences between the two electrophilic centers of the 1,3-dicarbonyl compound (or its equivalent) and the nucleophilicity of the two nitrogen atoms in the hydrazine derivative.[1][2] On a larger scale, localized temperature fluctuations and inefficient mixing can exacerbate this issue, leading to inconsistent reaction conditions that favor the formation of the undesired isomer.[3]
Solution Protocol:
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve the regioselectivity in pyrazole formation by stabilizing key intermediates.[4] Consider replacing standard solvents like ethanol with these alternatives.
-
Temperature and Addition Control: Precise temperature control is critical. Run the reaction at the lowest practical temperature to slow down the reaction rate and favor the thermodynamically more stable product. Implement a slow, controlled addition of the hydrazine derivative to the 1,3-dicarbonyl compound to maintain a consistent temperature profile and avoid localized "hot spots".[5]
-
pH Control: The acidity of the reaction medium can influence which nitrogen of the hydrazine is more nucleophilic and which carbonyl is more electrophilic.[6] Experiment with buffering the reaction or using a milder acid catalyst to fine-tune the pH and favor the desired reaction pathway.
-
Catalyst Screening: For certain pyrazole syntheses, the choice of catalyst can direct the regioselectivity. For instance, in some modern synthetic routes, silver or copper catalysts have been used to achieve high regioselectivity.[7][8]
Problem 2: Exothermic Runaway and Thermal Safety Concerns
Question: "During the scale-up of my pyrazole synthesis involving hydrazine hydrate, I've noticed a significant exotherm that is difficult to control with the reactor's cooling system. What are the risks and how can I manage them?"
Root Cause Analysis: Reactions involving hydrazine and its derivatives are often highly exothermic.[5] Hydrazine itself is an energetic and toxic compound that can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metal catalysts.[5] The risk of a thermal runaway is a major safety concern during scale-up, where the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3]
Solution Protocol & Safety Measures:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for ensuring the reactor's cooling capacity is sufficient.
-
Controlled Dosing: Implement a slow, subsurface addition of hydrazine hydrate. This prevents the accumulation of unreacted reagents and allows the cooling system to manage the heat generated in real-time.[5]
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a heat sink. While this may impact process efficiency, safety is paramount. Dilute solutions of hydrazine are inherently safer.[5]
-
Quenching Strategy: Have a validated quenching procedure in place. This involves a pre-determined amount of a suitable quenching agent (e.g., a weak acid or a specific chemical scavenger) that can be rapidly introduced to stop the reaction in an emergency.
Table 1: Key Safety Parameters for Hydrazine-Based Reactions
| Parameter | Recommendation | Rationale |
| Addition Rate | Slow, controlled dosing | Prevents reagent accumulation and rapid heat release.[5] |
| Reaction Temperature | Maintain at the lowest feasible level | Reduces the rate of heat generation and minimizes decomposition risk.[9] |
| Agitation | Ensure efficient mixing | Prevents localized hot spots and ensures even temperature distribution.[3] |
| Emergency Plan | Have a validated quench procedure | Critical for mitigating a thermal runaway event. |
Problem 3: Low Yield and Difficult Product Isolation
Question: "My yield has dropped significantly upon scaling up, and the product is difficult to crystallize from the crude reaction mixture. What factors could be contributing to this, and how can I improve my isolation process?"
Root Cause Analysis: A drop in yield during scale-up can be due to several factors including incomplete reactions, product degradation, or losses during workup and purification.[5] Inefficient mixing in large reactors can lead to incomplete conversions. Products may also be sensitive to prolonged exposure to high temperatures or acidic/basic conditions during a longer workup at scale.[5] Purification challenges often arise from the presence of closely related impurities or by-products that can inhibit crystallization.[10]
Solution Protocol:
-
In-Process Controls (IPCs): Implement IPCs (e.g., HPLC, UPLC) to monitor the reaction progress. This will confirm when the reaction is truly complete and prevent premature workup.
-
Optimized Workup: Minimize the time the product spends in the reactor after completion. If an extractive workup is used, perform laboratory-scale experiments to optimize the choice of solvents and the number of extractions.
-
Purification Strategy - Salt Formation: A highly effective method for purifying pyrazoles is through the formation of an acid addition salt.[11][12] By treating the crude product dissolved in a suitable organic solvent with an inorganic or organic acid, the pyrazole salt will often crystallize in high purity, leaving many impurities behind in the mother liquor. The pure pyrazole free base can then be regenerated.
-
Recrystallization Solvent Screening: Conduct a systematic screening of solvents and solvent mixtures for recrystallization. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble.[10]
Experimental Protocol: Purification of a Pyrazole via Acid Salt Crystallization
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent such as acetone, ethanol, or isopropanol. The vessel may be warmed to ensure complete dissolution.[12]
-
Acid Addition: Slowly add at least an equimolar amount of an acid (e.g., sulfuric acid, hydrochloric acid, or an organic acid) to the solution while stirring.[11]
-
Crystallization: Cool the mixture to induce crystallization of the pyrazole acid addition salt. The cooling rate can be controlled to influence crystal size and purity.
-
Isolation: Isolate the crystalline salt by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.[12]
-
Regeneration: Dry the salt and then regenerate the free pyrazole base by dissolving the salt in water and neutralizing with a suitable base, followed by extraction into an organic solvent.
Section 2: Visualization of Key Processes
Diagram 1: General Workflow for Pyrazole Synthesis Scale-Up
Caption: A typical workflow for scaling up pyrazole synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when using hydrazine hydrate at an industrial scale? A1: The main concerns are its high toxicity, flammability, and the potential for thermal runaway.[5] Hydrazine can decompose explosively, especially with metal catalysts or at high temperatures.[5] Therefore, strict engineering controls, such as closed systems and adequate ventilation, along with robust process controls for temperature and addition rates, are mandatory.[3][5]
Q2: How can I shift from chromatographic purification at the lab scale to a more scalable method? A2: While chromatography is excellent for small-scale purification, it is often not economically viable for large-scale production.[10] The most common scalable purification techniques are recrystallization and salt formation.[10][11] A thorough screening of solvents for recrystallization is a crucial first step. If the impurities are difficult to remove, forming an acid addition salt of the pyrazole can be a highly effective method to achieve high purity through crystallization.[12]
Q3: My pyrazole synthesis is not a Knorr-type reaction. Do these principles still apply? A3: Yes, the core principles of scale-up are universal. Regardless of the specific synthetic route, challenges related to thermal management, mixing, regioselectivity, and purification are common.[3][13] The key is to understand the specific mechanism and kinetics of your reaction and then apply these principles. For example, any highly exothermic step will require careful thermal management, and any reaction that can produce isomers will require a thorough investigation into the factors controlling selectivity.
Q4: What is the role of Process Analytical Technology (PAT) in pyrazole synthesis scale-up? A4: PAT plays a crucial role in modern scale-up by providing real-time understanding and control of the reaction. For pyrazole synthesis, this could involve using in-situ probes (like FTIR or Raman spectroscopy) to monitor the concentration of reactants and products. This data allows for precise control over reaction endpoints, helps to identify the formation of intermediates or by-products, and ensures process consistency and safety from batch to batch.
Q5: Are there "greener" or more sustainable approaches to pyrazole synthesis at scale? A5: Yes, there is significant research into greener synthetic routes.[14] This includes using less hazardous solvents, developing catalytic reactions to replace stoichiometric reagents, and exploring continuous flow chemistry.[13][15] Flow chemistry, in particular, offers advantages for scale-up by providing superior heat and mass transfer, which can improve safety and selectivity.[13] Microwave-assisted synthesis has also been explored to reduce reaction times and solvent use, though scaling up this technology has its own challenges.[16][17]
References
- Jensen, K. L., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development.
- Bayer AG. (1984). Process for the preparation of pyrazole.
- Li, J., et al. (2020). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Wang, C., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- BASF SE. (2011). Process for the purification of pyrazoles.
- Alam, M. A., et al. (2021).
- BASF SE. (2011). Method for purifying pyrazoles.
- Pinto, D. C. G. A., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules.
- Hasani, Z., et al. (2023).
- Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Martins, M. A. P., et al. (2007). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.
- Inamdar, S. S., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect.
- University of Bath. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Royal Society of Chemistry. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- Dawson, P. E., et al. (2018).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Solution Stability of Trifluoromethyl Pyrazoles
Welcome to the Technical Support Center for trifluoromethyl pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. The incorporation of a trifluoromethyl (CF₃) group into a pyrazole scaffold imparts unique and often desirable physicochemical properties, including enhanced metabolic stability and binding affinity.[1][2][3] However, the very nature of the electron-withdrawing CF₃ group can also introduce specific stability challenges in solution. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, diagnose, and resolve potential stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing the formation of a "des-CF₃" impurity in my reaction mixture containing an N-trifluoromethyl pyrazole. What is causing this?
A1: The loss of the N-CF₃ group, often referred to as "des-trifluoromethylation," is a known instability pathway for N-trifluoromethyl pyrazoles. This degradation is particularly relevant for the precursors used in their synthesis, such as trifluoromethylhydrazine, which has a short solution-state half-life of approximately 6 hours in solvents like DMSO and MeOH.[4][5][6] The likely mechanism involves the elimination of hydrogen fluoride (HF), which can be facilitated by basic conditions or nucleophiles present in the reaction mixture. The electron-deficient nature of the pyrazole ring makes the N-CF₃ moiety susceptible to this elimination.[4] To mitigate this, conducting the synthesis under strongly acidic conditions and in a non-polar solvent like dichloromethane (DCM) is often recommended to suppress the formation of these des-CF₃ side products.[4][5][6]
Q2: How does the position of the trifluoromethyl group (on a carbon vs. a nitrogen atom) affect the overall stability of the pyrazole in solution?
A2: The position of the CF₃ group is a critical determinant of the molecule's stability.
-
C-Trifluoromethyl Pyrazoles: When the CF₃ group is attached to a carbon atom of the pyrazole ring, the carbon-fluorine bonds are exceptionally strong, making the CF₃ group itself highly resistant to chemical and biological degradation.[7] The primary stability concerns for these compounds typically relate to reactions involving other functional groups on the molecule or the pyrazole ring itself, rather than the cleavage of the C-CF₃ bond.
-
N-Trifluoromethyl Pyrazoles: As discussed in the previous question, the N-CF₃ moiety is more labile. The stability is influenced by the electronic properties of the pyrazole ring. While the electron-withdrawing nature of the pyrazole ring can enhance hydrolytic stability compared to dialkyl-trifluoromethylamines, these compounds are still prone to HF elimination, especially under non-acidic conditions.[4]
Q3: Can the choice of solvent influence the stability and reaction outcomes of my trifluoromethyl pyrazole experiments?
A3: Absolutely. The solvent can play a pivotal role in the stability and reactivity of trifluoromethyl pyrazoles. For instance, in the synthesis of certain trifluoromethylated pyrazoles from pyrazoline precursors, the solvent can dictate the reaction pathway.[8][9][10][11]
-
Non-polar solvents like hexane can favor deacylative oxidation.[8][9][10][11]
-
Polar solvents such as DMSO may lead to the preservation of acyl groups, resulting in a different final product.[8][9][10][11]
For N-trifluoromethyl pyrazoles, solvent choice is also critical during synthesis to minimize the formation of des-CF₃ impurities. Dichloromethane (DCM) in combination with a strong acid has been shown to be effective in suppressing this side reaction.[4][5]
Q4: My trifluoromethyl pyrazole appears to be degrading during silica gel column chromatography. What's happening and how can I prevent it?
A4: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds, including certain pyrazole derivatives.[12] The silanol groups on the silica surface can interact with basic sites on your molecule or catalyze degradation pathways. To circumvent this, consider the following options:
-
Deactivate the silica gel: You can neutralize the acidic silanol groups by preparing a slurry of the silica gel in your eluent and adding a small amount of a base, such as triethylamine (typically 0.5-1% by volume).[12]
-
Use an alternative stationary phase: Neutral alumina can be a suitable alternative for purifying basic compounds that are sensitive to silica.[12]
-
Employ reversed-phase chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water or methanol/water) is another effective strategy.[12]
-
Minimize contact time: Perform flash chromatography to reduce the time your compound spends on the column.[12]
Troubleshooting Guides
Guide 1: Investigating and Mitigating the Degradation of N-Trifluoromethyl Pyrazoles
This guide provides a systematic approach to diagnosing and resolving stability issues with N-trifluoromethyl pyrazoles in solution.
Symptoms:
-
Appearance of a new spot on TLC or a new peak in LCMS corresponding to the "des-CF₃" pyrazole.
-
Reduced yield of the desired N-trifluoromethyl pyrazole product.
-
Inconsistent reaction outcomes.
Workflow for Diagnosing Degradation:
Caption: Workflow for diagnosing N-CF3 pyrazole degradation.
Experimental Protocol for Stability Assessment:
-
Sample Preparation: Prepare a stock solution of your N-trifluoromethyl pyrazole at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO-d₆, Methanol-d₄, Acetonitrile-d₃).
-
Internal Standard: Add a stable fluorinated internal standard (e.g., 4-fluorobenzoic acid) at a known concentration.[4]
-
Initial Analysis (t=0): Acquire a ¹⁹F NMR spectrum immediately after preparation. Integrate the signals of your compound and the internal standard.
-
Time-Course Monitoring: Store the solution under the desired experimental conditions (e.g., room temperature, elevated temperature). Acquire ¹⁹F NMR spectra at regular intervals (e.g., 1, 3, 6, 12, and 24 hours).
-
Data Analysis: Calculate the relative amount of your N-trifluoromethyl pyrazole remaining at each time point by comparing the integral of its ¹⁹F NMR signal to that of the internal standard. This will allow you to determine the half-life of your compound under those conditions.
Mitigation Strategies:
| Strategy | Rationale |
| pH Control | Maintain an acidic environment (e.g., by using a strong acid like TsOH·H₂O during synthesis) to protonate any basic species that could initiate HF elimination.[4] |
| Solvent Selection | Utilize non-polar, aprotic solvents like dichloromethane (DCM) to disfavor elimination reactions.[4] |
| Temperature Control | Conduct reactions at lower temperatures to reduce the rate of degradation. For some synthetic procedures, keeping the temperature below 10 °C has been shown to improve yields.[4] |
| Minimize Reaction Time | As the degradation is time-dependent, aim for reaction conditions that allow for rapid conversion to the desired product. |
Guide 2: Addressing Solvent-Dependent Reaction Pathways in C-Trifluoromethyl Pyrazole Synthesis
This guide focuses on troubleshooting unexpected product formation during the synthesis or modification of C-trifluoromethyl pyrazoles, particularly when an oxidation step is involved.
Symptoms:
-
Formation of a mixture of products where one retains a specific functional group (e.g., an acyl group) and the other does not.
-
Reaction outcome is highly dependent on the solvent used.
Workflow for Optimizing Solvent-Dependent Reactions:
Caption: Decision workflow for solvent selection in C-CF3 pyrazole synthesis.
Solvent Screening Protocol:
-
Small-Scale Reactions: Set up a series of small-scale parallel reactions using your starting material and reagents.
-
Solvent Variation: In each reaction, use a different solvent covering a range of polarities (e.g., hexane, dichloromethane, THF, acetonitrile, DMSO).[8]
-
Consistent Conditions: Keep all other reaction parameters (temperature, concentration, reaction time) constant initially.
-
Monitoring and Analysis: Monitor the progress of each reaction by TLC or LCMS. After a set time, quench the reactions and analyze the crude product mixture by ¹H NMR or LCMS to determine the product distribution in each solvent.
-
Optimization: Based on the results, select the solvent that provides the best selectivity for your desired product and proceed with further optimization of other reaction parameters.
Influence of Solvent on Reaction Pathway:
| Solvent | Polarity | Typical Outcome in Pyrazoline Oxidation |
| Hexane | Non-polar | Favors deacylative oxidation[8][10] |
| THF | Polar aprotic | May result in a mixture of products or no reaction[8] |
| Acetonitrile (MeCN) | Polar aprotic | Can lead to mixtures of products with and without the acyl group[8][10] |
| DMSO | Polar aprotic | Tends to preserve the acyl group, leading to fully substituted pyrazoles[8][9][10] |
By understanding the underlying chemical principles and employing systematic troubleshooting, you can effectively manage the stability challenges associated with trifluoromethyl pyrazoles and achieve your desired experimental outcomes.
References
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
- Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. synfacts-thieme.com. [Link]
- Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. PubMed. [Link]
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applic
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. [Link]
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.
- High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX).
- of identified structures of TPs from the degradation of pyrazolones by UV.
- The Expanding Role of Trifluoromethylated Pyrazoles in Modern Electronics. ningbo-inno.com. [Link]
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Semantic Scholar. [Link]
- Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. [Link]
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
- EU Pesticides Database - MRLs. European Commission. [Link]
- Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole | Request PDF.
- General method for dehydration, intramolecular cyclization, and fluorination of trifluoromethyl-1H-pyrazoles using DAST. ElectronicsAndBooks. [Link]
- (PDF) Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
common side products in the synthesis of pyrazole-4-carboxylic acids
Welcome to the technical support center for pyrazole-4-carboxylic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the synthesis of this critical heterocyclic scaffold. Here, we address common issues, focusing on the formation of side products, and provide troubleshooting strategies rooted in mechanistic principles to enhance yield, purity, and regioselectivity.
Section 1: Knorr-Type Condensation of β-Dicarbonyls and Hydrazines
This is one of the most fundamental and widely used methods for constructing the pyrazole core. The reaction involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. While powerful, this method is prone to specific side reactions, particularly when using unsymmetrical starting materials.
FAQ 1.1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of products that are difficult to separate. What is happening and how can I control it?
Answer:
You are observing the formation of regioisomers . This is the most common side product in this synthesis and arises from the two possible pathways of initial nucleophilic attack by the substituted hydrazine on the two non-equivalent carbonyl carbons of the diketone.[1][2]
Causality & Mechanism:
The reaction proceeds via a hydrazone intermediate. The initial attack of the substituted nitrogen (N1) of the hydrazine can occur at either carbonyl (C3 or C5 of the resulting pyrazole). The subsequent cyclization and dehydration yield two different pyrazole regioisomers. The ratio of these isomers is influenced by:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.
-
Reaction Conditions: Solvent, temperature, and pH can significantly alter the regiochemical outcome.[3]
Troubleshooting & Optimization Protocol:
-
Solvent Selection: This is a critical parameter. Standard solvents like ethanol often give poor selectivity.[1]
-
Aprotic Dipolar Solvents: Solvents like N,N-dimethylacetamide (DMAc) can favor one isomer, especially when using a hydrazine hydrochloride salt, by accelerating the dehydration steps.[3][4]
-
Fluorinated Alcohols: Using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity by modulating the relative reactivity of the carbonyl groups through hydrogen bonding.[1]
-
-
pH Control: Acidic conditions can protonate a carbonyl group, increasing its electrophilicity and influencing the site of initial attack. A systematic screen of pH is recommended.
Data Summary: Effect of Solvent on Regioselectivity
| Starting Materials | Solvent | Regioisomer Ratio (A:B) | Reference |
| Arylhydrazine + 4,4,4-trifluoro-1-arylbutan-1,3-dione | Ethanol | ~1:1 (equimolar) | [3] |
| Arylhydrazine + 4,4,4-trifluoro-1-arylbutan-1,3-dione | N,N-Dimethylacetamide (DMAc) | >98:2 | [3] |
| Methylhydrazine + Fluorinated 1,3-diketone | Ethanol | Variable mixtures | [1] |
| Methylhydrazine + Fluorinated 1,3-diketone | 2,2,2-Trifluoroethanol (TFE) | Significantly improved selectivity | [1] |
Identification & Purification:
-
Identification: 1D and 2D NMR (NOESY, HMBC) are essential to definitively assign the structure of each regioisomer.
-
Purification: If optimization fails to provide a single isomer, careful column chromatography on silica gel is the most common method for separation.[5] Alternatively, selective crystallization or formation of acid addition salts may aid in purification.[6]
FAQ 1.2: My reaction is sluggish, and I'm isolating a significant amount of an N-arylhydrazone. How can I drive the reaction to completion?
Answer:
The isolation of a stable hydrazone indicates that the final intramolecular cyclization and dehydration steps are rate-limiting.[3] This is common when the nucleophilicity of the second nitrogen is low or when the cyclization is sterically hindered.
Troubleshooting & Optimization Protocol:
-
Increase Temperature: Providing more thermal energy can often overcome the activation barrier for the cyclization step. Refluxing the reaction is a common strategy.
-
Acid Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid, HCl) protonates the carbonyl oxygen of the intermediate, making the carbon more electrophilic and promoting the intramolecular nucleophilic attack by the nitrogen atom to close the ring.
-
Solvent Choice: As mentioned in FAQ 1.1, aprotic dipolar solvents like DMAc or DMF can accelerate the dehydration step compared to protic solvents like ethanol.[3][4]
Section 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for synthesizing pyrazole-4-carbaldehydes from ketone hydrazones, which are then oxidized to the target carboxylic acids.[7][8] The reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF. The harshness of this reagent can lead to several side products.
FAQ 2.1: The yield of my Vilsmeier-Haack reaction is low, and the crude NMR shows multiple unidentified aromatic signals. What are the likely side products?
Answer:
Low yields and complex product mixtures in a Vilsmeier-Haack reaction often point to incomplete reaction, over-reaction, or reaction at unintended sites.
Common Side Products:
-
Incompletely Cyclized Intermediates: The reaction may stall after the initial formylation steps without completing the pyrazole ring formation.[9][10]
-
N-Formylated Byproducts: Under certain conditions, the Vilsmeier reagent can formylate the pyrazole N-H after the ring has formed.[11]
-
Chlorinated Pyrazoles: Excess POCl₃ and high temperatures can lead to chlorination of the pyrazole ring, for instance at the 5-position.[12][13]
-
Decomposition Products: The strongly acidic and dehydrating conditions can cause decomposition of sensitive substrates.
Troubleshooting Workflow:
Step-by-Step Protocol to Minimize Side Products:
-
Control Temperature: Add POCl₃ dropwise to the DMF at 0 °C to pre-form the Vilsmeier reagent. Maintain this temperature during the addition of the hydrazone substrate.[5][11]
-
Control Stoichiometry: Use the minimum number of equivalents of the Vilsmeier reagent required for the transformation (typically 2-3 equivalents). An excess, particularly of POCl₃, promotes side reactions.[11]
-
Monitor Reaction: Follow the reaction progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly by pouring it onto crushed ice to neutralize the reactive reagent.[5]
-
Purification: The resulting pyrazole-4-carbaldehyde is often a solid that can be purified by recrystallization from a suitable solvent like isopropanol or ethanol/water.[7]
Section 3: Decarboxylation of Pyrazole Dicarboxylic Acids
Synthesizing a pyrazole-3,4- or 4,5-dicarboxylic acid followed by selective decarboxylation is another route to the desired 4-carboxylic acid. However, controlling this reaction can be challenging.
FAQ 3.1: I am trying to selectively remove one carboxyl group from a pyrazole dicarboxylic acid but I'm getting a mixture of the starting material, the desired product, and the fully decarboxylated pyrazole. How can I improve selectivity?
Answer:
The side products you are observing—incomplete decarboxylation and complete (double) decarboxylation—are common in this process.[14] Selectivity is highly dependent on reaction conditions, as the activation energy for removing the second carboxyl group may not be significantly higher than the first.
Causality & Mechanism:
Decarboxylation typically proceeds via a protonated intermediate or a stabilized carbanion after CO₂ loss. The stability of this intermediate dictates the ease of decarboxylation. Carboxyl groups at different positions on the pyrazole ring (e.g., C3 vs. C4) will have different electronic environments, leading to different reaction rates.[14]
-
Thermal Decarboxylation: Simply heating the compound can be effective but is often difficult to control, leading to mixtures.[15][16]
-
Acid/Base Catalysis: Conditions can be tuned to favor monodecarboxylation.[17][18]
-
Metal-Catalyzed Decarboxylation: Copper and other transition metals can facilitate decarboxylation under milder conditions, often via the formation of a metal-carboxylate complex.[16][17]
Troubleshooting & Optimization Protocol:
-
Precise Temperature Control: This is the most critical parameter. Systematically screen temperatures just above the onset of the first decarboxylation (monitored by DSC/TGA or small-scale trials). Avoid excessive heating.
-
Use a High-Boiling Point Solvent: Performing the reaction in a high-boiling solvent (e.g., diphenyl ether, Dowtherm A) allows for precise and uniform temperature control, which is difficult to achieve when heating a neat solid.
-
Explore Catalytic Methods: A copper-catalyzed protocol can offer significantly higher selectivity under milder conditions than brute-force thermal methods. A typical system involves a copper(I) or copper(II) salt in a solvent like NMP or DMF.[17][18]
References
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Al-Mulla, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134.
- Niknam, K., & Deris, A. (2012). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Journal of the Serbian Chemical Society, 77(9), 1205-1212.
- Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791.
- Jeanneau, C., Mousseau, J. J., Crousse, B., & Bégué, J. P. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(9), 3535–3538.
- Shaikh, A., et al. (2018). Design, synthesis, antibacterial evaluation and molecular docking studies of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives. ResearchGate.
- Wang, H., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(11), 1563.
- Kim, J. S., et al. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 14(3), 823-833.
- Request PDF. (n.d.). Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids.
- Tskhovrebov, A. G., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. International Journal of Molecular Sciences, 24(18), 14234.
- Al-Mulla, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Al-Amiery, A. A., et al. (2017). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 1(1), 53-61.
- Request PDF. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions.
- Request PDF. (n.d.). An efficient synthesis of 1- H -pyrazole-4-carboxylic acid esters with vilsmeier reagent under neat conditions.
- Slideshare. (n.d.). Unit 4 Pyrazole.
- Request PDF. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- PubMed. (2000). Regioselective Synthesis of Unsymmetrical 3, 5-dialkyl-1-arylpyrazoles.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Request PDF. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid.
- Asian Journal of Chemistry. (n.d.). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of.
- Books - Elsevier. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- PMC - NIH. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Royal Society of Chemistry. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers.
- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
- ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
- Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Google Patents. (n.d.). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. sid.ir [sid.ir]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 16. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 18. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Hydrolysis of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Esters
Welcome to the technical support guide for the hydrolysis of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic esters. This resource is designed for researchers, chemists, and drug development professionals who are working with this important class of compounds. The saponification of these esters is a critical step in the synthesis of many pharmaceutical intermediates, but the presence of the electron-withdrawing trifluoromethyl (CF₃) group introduces specific challenges.
This guide provides in-depth, experience-based answers to common problems, explains the underlying chemical principles, and offers validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My hydrolysis is extremely slow or incomplete, even after prolonged reaction times. What is causing this?
Answer: This is the most common issue encountered. While electron-withdrawing groups like CF₃ are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, other factors can lead to sluggish reactions.[1][2]
Causality & Troubleshooting:
-
Insufficient Base Strength or Stoichiometry: The pyrazole N-H proton is acidic (pKa can be in the range of 8-9) and can be deprotonated by the base, consuming it in a non-productive acid-base reaction.[3] Furthermore, the hydrolysis reaction itself is often an equilibrium, but the deprotonation of the resulting carboxylic acid by a base makes the overall process irreversible.[4][5] If the base is not strong enough or is present in insufficient quantity, the reaction will not be driven to completion.
-
Solution: Use a stronger base or a larger excess. While Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are common, Lithium Hydroxide (LiOH) is often a superior choice.[5][6] LiOH is less sterically hindered and its smaller size can facilitate coordination with the carbonyl oxygen. A 2 to 10-fold molar excess of the base is a good starting point.[6]
-
-
Poor Solubility: The ester starting material may have limited solubility in purely aqueous solutions, especially if the ester alkyl group (e.g., ethyl, benzyl) is large. This results in a heterogeneous mixture with a low interfacial area, slowing down the reaction rate.
-
Low Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Room temperature may be insufficient for complete conversion in a reasonable timeframe.
-
Solution: Gently heat the reaction mixture. Refluxing the solution is a common strategy to accelerate the reaction.[6] However, start with gentle heating (e.g., 40-60 °C) and monitor for potential side product formation before proceeding to higher temperatures.
-
Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I prevent them?
Answer: Side product formation can complicate purification and reduce yield. The specific side products depend on the reaction conditions and the substrate.
Causality & Troubleshooting:
-
Ring Opening: Pyrazole rings can be susceptible to ring-opening under strongly basic conditions, especially at elevated temperatures.[7] This is particularly a risk if deprotonation occurs at a ring carbon, initiating cleavage.
-
Solution: Use the mildest conditions that afford a reasonable reaction rate. Opt for LiOH at moderate temperatures (e.g., 40 °C) instead of KOH at reflux. Monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as the starting material is consumed.
-
-
Decarboxylation: While less common for pyrazole-4-carboxylic acids, decarboxylation of the final product can sometimes occur if the reaction is heated for too long after hydrolysis is complete, especially under harsh conditions.
-
Solution: Once the hydrolysis is complete (as determined by in-process monitoring), proceed with the acidic workup without unnecessary delay. Avoid prolonged heating of the carboxylate salt.
-
Question 3: How do I choose the right base and solvent system for my specific ester?
Answer: The optimal conditions depend on the reactivity of your specific ester (e.g., methyl vs. ethyl vs. tert-butyl ester). The following table provides a general guideline.
| Ester Type | Recommended Base | Molar Excess | Solvent System | Temperature | Rationale |
| Methyl/Ethyl | LiOH, NaOH, KOH | 2 - 5 equiv. | THF/H₂O, EtOH/H₂O | RT to 60 °C | These are relatively unhindered and hydrolyze under standard conditions. LiOH is often preferred for its efficiency.[6] |
| Isopropyl | LiOH, KOH | 3 - 8 equiv. | THF/H₂O | 40 °C to Reflux | Increased steric hindrance requires more forcing conditions (stronger base, higher temperature). |
| tert-Butyl | Acid-catalyzed | N/A (Catalytic) | Dioxane/H₂O, TFA | 50 °C to Reflux | Base-catalyzed hydrolysis is extremely difficult due to steric hindrance. An acid-catalyzed mechanism (AAL1 type) involving a stable tert-butyl carbocation is more effective.[8] |
Question 4: My workup is problematic. The product is difficult to extract or precipitates as an oil. What can I do?
Answer: Workup issues are common, especially with highly functionalized molecules.
Causality & Troubleshooting:
-
Incomplete Protonation: The pyrazole carboxylic acid will remain in the aqueous layer as its carboxylate salt until the solution is made sufficiently acidic.
-
Emulsion Formation: High concentrations of salts and partially soluble organic compounds can lead to emulsions during extraction with organic solvents.
-
Solution: Add brine (a saturated aqueous solution of NaCl) to the aqueous layer. This increases the polarity of the aqueous phase and helps to break up emulsions, forcing the organic product into the extraction solvent (e.g., Ethyl Acetate, Dichloromethane).
-
-
Product Oiling Out: If the product has a low melting point, it may precipitate as an oil instead of a filterable solid upon acidification.
-
Solution: If the product oils out, proceed directly to extraction with a suitable organic solvent (e.g., Ethyl Acetate). Extract the aqueous layer multiple times (3x) to ensure complete recovery. Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Visual Troubleshooting Guide
The following workflow diagram provides a logical decision-making process for troubleshooting common hydrolysis issues.
Caption: A step-by-step decision tree for troubleshooting hydrolysis reactions.
Key Experimental Protocols
Protocol 1: Standard Hydrolysis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This protocol is a robust starting point for the saponification of a typical ethyl ester.
Reagents & Materials:
-
Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio).
-
Add Base: Add Lithium Hydroxide Monohydrate (3.0 eq.) to the stirred solution.
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored.
-
Monitoring: After 2 hours, and then hourly, take a small aliquot of the reaction mixture, neutralize it with a drop of 1N HCl, and spot it on a TLC plate to check for the disappearance of the starting material. (See Protocol 2).
-
Quenching & Acidification: Once the reaction is complete, cool the flask in an ice bath to 0-5 °C. Slowly add 1N HCl with vigorous stirring until the pH of the aqueous layer is between 2 and 3 (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with Ethyl Acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with brine (1 x volume).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The product can be further purified by recrystallization if necessary.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is an indispensable tool for quickly assessing reaction progress.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber
-
Mobile Phase (Eluent): A mixture of Hexanes and Ethyl Acetate (e.g., 1:1 or 2:1 ratio) is a good starting point. Adjust polarity as needed.
-
UV lamp (254 nm)
Procedure:
-
Spotting: Using a capillary tube, spot a small amount of the starting material (as a reference), the co-spot (starting material and reaction mixture on the same spot), and the reaction mixture onto the baseline of the TLC plate.
-
Development: Place the plate in a chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Interpretation: The starting ester will be less polar and have a higher Rf value (travel further up the plate). The product carboxylic acid is much more polar and will have a much lower Rf value, often staying near the baseline. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Underlying Mechanisms
The hydrolysis of esters under basic conditions follows a well-established nucleophilic acyl substitution mechanism, often referred to as the BAC2 mechanism (Base-catalyzed, Acyl-cleavage, bimolecular).[8][9]
-
Nucleophilic Attack: The hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[10]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (⁻OR) as the leaving group. This forms the carboxylic acid.
-
Irreversible Deprotonation: The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the entire process to completion, making the saponification effectively irreversible under basic conditions.[4][5]
Caption: The BAC2 mechanism for base-catalyzed ester hydrolysis.
References
- Student Doctor Network Forums. (2016).
- LibreTexts. (2023). 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry. [Link]
- ResearchGate. (2006). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. [Link]
- EC-UNDP.
- ResearchGate. (2019). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. [Link]
- OperaChem. (2024).
- Chemistry Steps.
- Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis. [Link]
- National Institutes of Health. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. [Link]
- SlideShare. (2013).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- ResearchGate. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: A Telescoped Approach. [Link]
- Science Discussions. (2011). Mechanisms of Ester hydrolysis. [Link]
- ResearchGate. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
- YouTube. (2019). mechanism of ester hydrolysis. [Link]
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- MDPI. (2019). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
- Master Organic Chemistry. (2022).
Sources
- 1. forums.studentdoctor.net [forums.studentdoctor.net]
- 2. 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry [saskoer.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 9. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 10. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
preventing decarboxylation during pyrazole functionalization
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on a critical challenge in synthetic chemistry: preventing premature decarboxylation during the functionalization of pyrazolecarboxylic acids. Unwanted loss of the carboxylic acid group is a common side reaction that can derail a synthetic route, leading to low yields and complex purification challenges.
This guide moves beyond simple protocols to explain the underlying mechanisms and provide logical, field-tested troubleshooting strategies to ensure the success of your experiments.
Understanding the Problem: The "Why" Behind Pyrazole Decarboxylation
Before we can prevent decarboxylation, we must understand why it happens. Pyrazolecarboxylic acids, particularly those with the carboxyl group at the C3 or C5 position, are susceptible to thermal decarboxylation. This process is often accelerated by heat, acid, or base.
The mechanism typically involves a cyclic six-membered transition state, which is greatly facilitated by the acidic proton of the carboxyl group and the lone pair of the adjacent pyrazole nitrogen.
Caption: Mechanism of thermal decarboxylation of pyrazole-3-carboxylic acid.
Several factors influence the rate of this unwanted reaction:
-
Position of the Carboxyl Group: C3- and C5-carboxylic acids are generally more labile than C4-carboxylic acids due to the proximity of the N2 nitrogen, which participates in stabilizing the transition state.
-
Temperature: Higher reaction temperatures provide the activation energy needed for decarboxylation. Many transition-metal-catalyzed reactions require heat, creating a direct conflict.[1][2]
-
pH: Both acidic and basic conditions can catalyze the reaction, although the specific mechanism may differ.[3][4]
-
Substituents: Electron-withdrawing groups on the pyrazole ring can sometimes stabilize the carboxyl group, but this effect is highly substrate-dependent.
Frequently Asked Questions (FAQs)
Q1: My N-arylation of 3-pyrazolecarboxylic acid is giving me the decarboxylated product as the major byproduct. What's happening?
A: This is a classic issue. The conditions for many N-arylation reactions (e.g., Ullmann or Buchwald-Hartwig couplings), which often involve heat and a basic catalyst, are also ideal conditions for decarboxylation. The base deprotonates your carboxylic acid, and the heat drives the loss of CO₂.
Q2: Can I perform a Suzuki coupling on a bromopyrazole-4-carboxylic acid without losing the acid group?
A: It is challenging but possible. C4-carboxylic acids are more stable than their C3/C5 counterparts. Success depends on using a highly efficient palladium catalyst and ligand system that allows the reaction to proceed at a lower temperature (ideally < 80-90 °C).[5][6] If high temperatures are unavoidable, protection is the recommended route.
Q3: I tried to make an amide directly from my pyrazolecarboxylic acid using a hindered amine, but the reaction required high heat and I lost the CO₂ group. What should I do?
A: Forcing amide bond formation with hindered substrates by using high heat is a common cause of decarboxylation. Instead of brute force, use a modern coupling agent that works efficiently at room temperature, such as HATU or COMU. These reagents activate the carboxylic acid under mild conditions, avoiding the need for heat.[7]
Q4: Is there a difference in stability between pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid?
A: Yes, a significant one. Pyrazole-4-carboxylic acid is considerably more stable towards decarboxylation. The carboxyl group at the C4 position is too far from the ring nitrogens to readily form the six-membered cyclic transition state that facilitates CO₂ loss.
Troubleshooting Guide: Strategies & Protocols
The most robust strategy to prevent decarboxylation is to temporarily convert the carboxylic acid into a more stable functional group—typically an ester or an amide. This "protecting group" is inert to many functionalization conditions and can be reverted to the carboxylic acid in a final step.
Strategy 1: Protect as an Ester
Converting the carboxylic acid to a methyl or ethyl ester is the most common and effective preventative measure. Esters lack the acidic proton and are much more resistant to thermal decarboxylation.
| Protection Strategy Comparison | Ester (e.g., -COOMe, -COOEt) | **Amide (e.g., -CONH₂, -CONMe₂) ** |
| Pros | - Easy to synthesize (Fischer esterification).[8] - Generally inert to cross-coupling conditions. - Straightforward hydrolysis back to the acid. | - Extremely stable. - Can be a desired final functional group.[9] |
| Cons | - Can be sensitive to strong bases (hydrolysis). - May participate in side reactions (transesterification). | - Harsh conditions often required for hydrolysis. - Can be difficult to form with hindered amines. |
Protocol 1: Fischer Esterification (Methyl Ester Protection)
This protocol is a reliable method for converting the pyrazolecarboxylic acid to its corresponding methyl ester.
-
Step 1: Setup
-
To a round-bottom flask, add your pyrazolecarboxylic acid (1.0 eq).
-
Add methanol (MeOH) to create a 0.1–0.5 M solution.
-
-
Step 2: Catalysis
-
Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (catalytic amount, ~5 mol%). Alternatively, thionyl chloride (SOCl₂) can be used.
-
-
Step 3: Reaction
-
Heat the mixture to reflux (approx. 65 °C) for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Step 4: Work-up
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Step 5: Purification
-
The crude methyl ester can be purified by column chromatography on silica gel.
-
Strategy 2: Amide Coupling as a Functionalization/Protection Step
If your target molecule is a pyrazole amide, performing the amide coupling first is the logical path. Use a modern coupling reagent to ensure the reaction proceeds at room temperature.
Protocol 2: HATU-Mediated Amide Coupling
This method is highly effective for a wide range of amines, even sterically hindered ones, under mild conditions.[7]
-
Step 1: Activation
-
In an inert atmosphere (N₂ or Ar), dissolve the pyrazolecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to form the activated ester.
-
-
Step 2: Coupling
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
-
Step 3: Reaction
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor progress by TLC or LC-MS.
-
-
Step 4: Work-up
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Step 5: Purification
-
Purify the crude amide product by flash column chromatography or recrystallization.
-
Strategy 3: Post-Functionalization Deprotection
After successfully functionalizing your protected pyrazole ester, the final step is to hydrolyze the ester back to the carboxylic acid.
Protocol 3: Base-Mediated Ester Hydrolysis (Saponification)
-
Step 1: Setup
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF or MeOH and water (e.g., 3:1 ratio).
-
-
Step 2: Hydrolysis
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq).
-
Stir the mixture at room temperature or warm gently (e.g., 40-50 °C) for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Step 3: Work-up
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with cold 1M HCl.
-
The carboxylic acid product will often precipitate. If it does not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
-
Step 4: Isolation
-
Collect the precipitated solid by filtration, or dry and concentrate the organic extracts to yield the final product.
-
Advanced Strategies for Minimizing Decarboxylation
For particularly sensitive substrates, modern synthetic technologies can provide the enhanced control needed to avoid side reactions.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate many reactions, often allowing them to be run at lower overall temperatures or for much shorter times compared to conventional heating.[10][11] This reduced exposure to high heat can be sufficient to prevent decarboxylation. Many modern cross-coupling and N-arylation reactions are amenable to microwave conditions.[12]
Flow Chemistry
Flow chemistry offers unparalleled control over reaction parameters.[13][14] By pumping reagents through a heated reactor coil, you can achieve:
-
Precise Temperature Control: Eliminates hotspots common in batch reactors.
-
Short Residence Times: Minimizes the time the molecule is exposed to heat, reducing the window for decarboxylation.
-
Improved Safety and Scalability: Offers significant advantages for process development.[15]
Caption: Decision workflow for preventing decarboxylation.
References
- ResearchGate. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- RSC Publishing. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination.
- GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- RSC Publishing. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.
- ResearchGate. Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.
- Journal of the American Chemical Society. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction.
- PubMed. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- NIH. Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones.
- ResearchGate. Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF.
- NIH. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
- Google Patents. CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
- ResearchGate. Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF.
- ResearchGate. Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid.
- PubMed Central. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- ResearchGate. (PDF) Microwave Assisted Synthesis, Characterization, DFT Studies and Antimicrobial Activities of Novel Pyrazole Derivatives.
- Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- ResearchGate. (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
- Semantic Scholar. Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates.
- ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles.
- DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review.
- PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects.
- ResearchGate. Diversification of Pyrazoles by Microwave-assisted Ligand Free Copper Catalyzed N-Arylation.
- Google Patents. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- My Skin Recipes. Pyrazole Carboxylic Acid Derivatives.
- Master Organic Chemistry. Decarboxylation.
- PubMed. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ...
- MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.
- MDPI. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
- OUCI. Recent Advances in External-Directing-Group-Free C–H Functionalization of Carboxylic Acids without Decarboxylation.
- Figshare. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials.
- Google Patents. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids.
- ResearchGate. Three pyrazole-3-carboxylic acid complexes as efficient solvent-free heterogeneous catalysts for C C bond formation | Request PDF.
- NIH. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
- Photocatalytic decarboxylation of free carboxylic acids and their functionalization.
- Organic Chemistry Portal. Decarboxylation.
- PubMed. Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases.
- PlumX. Avoiding CO 2 in Catalysis of Decarboxylation.
- ResearchGate. Carboxylic‐Acid‐Activated Olefins in Decarboxylative Reactions.
- csbsju. Reactivity: Decarboxylation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Pyrazole Derivative Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for pyrazole derivative synthesis. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to solvent selection during their synthetic campaigns. The pyrazole scaffold is a cornerstone in pharmaceuticals and agrochemicals, but its synthesis is often nuanced, with solvent choice playing a critical, and sometimes underestimated, role in determining reaction outcome, yield, and purity.[1][2]
This guide provides direct, experience-based answers to common problems and questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Synthesis Problems & Solvent-Based Solutions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: "My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?"
Answer: This is one of the most common challenges in pyrazole synthesis, particularly when using classical methods like the Knorr synthesis with monosubstituted hydrazines.[3][4] The root cause is the competing reactivity of the two carbonyl groups on the diketone. While traditional solvents like ethanol often lead to poor selectivity, a strategic solvent switch can dramatically resolve this issue.[3][5][6]
Root Cause Analysis: In protic, nucleophilic solvents like ethanol (EtOH), the solvent can compete with the hydrazine in attacking the more electrophilic carbonyl group. This competition can lead to a complex reaction pathway that results in low regioselectivity.[3]
Recommended Solution: Employ Fluorinated Alcohols. Switching the reaction solvent to a non-nucleophilic, highly hydrogen-bond-donating fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically increase regioselectivity in favor of the desired isomer.[3][5][6]
Mechanism of Improvement: Fluorinated alcohols are non-nucleophilic and therefore do not compete with the hydrazine for addition to the carbonyl centers.[3] Their strong hydrogen-bonding capability is thought to stabilize the intermediates and transition states that lead to the desired product.[7]
Data Summary: Solvent Effect on Regioselectivity
| Starting Material (1,3-Diketone) | Hydrazine | Solvent | Ratio of Regioisomers | Yield (%) | Reference |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | EtOH | 40:60 | 75 | [3] |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | TFE | >95:5 | 85 | [3] |
| 1,1,1-trifluoro-4-(4-methoxyphenyl)butane-2,4-dione | Methylhydrazine | EtOH | 35:65 | 70 | [3] |
| 1,1,1-trifluoro-4-(4-methoxyphenyl)butane-2,4-dione | Methylhydrazine | HFIP | >95:5 | 82 | [3] |
Experimental Protocol: Regioselective Synthesis of 1-Methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,1,1-trifluoro-4-phenylbutane-2,4-dione (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Reagent Addition: Begin stirring the solution at room temperature. Slowly add methylhydrazine (1.1 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to yield the desired, highly pure regioisomer.
Question 2: "My reaction is extremely slow, and the yield is poor. Can a different solvent speed it up without requiring high heat?"
Answer: Yes, slow reaction rates and low yields are often linked to suboptimal solvent choice or reaction conditions. While traditional heating can improve kinetics, modern techniques offer more efficient alternatives.
Recommended Solutions:
-
Switch to Dipolar Aprotic Solvents: For certain cyclocondensation reactions, switching from a polar protic solvent (like ethanol) to a dipolar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can accelerate the reaction and improve yields, particularly for the synthesis of 1-arylpyrazoles.[8][9] Adding a catalytic amount of acid (e.g., HCl) in these solvents can further accelerate the dehydration steps.[8]
-
Employ Microwave-Assisted, Solvent-Free Synthesis: Microwave (MW) irradiation is a powerful tool for accelerating organic reactions.[10] For pyrazole synthesis, performing the reaction under solvent-free conditions with microwave heating can lead to a drastic reduction in reaction time (from hours to minutes) and often provides higher, cleaner yields.[9][11][12] The reactants absorb the microwave energy directly, leading to rapid and efficient heating.[11]
Troubleshooting Workflow for Poor Yield/Rate
Caption: How nucleophilic vs. non-nucleophilic solvents affect regioselectivity.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize charged intermediates through hydrogen bonding and facilitate proton transfer steps, which are crucial in the dehydration/aromatization of the pyrazoline intermediate. However, as noted, their nucleophilicity can sometimes be detrimental to selectivity. [3]* Dipolar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dielectric constants but cannot donate hydrogen bonds. They are effective at dissolving polar reactants but are less able to stabilize anionic intermediates compared to protic solvents. Their use can sometimes alter the rate-determining step of the reaction or favor different mechanistic pathways, leading to improved outcomes. [8]* Non-Polar Solvents (e.g., Toluene, Benzene): These solvents interact weakly with the reactants and intermediates. Reactions in these solvents are often slower and may require higher temperatures. However, they can be useful when reactants are sensitive to protic or highly polar conditions.
The choice is a balance; the ideal solvent provides good solubility for the reactants while selectively stabilizing the transition state leading to the desired product over competing pathways. [4][13]
References
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Journal of Heterocyclic Chemistry. [Link]
- Patel, K., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
- Buriol, L., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society. [Link]
- Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
- Verma, R. S. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. [Link]
- Shaabani, A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
- Fares, M., et al. (2021).
- Unsal-Tan, O., et al. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. [Link]
- McAfee, M., Pack, J., & Walker, B. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules. [Link]
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Golisz, S. R., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. [Link]
- Aheer, A. K., et al. (2025). Synthetic pathway for solvent-free preparations of pyrazole derivatives.
- Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Liu, X., et al. (2020). Optimization of the reaction conditions for the synthesis of pyrazolo[3,4-d]pyrimidines.
- Zhang, Q-Y., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- Organic Chemistry Portal. (2022). Synthesis of pyrazoles. [Link]
- Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
- International Journal of Creative Research Thoughts. (2022).
- Katritzky, A. R., et al. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]
- Al-Warhi, T., et al. (2023).
- Patel, K., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- ResearchGate. (n.d.).
- Sloop, J. C., et al. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
- Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
- Pharmacy Freak. (2025). Synthesis of pyrazole MCQs With Answer. [Link]
- Bansod, S. B. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands.
Sources
- 1. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of Pyrazole Carboxamides
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole carboxamides, a versatile class of compounds with significant applications in agriculture and medicine. This document moves beyond a simple recitation of facts to offer a synthesized understanding of the chemical principles governing the efficacy of these molecules as fungicides, insecticides, and kinase inhibitors. The experimental data and protocols detailed herein are designed to empower researchers in the rational design of novel and more potent pyrazole carboxamide derivatives.
The Pyrazole Carboxamide Scaffold: A Privileged Structure
The pyrazole carboxamide core, characterized by a five-membered aromatic pyrazole ring linked to a carboxamide group, is a cornerstone in modern medicinal and agrochemical research. Its prevalence stems from the pyrazole ring's ability to act as a stable, tunable scaffold. The two nitrogen atoms in the pyrazole ring can engage in hydrogen bonding, while the ring itself can participate in various non-covalent interactions with biological targets. The carboxamide linker provides a crucial point of connection and orientation for various substituents, allowing for fine-tuning of the molecule's properties.[1][2][3][4]
The versatility of this scaffold is evident in the diverse biological activities exhibited by its derivatives, ranging from potent antifungal and insecticidal agents to highly selective kinase inhibitors for cancer therapy.[5][6][7][8] Understanding the SAR of this class of compounds is paramount for the development of next-generation agents with improved efficacy, selectivity, and safety profiles.
SAR in Fungicidal Pyrazole Carboxamides: Targeting Succinate Dehydrogenase
A significant class of pyrazole carboxamide fungicides exerts its effect by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain.[5][9][10] The SAR of these SDH inhibitors (SDHIs) is well-defined, with specific structural features being critical for potent activity.
Key Structural Requirements for Fungicidal Activity:
-
The Pyrazole Ring: The substitution pattern on the pyrazole ring is crucial for activity. For instance, in a series of 1-methylpyrazole carboxanilides, the presence and position of additional methyl groups on the pyrazole nucleus significantly influenced their efficacy against Rhizoctonia solani.[11][12]
-
N-Substitution: An N-methyl group is a common feature in many active compounds.
-
C3-Substitution: A trifluoromethyl or difluoromethyl group at the C3 position often enhances fungicidal activity.[10]
-
C4-Carboxamide: The carboxamide linkage is typically at the C4 position of the pyrazole ring.
-
-
The Carboxamide Linker: The amide bond is essential for interacting with the target enzyme.
-
The Anilide Moiety: The nature and substitution pattern of the phenyl ring (anilide) are critical for potency and spectrum of activity.
-
Ortho-Substitution: An ortho-substituent on the anilide ring is often required for high activity.
-
Lipophilic Groups: The introduction of lipophilic groups on the anilide can enhance membrane permeability and overall efficacy.
-
Comparative Data of Fungicidal Pyrazole Carboxamides:
| Compound | C3-Substitution | Anilide Substitution | Target Organism | EC50 (µg/mL) | Reference |
| Fluxapyroxad | difluoromethyl | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl | Rhizoctonia solani | - | [5] |
| Bixafen | difluoromethyl | 2',4'-dichloro-[1,1'-biphenyl]-2-yl | Rhizoctonia solani | - | [5] |
| TM-2 | difluoromethyl | 2-((3,5-difluorophenyl)methoxy)phenyl | Corn Rust | More potent than Fluxapyroxad and Bixafen | [5] |
| 11ea | difluoromethyl | m-benzene | Rhizoctonia cerealis | 0.93 | [9] |
| 5e | trifluoromethyl | N-substituted phenyl with branched alkyl ether | Rhizoctonia solani | 0.06 | [10] |
EC50 values represent the concentration of the compound that inhibits 50% of fungal growth.
Experimental Workflow: In Vitro Antifungal Assay
This protocol outlines a typical mycelium growth inhibition assay used to determine the in vitro fungicidal activity of pyrazole carboxamides.
Caption: Workflow for in vitro antifungal activity screening.
SAR in Insecticidal Pyrazole Carboxamides: Modulating Ion Channels
Pyrazole carboxamides have also emerged as a potent class of insecticides, often targeting the nervous system of insects. A notable example is their activity as GABA (gamma-aminobutyric acid) receptor antagonists.[8][13]
Key Structural Features for Insecticidal Potency:
-
Aryl Isoxazoline Moiety: The incorporation of an aryl isoxazoline group containing a pyrazole-5-carboxamide motif has shown excellent insecticidal activity.[8][13]
-
Pyrazole-5-carboxamide vs. Pyrazole-4-carboxamide: The position of the carboxamide on the pyrazole ring can influence the type and level of activity. For instance, pyrazole-5-carboxamides have demonstrated higher insecticidal activity in some series, while pyrazole-4-carboxamides showed stronger fungicidal activity.[14]
-
Substituents on the Aryl Groups: Halogen substitutions, such as dichlorophenyl and fluorophenyl groups, on the aryl moieties are often associated with high insecticidal potency.[8][13]
Comparative Data of Insecticidal Pyrazole Carboxamides:
| Compound | Core Structure | Target Pest | Activity | Reference |
| Fluralaner | Aryl isoxazoline | Mythimna separata | Positive Control | [8][13] |
| IA-8 | Aryl isoxazoline with pyrazole-5-carboxamide | Mythimna separata | Comparable to Fluralaner | [8][13] |
| (S)-4a-14 | Pyrazole-5-carboxamide with aryloxypyridyl ethylamine | Plutella xylostella, Aphis craccivora | Excellent | [14] |
SAR in Pyrazole Carboxamide Kinase Inhibitors: Targeting Oncogenic Pathways
In the realm of medicinal chemistry, pyrazole carboxamides have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[6][7][15][16][17]
SAR of Aurora Kinase Inhibitors:
A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides has been evaluated as potent inhibitors of Aurora A kinase, a key regulator of mitosis.[7][18][19]
-
N1-Phenyl Group: Substitutions on this phenyl ring significantly impact activity.
-
C3-Phenyl Group: This group is also crucial for binding to the kinase.
-
N-Phenylcarboxamide: Bulky, electron-withdrawing substituents on the N-phenyl ring of the carboxamide are favored for inhibitory activity.[18][19] For example, compound 10e with an N-(4-ethoxyphenyl) group showed potent activity against HCT116 and MCF-7 cancer cell lines.[7]
SAR of Fibroblast Growth Factor Receptor (FGFR) Inhibitors:
5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of FGFRs, targeting both wild-type and drug-resistant mutant forms.[6]
-
Covalent Warhead: The presence of a reactive group, such as an acrylamide, allows for irreversible binding to the target kinase.
-
5-Amino Group: This group is a key feature of this series of inhibitors.
-
Substitutions on the Carboxamide: The nature of the substituent on the carboxamide nitrogen influences potency and selectivity. The representative compound 10h demonstrated nanomolar activities against multiple FGFRs.[6]
Logical Relationship in Kinase Inhibitor Design
Caption: Rational design cycle for pyrazole carboxamide kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against a specific protein kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., Aurora A, FGFR1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (pyrazole carboxamides) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the required time for signal development.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The pyrazole carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of new fungicides, insecticides, and therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications and the power of rational design in optimizing biological activity. Future research will likely focus on the development of pyrazole carboxamides with novel modes of action to combat resistance, as well as the design of even more selective and potent kinase inhibitors with improved pharmacokinetic profiles. The continued exploration of the chemical space around this privileged scaffold holds great promise for addressing pressing challenges in both agriculture and human health.
References
- Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1).
- (n.d.). Structure-Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. J-Stage.
- (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
- (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed.
- (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives.
- (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. PubMed.
- (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed.
- (n.d.). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. ACS Publications.
- (n.d.). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. PubMed.
- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- (2024). Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. PubMed.
- (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC - NIH.
- (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors.
- (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH.
- (n.d.). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
- (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online.
- (n.d.). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Matilda.
- (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
- (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
- (n.d.). Synthesis, nematocidal activity and SAR study of novel difluoromethylpyrazole carboxamide derivatives containing flexible alkyl chain moieties. PubMed.
- (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
A Comparative Analysis of Pyrazole-Based COX Inhibitors: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of pyrazole-based cyclooxygenase (COX) inhibitors, focusing on their mechanism of action, selectivity, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory agents.
Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[1][2][3] Two primary isoforms exist: COX-1 and COX-2.[4]
-
COX-1 is a constitutively expressed enzyme found in most tissues. It plays a crucial role in homeostatic functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[2][5]
-
COX-2 is typically expressed at low levels but is significantly upregulated at sites of inflammation by stimuli like cytokines and mitogens.[2][6][7] Its products are the primary mediators of the inflammatory response.[8]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[9] While this provides effective anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to significant side effects, most notably gastrointestinal bleeding and ulceration.[9][10]
This critical distinction led to the development of selective COX-2 inhibitors, a class of NSAIDs designed to target the inflammatory enzyme while sparing the protective functions of COX-1, thereby offering a better safety profile.[5][8][11] The pyrazole scaffold has emerged as a highly successful pharmacophore in the design of such selective inhibitors.[12][13][14]
The Pyrazole Scaffold: A Structural Keystone for COX-2 Selectivity
The diaryl-substituted pyrazole is the core chemical structure for several prominent COX-2 inhibitors, including the flagship drug Celecoxib.[10][15] The structure-activity relationship (SAR) of these compounds reveals key features that govern their potent and selective inhibition of the COX-2 isoenzyme.
The key to this selectivity lies in the structural differences between the active sites of the two enzymes. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a side pocket. Pyrazole-based inhibitors typically feature a sulfonamide or a similar bulky group at the para-position of one of the phenyl rings.[15][16] This bulky moiety can fit into the side pocket of the COX-2 enzyme, leading to a tighter and more stable binding, whereas it is sterically hindered from entering the narrower active site of COX-1. This structural difference is the fundamental basis for their selectivity.
Comparative Analysis of Pyrazole-Based COX Inhibitors
This section compares three prominent pyrazole-based COX inhibitors: Celecoxib, Deracoxib, and Mavacoxib. While all share the pyrazole core, their substitutions lead to differences in potency, selectivity, and pharmacokinetic profiles.
| Inhibitor | Chemical Structure |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[10] |
| Deracoxib | 4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide[17] |
| Mavacoxib | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[6] |
In Vitro Potency and Selectivity Data
The efficacy and safety of a COX inhibitor are defined by its half-maximal inhibitory concentration (IC50) against each isoform and the resulting selectivity index (SI). The SI is calculated as (IC50 COX-1 / IC50 COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Celecoxib | ~9.22 - 15 | ~0.45 - 0.53 | ~7.6 - 30 | [8][18][19][20][21] |
| Deracoxib | ~9.99 | ~0.203 | ~25 - 48.5 | [19][22] |
| Mavacoxib | - | - | Preferential COX-2 inhibitor | [23][24] |
Note: IC50 values can vary between studies depending on the specific assay conditions (e.g., enzyme source, substrate concentration). The data presented represents a range from multiple sources to provide a comprehensive overview.
Analysis of Performance:
-
Celecoxib , the most well-known of the group, demonstrates significant selectivity for COX-2 over COX-1, with SI values reported to be up to 30-fold.[8][18] It is widely used for treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[9]
-
Deracoxib is a veterinary NSAID that also shows high selectivity for COX-2.[17][25][26] Studies in dogs indicate a COX-1/COX-2 ratio of approximately 25, making it an effective anti-inflammatory and analgesic agent in veterinary medicine.[22]
-
Mavacoxib is another veterinary coxib notable for its very long elimination half-life, allowing for less frequent dosing.[23][24][27][28][29] It is classified as a preferential COX-2 inhibitor.[23][24]
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
Pyrazole-based inhibitors exert their therapeutic effects by blocking the entry of arachidonic acid into the active site of the COX-2 enzyme.[1][9] This prevents the synthesis of prostaglandins that mediate inflammation and pain.[10]
The following diagram illustrates the arachidonic acid pathway and the point of inhibition by COX inhibitors.
Caption: Arachidonic acid cascade and COX inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
To determine the IC50 values and selectivity of novel compounds, a robust and reproducible in vitro assay is essential. The following is a representative protocol for a colorimetric COX inhibitor screening assay. This protocol is self-validating through the inclusion of controls for 100% enzyme activity and background absorbance.
Principle:
This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to PGG2, which is then reduced to PGH2. This second step involves the oxidation of a chromogenic substrate (in this case, N,N,N',N'-tetramethyl-p-phenylenediamine or TMPD), which can be measured by absorbance at 590 nm.[30] The intensity of the color is proportional to the enzyme activity.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compound (dissolved in appropriate solvent, e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound and the reference inhibitor.
-
Assay Plate Setup: Design the plate layout to include wells for:
-
100% Initial Activity (enzyme, no inhibitor)
-
Inhibitor wells (enzyme + test compound/reference)
-
Background wells (no enzyme)
-
-
Reaction Mixture: To each well, add the following in order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of either enzyme (COX-1 or COX-2) or buffer for background wells.
-
10 µL of the test compound dilution or solvent for 100% activity wells.
-
-
Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells.
-
Start Peroxidase Reaction: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well by plotting absorbance vs. time and determining the slope.
-
Subtract the rate of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_initial - V_inhibitor) / V_initial] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion and Future Perspectives
The development of pyrazole-based selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy. By understanding the structural basis for selectivity and employing robust in vitro screening methods, researchers can continue to refine this important class of drugs. Future work in this area may focus on developing compounds with even greater selectivity, unique pharmacokinetic profiles, or dual-inhibition mechanisms to further enhance efficacy and safety. The principles and protocols outlined in this guide provide a solid foundation for the continued exploration and development of novel pyrazole-based anti-inflammatory agents.
References
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
- Pleasants, E., & Griswold, D. (2024). Celecoxib. StatPearls.
- Kukanich, B., & Kukanich, K. (2011). The Pharmacokinetics and in Vitro Cyclooxygenase Selectivity of Deracoxib in Horses. Journal of Veterinary Pharmacology and Therapeutics.
- Dickson, A. M., et al. (2019). The selective cyclooxygenase-2 inhibitor mavacoxib (Trocoxil) exerts anti-tumour effects in vitro independent of cyclooxygenase-2 expression levels. Veterinary and Comparative Oncology.
- Alam, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.
- Lynch, P. M., & Ho, R. H. (2011). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics.
- Cyclooxygenase-2 inhibitor. Wikipedia.
- Hwang, S. H., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry.
- Peyrou, M., et al. (2013). Population pharmacokinetics of mavacoxib in osteoarthritic dogs. ResearchGate.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology.
- Dr Matt & Dr Mike. (2018). Celecoxib -NSAID Mechanism of Action. YouTube.
- Lees, P., et al. (2015). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. Journal of Veterinary Pharmacology and Therapeutics.
- Cyclooxygenase (COX) involvement in the arachidonic acid pathway. ResearchGate.
- Lees, P., et al. (2015). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. PubMed.
- Deracoxib. Wikipedia.
- Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical Therapeutics.
- Structure of some selective COX-2 inhibitors and target compounds (1–3). ResearchGate.
- Orsini, J. A. (2016). Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses. Journal of the American Veterinary Medical Association.
- Pelligand, L., & Lees, P. (2017). Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib. Journal of Veterinary Pharmacology and Therapeutics.
- Structure of selective COX‐2 inhibitors and novel pyrazoline‐based compounds. ResearchGate.
- Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research.
- Brooks, W. (2024). Deracoxib (Deramaxx). Veterinary Partner.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed.
- Schematic of arachidonic acid metabolism via COX-1 and COX-2. ResearchGate.
- De Vito, V., et al. (2017). Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus). PubMed.
- Map of arachidonic acid (AA) cascade. ResearchGate.
- An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Impactfactor.org.
- Norregaard, R., et al. (2015). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Research and Clinical Practice.
- Millis, D., et al. (2002). Effect of Deracoxib, a New COX-2 Inhibitor, on the Prevention of Lameness Induced by Chemical Synovitis in Dogs. Veterinary Surgery.
- IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays. ResearchGate.
- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. ResearchGate.
- Al-Ostath, A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity.
- De Vito, V., et al. (2017). Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus). ResearchGate.
- Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors. ResearchGate.
- De Vito, V., et al. (2017). Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus). OUCI.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VetFolio [vetfolio.com]
- 6. The selective cyclooxygenase-2 inhibitor mavacoxib (Trocoxil) exerts anti-tumour effects in vitro independent of cyclooxygenase-2 expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Deracoxib - Wikipedia [en.wikipedia.org]
- 18. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The pharmacokinetics and in vitro cyclooxygenase selectivity of deracoxib in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. zoetis.com.br [zoetis.com.br]
- 24. Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Deracoxib (Deramaxx) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. researchgate.net [researchgate.net]
- 28. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. academicjournals.org [academicjournals.org]
A Senior Application Scientist's Comparative Guide to Molecular Docking of Trifluoromethylpyrazoles with Target Enzymes
This guide provides an in-depth, comparative analysis of molecular docking studies focusing on trifluoromethylpyrazole-based ligands and their interactions with key enzymatic targets. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural outline. Instead, it offers a strategic framework grounded in scientific causality, protocol validation, and comparative data analysis to empower your own in silico drug discovery efforts.
The Strategic Imperative: Why Focus on Trifluoromethylpyrazoles?
The pyrazole ring is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs for its versatile biological activity.[1][2] When functionalized with a trifluoromethyl (-CF3) group, its therapeutic potential is significantly enhanced. The -CF3 group is not merely a bulky addition; it is a strategic modification that can profoundly improve a molecule's drug-like properties.[3]
-
Metabolic Stability: The high strength of the C-F bond makes the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, often increasing the compound's half-life.
-
Enhanced Lipophilicity: The lipophilic nature of the -CF3 group can improve a molecule's ability to cross cellular membranes and reach its target.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic profile of the pyrazole ring and influence pKa, potentially leading to stronger and more specific interactions within an enzyme's active site.
This unique combination of a proven heterocyclic scaffold and a powerful functional group makes trifluoromethylpyrazoles a highly attractive starting point for designing potent and selective enzyme inhibitors for therapeutic areas such as inflammation, cancer, and infectious diseases.[4][5][6]
The Docking Workflow: A Framework for Trustworthy Predictions
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein).[7][8] A successful docking study is not just about generating a low energy score; it is about implementing a rigorous, self-validating workflow that builds confidence in the predictive power of the model.
Below is a logical workflow that forms the foundation of a reliable docking study.
Caption: A standardized workflow for molecular docking studies.
Detailed Experimental Protocol: A Self-Validating System
The following protocol represents a robust methodology for conducting molecular docking studies, ensuring both reproducibility and reliability.
Step 1: Target Protein Preparation
-
Acquisition: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). Select a high-resolution structure, preferably one co-crystallized with a known inhibitor, which helps in identifying the correct binding pocket.
-
Cleaning: Using molecular modeling software (e.g., Schrödinger Maestro, BIOVIA Discovery Studio, or UCSF Chimera), remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.
-
Refinement: Add polar hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops. Assign partial atomic charges using a force field like OPLS or AMBER. The protein is now prepared for grid generation.
Step 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of your trifluoromethylpyrazole derivatives and any comparators.
-
Conversion and Optimization: Convert the 2D structures to 3D. Perform a thorough energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[9] Save the final structures in a format compatible with your docking software (e.g., .mol2 or .pdbqt).
Step 3: Docking Protocol Validation (The Trustworthiness Checkpoint) This is the most critical step to ensure your docking parameters are reliable.
-
Ligand Extraction: From the original PDB file, extract the co-crystallized native ligand.
-
Re-docking: Dock this native ligand back into the prepared protein using your chosen docking software and algorithm.[10][11]
-
RMSD Calculation: Superimpose the lowest-energy docked pose of the native ligand with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the two.
-
Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.[10][12] If the RMSD is high, you must adjust parameters (e.g., grid box size, search algorithm intensity) and repeat until the protocol is validated.
Step 4: Grid Generation and Molecular Docking
-
Define Binding Site: Generate a docking grid or sphere that encompasses the entire active site, typically centered on the position of the validated, re-docked native ligand.[11]
-
Execute Docking: Dock your library of prepared trifluoromethylpyrazole ligands and comparators into the validated grid using software like AutoDock, which often employs a Lamarckian Genetic Algorithm to explore conformational space.[13][14]
Step 5: Post-Docking Analysis and Visualization
-
Rank by Score: Rank the docked poses for each ligand based on their predicted binding free energy (e.g., kcal/mol). Lower, more negative values indicate a higher predicted binding affinity.
-
Visual Inspection: For the top-scoring poses, use visualization software (e.g., PyMOL) to meticulously analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and the enzyme's active site residues.[11][15]
Case Study: Comparative Docking of Trifluoromethylpyrazoles Against Cyclooxygenase-2 (COX-2)
To illustrate the power of this approach, we present a hypothetical but representative case study targeting Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4] Selective COX-2 inhibitors are highly sought-after as anti-inflammatory drugs with a potentially better safety profile than non-selective NSAIDs.
Target: Human COX-2 (PDB ID: 3LN1) Lead Compound: A novel 3-(Trifluoromethyl)-1H-pyrazol-5-yl derivative. Comparators:
-
Celecoxib: An FDA-approved selective COX-2 inhibitor that famously contains a trifluoromethylpyrazole scaffold.
-
SC-560: A known selective COX-1 inhibitor, included to assess selectivity.
Quantitative Data Comparison
The table below summarizes the predicted binding affinities and key interactions derived from our hypothetical docking study.
| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic/Other Interactions (Residues) |
| Lead Compound | COX-2 (3LN1) | -10.8 | Arg513, His90 | Val349, Leu352, Val523, Phe518 |
| Celecoxib (Reference) | COX-2 (3LN1) | -10.2 | Arg513, His90 | Val349, Leu352, Val523, Phe518 |
| SC-560 (Negative Control) | COX-2 (3LN1) | -7.5 | His90 | Leu352, Val523 |
| Lead Compound | COX-1 (Reference) | -7.9 | Arg120 | Ile523, Leu352 |
Analysis of Interactions
The docking results predict that our lead compound has a superior binding affinity for COX-2 compared to the established drug Celecoxib. The key to this high affinity lies in its specific interactions within the active site, as visualized below.
Caption: Key interactions of the lead compound in the COX-2 active site.
Interpretation of Results: The molecular docking study reveals a compelling binding hypothesis.[16] The pyrazole core of the lead compound forms two critical hydrogen bonds with Arg513 and His90, residues known to be essential for anchoring inhibitors in the COX-2 active site.[4][5] Crucially, the trifluoromethyl group is predicted to fit snugly into the hydrophobic side pocket created by Val523, an interaction that contributes significantly to the compound's high affinity and selectivity over COX-1. The lower binding score for the known COX-1 inhibitor SC-560 further strengthens the case for the lead compound's COX-2 selectivity.
Conclusion and Future Directions
This guide demonstrates that a well-structured and rigorously validated molecular docking study provides invaluable insights into the therapeutic potential of trifluoromethylpyrazoles. The comparative analysis against known active and inactive compounds is not just good practice—it is essential for building a scientifically sound argument for advancing a lead candidate.
It is imperative to remember that in silico predictions are the beginning, not the end, of the drug discovery journey. The compelling hypotheses generated from these docking studies must be validated through more advanced computational methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding poses over time.[10] Ultimately, the predictions must be confirmed through experimental validation, including in vitro enzyme inhibition assays and subsequent cell-based and in vivo studies, to translate computational promise into tangible therapeutic progress.[17]
References
- Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (n.d.). Google AI.
- How can I validate docking result without a co-crystallized ligand?. (2021). Google AI.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). National Institutes of Health.
- Advances in Docking. (n.d.). PubMed.
- What are the best ways to validate a docking result?. (2013). ResearchGate.
- Advances in Molecular Docking Software: Streamlining Drug Discovery. (2023). Computabio.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. (2014). National Institutes of Health.
- Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. (n.d.). National Institutes of Health.
- How to validate the molecular docking results ?. (2022). ResearchGate.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PubMed Central.
- Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. (n.d.). Research Journal of Pharmacy and Technology.
- Advances in molecular modeling and docking as a tool for modern drug discovery. (n.d.). Der Pharma Chemica.
- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). National Institutes of Health.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2025). ResearchGate.
- Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. (2024). ResearchGate.
- In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
- Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. (n.d.). PubMed.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI.
- Comparative Docking Analysis of Rational Drugs Against COVID-19 Main Protease. (2020).
- Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds. (n.d.). ResearchGate.
- A Comparative Guide to the Molecular Docking of 3-Fluoro-2-Methyl-1H-Indole and Related Analogs. (n.d.). Benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrazole Carboxylic Acids in Modern Drug Design: A Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The carboxylic acid moiety is a cornerstone of pharmacophore design, yet its inherent physicochemical properties can present significant challenges in drug development, including poor permeability and susceptibility to metabolic liabilities.[1] The strategic deployment of heterocyclic carboxylic acid bioisosteres offers a compelling avenue to mitigate these drawbacks while retaining or enhancing biological activity. Among these, pyrazole carboxylic acids have emerged as a particularly versatile and valuable scaffold. This guide provides a comparative analysis of pyrazole carboxylic acids against other prominent heterocyclic acids—namely pyridine, imidazole, oxazole, and thiazole carboxylic acids—grounded in experimental data and successful drug discovery case studies. We will explore the nuanced interplay of physicochemical properties, metabolic stability, and target engagement that governs the selection of an optimal acidic heterocycle in drug design.
The Rationale for Heterocyclic Acid Bioisosteres
The carboxylic acid functional group is a frequent key determinant in drug-target interactions due to its acidity and ability to form strong electrostatic and hydrogen bond interactions.[2] However, its full ionization at physiological pH often leads to high polarity, which can impede cell membrane permeability and oral bioavailability. Furthermore, carboxylic acids are known substrates for UDP-glucuronosyltransferases (UGTs), which can lead to rapid systemic clearance and the formation of reactive acyl glucuronides, potentially causing toxicity.[1]
Bioisosteric replacement of the carboxylic acid with a suitable heterocycle can modulate these properties favorably. An ideal heterocyclic bioisostere should:
-
Mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.
-
Offer a tunable pKa to control the degree of ionization at physiological pH.
-
Exhibit improved metabolic stability compared to a simple carboxylic acid.
-
Provide a rigid scaffold that can be appropriately decorated to optimize target binding and pharmacokinetic properties.
This guide will now delve into a comparative analysis of pyrazole carboxylic acids and other key heterocyclic acids, highlighting their distinct advantages and liabilities in achieving these goals.
Pyrazole Carboxylic Acids: A Privileged Scaffold
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structural motif has gained significant traction in medicinal chemistry, with over 30 pyrazole-containing drugs licensed between 2011 and 2020.[3] When functionalized with a carboxylic acid, the resulting pyrazole carboxylic acid offers a unique combination of properties that make it an attractive choice in drug design.
Key Physicochemical Properties:
-
Acidity (pKa): Pyrazole carboxylic acids typically exhibit pKa values that can be modulated by the position of the carboxylic acid group and other substituents on the ring. This allows for fine-tuning of the molecule's ionization state to balance solubility and permeability.
-
Lipophilicity (LogP/LogD): The pyrazole core is less lipophilic than a benzene ring, which can be advantageous for improving aqueous solubility.[4] The overall lipophilicity of a pyrazole carboxylic acid derivative can be tailored through substitution on the ring.
-
Metabolic Stability: The pyrazole ring itself is generally metabolically stable.[3] This can shield the carboxylic acid moiety from certain metabolic transformations, leading to an improved pharmacokinetic profile.
-
Vectorial Presentation of Functionality: The pyrazole ring provides a rigid scaffold that allows for the precise spatial arrangement of the carboxylic acid and other substituents, facilitating optimal interactions with the target protein.
Case Study: Celecoxib
A prominent example of a successful drug featuring a pyrazole-related scaffold is Celecoxib (Celebrex), a selective COX-2 inhibitor used to treat pain and inflammation.[5][6] While not a carboxylic acid itself, its diaryl-substituted pyrazole core is crucial for its activity and selectivity.[7] Structure-activity relationship studies have shown that the pyrazole moiety is essential for the drug's anti-inflammatory and analgesic functions.[5] This highlights the pyrazole ring's ability to serve as a key pharmacophoric element.
Comparative Analysis with Other Heterocyclic Acids
The decision to incorporate a specific heterocyclic acid into a drug candidate is a multifactorial one. The following sections provide a comparative overview of pyridine, imidazole, oxazole, and thiazole carboxylic acids, highlighting their key characteristics relative to pyrazole carboxylic acids.
Pyridine Carboxylic Acids
Pyridine carboxylic acids exist as three isomers: picolinic acid (2-substituted), nicotinic acid (3-substituted), and isonicotinic acid (4-substituted).[8] These isomers have been instrumental in the development of a wide range of drugs for various therapeutic areas, including tuberculosis, cancer, and diabetes.[9][10]
-
Key Distinctions from Pyrazole Carboxylic Acids:
-
Acidity: The position of the carboxylic acid on the pyridine ring significantly influences its pKa.
-
Metabolism: The pyridine ring can be susceptible to metabolism, including oxidation, which can lead to the formation of various metabolites. For instance, the pyridine ring in Vismodegib, a Hedgehog pathway inhibitor, undergoes cleavage to form several metabolites.[11]
-
Drug Examples: A vast number of approved drugs are derived from pyridine carboxylic acid isomers, showcasing their broad therapeutic utility.[9]
-
Imidazole Carboxylic Acids
The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is another important scaffold in medicinal chemistry. Imidazole-4-carboxylic acid, for example, is a versatile building block for synthesizing a wide array of bioactive compounds.[12][13]
-
Key Distinctions from Pyrazole Carboxylic Acids:
-
Hydrogen Bonding: The imidazole ring possesses both a hydrogen bond donor and acceptor, offering different interaction possibilities compared to the pyrazole ring.
-
Basicity: The non-acylated nitrogen atom in the imidazole ring imparts basic properties, which can influence the overall physicochemical profile of the molecule.
-
Drug Examples: Imidazole carboxylic acid derivatives have been explored as inhibitors for various targets, including HIV-1 integrase and metallo-β-lactamases.[14][15] In the development of angiotensin II receptor antagonists, the imidazole moiety of losartan was successfully replaced with a pyrazole as a bioisostere, demonstrating the interchangeability of these heterocycles in certain contexts.[4]
-
Oxazole and Thiazole Carboxylic Acids
Oxazoles and thiazoles are five-membered heterocycles containing one nitrogen and one oxygen or sulfur atom, respectively. These rings are often used as isosteric replacements for amide linkages and can enhance molecular rigidity and metabolic stability.[16]
-
Key Distinctions from Pyrazole Carboxylic Acids:
-
Chemical Stability: Oxazoles and thiazoles generally exhibit good chemical stability.
-
Metabolic Stability: Incorporating an oxazole or thiazole heterocycle can lead to compounds with improved metabolic stability.[16]
-
Solubility: Solubility can sometimes be a challenge with oxazole and thiazole derivatives.[16]
-
Drug Examples: While amide derivatives of oxazole and thiazole carboxylic acids have shown more significant activity in some cancer cell lines compared to their carboxylic acid counterparts, these scaffolds are actively being investigated in drug discovery.[16] Thiazole carboxamide derivatives have also been evaluated as COX inhibitors.[17]
-
Data-Driven Decision Making: A Comparative Table
To facilitate a direct comparison, the following table summarizes the key properties of these heterocyclic acids.
| Heterocyclic Acid | Key Physicochemical Properties | Notable Drug Design Considerations | Representative Drug/Scaffold Examples |
| Pyrazole Carboxylic Acid | Tunable pKa, moderate lipophilicity, good metabolic stability.[3] | Rigid scaffold for precise functional group orientation. Can serve as a bioisostere for other aromatic systems.[4] | Celecoxib (related scaffold),[5][6][7] Lonazolac bioisosteres.[18] |
| Pyridine Carboxylic Acid | Isomer-dependent pKa, potential for metabolism via oxidation.[11] | Extensive history in drug discovery with a wide range of applications.[9][10] | Nicotinic acid (Niacin),[8] Vismodegib.[19][20][21] |
| Imidazole Carboxylic Acid | Possesses both H-bond donor and acceptor capabilities, inherent basicity. | Can participate in diverse chemical reactions, making it a flexible synthetic component.[12] | Losartan (related scaffold),[2] VIM-type metallo-β-lactamase inhibitors.[15] |
| Oxazole/Thiazole Carboxylic Acid | Generally good chemical and metabolic stability, potential for solubility issues.[16] | Often used as amide bioisosteres to increase molecular rigidity.[16] | Sulindac analogs,[16] FtsZ inhibitors.[16] |
Visualizing the Selection Process
The choice of a heterocyclic acid is a critical decision in the drug design workflow. The following diagram illustrates the key considerations and their interplay.
Caption: Decision workflow for selecting a heterocyclic acid in drug design.
Experimental Protocols for Comparative Evaluation
Objective comparison of different heterocyclic acids requires standardized experimental protocols. The following are key assays for characterizing their physicochemical and ADME properties.
Determination of pKa by Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a critical parameter that governs a molecule's ionization state at different pH values. Potentiometric titration is a reliable method for its determination.[22][23]
Protocol:
-
Preparation of Solutions:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[22]
-
Titration:
-
Data Analysis:
Measurement of Lipophilicity (LogD) by Shake-Flask Method
Rationale: The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH and is a key determinant of its membrane permeability.[24][25][26] The shake-flask method is a classic approach for LogD determination.[27]
Protocol:
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at the desired pH (typically 7.4).
-
Mutually saturate n-octanol and the PBS buffer by mixing them overnight and then separating the phases.
-
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Add a small aliquot of the stock solution to a mixture of the saturated n-octanol and PBS (e.g., equal volumes).
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to separate the n-octanol and aqueous phases.
-
-
Analysis:
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
Calculate LogD using the formula: LogD = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).
-
Assessment of Metabolic Stability using Liver Microsomes
Rationale: In vitro metabolic stability assays using liver microsomes provide an early indication of a compound's susceptibility to phase I metabolism, which is a major route of drug clearance.[28]
Protocol:
-
Incubation Mixture:
-
Prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH (as a cofactor), and buffer in a 96-well plate.
-
-
Incubation:
-
Add the test compound to the incubation mixture and incubate at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line gives the rate of metabolism.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Conclusion
The selection of an appropriate acidic heterocycle is a nuanced yet critical decision in modern drug design. While pyrazole carboxylic acids offer a compelling combination of tunable physicochemical properties and metabolic stability, a thorough evaluation against other heterocyclic acids like pyridine, imidazole, and oxazole/thiazole derivatives is essential. By employing a data-driven approach grounded in standardized experimental protocols, medicinal chemists can make informed decisions to optimize the pharmacokinetic and pharmacodynamic profiles of their drug candidates. This comparative guide serves as a foundational resource for navigating the complex landscape of heterocyclic acid bioisosteres and ultimately, for designing safer and more effective medicines.
References
- Celecoxib - Wikipedia. (n.d.).
- Desiraju, S., et al. (2014). Oxazole and thiazole analogs of sulindac for cancer prevention. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3471. [Link]
- Singh, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 21, 1-25. [Link]
- National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem.
- Dains, K., et al. (2023). Celecoxib. In StatPearls.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Singh, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 21, 1-25. [Link]
- Bredael, K., et al. (2022). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. European Journal of Medicinal Chemistry, 244, 114840. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Imidazolecarboxylic Acid in Modern Pharmaceutical Manufacturing.
- Pyridinecarboxylic acid - Wikipedia. (n.d.).
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
- Trajkovic-Jolevska, S., & Stefkov, G. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27. [Link]
- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]
- Franz, R. G., & Gillaspy, M. L. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(2), 119-124. [Link]
- Mphahlele, M. J., et al. (2020). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 25(21), 5036. [Link]
- Franz, R. G., & Gillaspy, M. L. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(2), 119-124. [Link]
- Slawik, S., & Kuss, H. J. (2013). Development of Methods for the Determination of pKa Values. International Journal of Analytical Chemistry, 2013, 895175. [Link]
- ResearchGate. (2017). What is logP and log D ? what are they used? what is the effect of PH on log D.
- Cambridge MedChem Consulting. (2022). Acid Bioisosteres.
- El-Ghor, A. A., & Al-Zahrani, A. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-256. [Link]
- ResearchGate. (2025). Determination of pK(a) values of basic new drug substances by CE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Power of Pyridinecarboxylic Acid Derivatives like 6-Chloronicotinic Acid.
- Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4784. [Link]
- Sweeney, K., et al. (2014). Investigations into the mechanisms of pyridine ring cleavage in vismodegib. Drug Metabolism and Disposition, 42(3), 464-473. [Link]
- Ghorab, M. M., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(12), 3443-3450. [Link]
- LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid.
- Destro, L., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(10), 1730-1744. [Link]
- ACD/Labs. (2024). LogP vs LogD - What is the Difference?.
- ResearchGate. (n.d.). Chemical structure of some drugs endowed with the pyrazole structure...
- Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. [Link]
- El-Gamal, M. I., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Molecular Diversity. [Link]
- Cole, T. A., et al. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
- Zhou, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(5), 536-557. [Link]
- Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4887. [Link]
- Wu, Y., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4373-4377. [Link]
- Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 32. [Link]
- Dlugosz, A. (2012). Discovery and preclinical development of vismodegib. Clinical Cancer Research, 18(12), 3229-3237. [Link]
- Semantic Scholar. (n.d.). Table II from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
- Kumar, S., & S, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ASSAY and Drug Development Technologies, 19(6), 336-350. [Link]
- Cetin, A. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-402. [Link]
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- LoRusso, P. M., et al. (2012). Vismodegib. Clinical Cancer Research, 18(12), 3229-3237. [Link]
- American Chemical Society. (2017). Vismodegib.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigations into the mechanisms of pyridine ring cleavage in vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid | lookchem [lookchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxazole and thiazole analogs of sulindac for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vismodegib | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 20. Vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. acs.org [acs.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. acdlabs.com [acdlabs.com]
- 25. researchgate.net [researchgate.net]
- 26. acdlabs.com [acdlabs.com]
- 27. enamine.net [enamine.net]
- 28. researchgate.net [researchgate.net]
Vanquishing Cellular Defenses: A Comparative Guide to the Efficacy of Pyrazole Derivatives Against Drug-Resistant Cancer Cell Lines
Introduction: The Challenge of Drug Resistance in Oncology and the Promise of Pyrazole Scaffolds
In the landscape of cancer therapeutics, the emergence of multidrug resistance (MDR) remains a formidable obstacle to successful clinical outcomes. Cancer cells, through a variety of adaptive mechanisms, can develop resistance to a broad spectrum of structurally and functionally diverse chemotherapeutic agents. This intrinsic or acquired insensitivity significantly curtails treatment efficacy and is a primary contributor to therapeutic failure. Among the most well-characterized mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as cellular efflux pumps, actively expelling anticancer drugs from the cell and thereby reducing their intracellular concentration to sub-therapeutic levels.
In the quest for novel therapeutic strategies to circumvent MDR, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry.[1] Pyrazole derivatives, a class of heterocyclic compounds, have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer effects.[2] Their unique structural attributes allow for diverse chemical modifications, enabling the design of compounds that can evade resistance mechanisms or even selectively target resistant cancer cells. This guide provides a comprehensive comparison of the efficacy of various pyrazole derivatives against drug-resistant cancer cell lines, supported by experimental data and an in-depth exploration of their mechanisms of action.
Comparative Efficacy of Pyrazole Derivatives in Drug-Resistant vs. Sensitive Cancer Cell Lines
The true measure of a novel anticancer agent's potential in the context of MDR is its ability to maintain or even enhance its cytotoxic activity against resistant cell lines compared to their drug-sensitive counterparts. The following tables summarize the in vitro anti-proliferative activity of selected pyrazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various pairs of sensitive and resistant cancer cell lines. A lower IC50 value indicates greater potency. The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive parent cell line; an RI close to or less than 1 suggests the compound is effective at overcoming the specific resistance mechanism.
| Table 1: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Against P-gp Overexpressing Cell Lines | ||||
| Compound | Cell Line | Resistance Mechanism | IC50 (µM) of P-gp Inhibition | Reference |
| Si306 | NCI-H460/R (Lung) | P-gp overexpression | 13.3 | [3] |
| DLD1-TxR (Colorectal) | P-gp overexpression | 6.4 | [3] | |
| pro-Si306 | NCI-H460/R (Lung) | P-gp overexpression | 6.2 | [3] |
| DLD1-TxR (Colorectal) | P-gp overexpression | 3.0 | [3] | |
| pro-Si221 | NCI-H460/R (Lung) | P-gp overexpression | ~0.6 | [3] |
| DLD1-TxR (Colorectal) | P-gp overexpression | ~0.6 | [3] |
| Table 2: Comparative Antiproliferative Activity of Pyrazole Derivatives EN12-4, EN12-2A, and EN7-2 | |||||
| Compound | Sensitive Cell Line | IC50 (µM) | Resistant Cell Line | Resistance Mechanism | IC50 (µM) |
| EN12-4 | A2780 (Ovarian) | 1.03 ± 0.11 | A2780/DX3 | Doxorubicin-resistant, MDR1 overexpression | 1.76 ± 0.13 |
| EN12-2A | A2780 (Ovarian) | 0.43 ± 0.05 | A2780/DX3 | Doxorubicin-resistant, MDR1 overexpression | 1.37 ± 0.41 |
| EN7-2 | A2780 (Ovarian) | 0.98 ± 0.15 | A2780/DX3 | Doxorubicin-resistant, MDR1 overexpression | 1.25 ± 0.18 |
| EN12-4 | A549 (Lung) | 12.1 ± 1.1 | A549/T24 | Taxol-resistant | 2.3 ± 0.4 |
| EN12-2A | A549 (Lung) | 10.9 ± 1.5 | A549/T24 | Taxol-resistant | 0.8 ± 0.1 |
| EN7-2 | A549 (Lung) | 11.8 ± 1.9 | A549/T24 | Taxol-resistant | 1.3 ± 0.2 |
| EN12-4 | MCF-7 (Breast) | 1.5 ± 0.3 | MCF-7/VP | Etoposide-resistant, ABCC1 (MRP1) overexpression | 24.9 ± 5.2 |
| EN12-2A | MCF-7 (Breast) | 0.9 ± 0.2 | MCF-7/VP | Etoposide-resistant, ABCC1 (MRP1) overexpression | >15 |
| EN7-2 | MCF-7 (Breast) | 1.1 ± 0.3 | MCF-7/VP | Etoposide-resistant, ABCC1 (MRP1) overexpression | >250 |
Data synthesized from Viale et al. (2013).[4][5]
Mechanisms of Action: How Pyrazole Derivatives Circumvent Drug Resistance
The ability of pyrazole derivatives to overcome multidrug resistance stems from their diverse mechanisms of action, which often involve direct interaction with resistance-mediating proteins or modulation of key cellular signaling pathways.
Inhibition of ABC Transporters
A primary strategy employed by several pyrazole derivatives is the direct inhibition of ABC transporters, particularly P-glycoprotein. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the ATPase activity of P-gp, thereby blocking its drug efflux function.[3] This inhibition leads to an increased intracellular accumulation of co-administered chemotherapeutic agents, effectively re-sensitizing the resistant cells to treatment. The prodrugs of these pyrazole derivatives, such as pro-Si306 and pro-Si221, have demonstrated even more potent P-gp inhibition, suggesting a promising therapeutic strategy.[3]
Caption: Pyrazole derivatives can inhibit the P-gp efflux pump, preventing the removal of chemotherapeutic drugs from resistant cancer cells.
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells, contributing to their survival and resistance to therapy. Pyrazole derivatives have been shown to induce apoptosis in cancer cells, including those that are drug-resistant.[6] One key mechanism is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.
Certain pyrazole derivatives can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis. For example, the pyrazole derivative 3f has been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase-3.[6][7]
Caption: Pyrazole derivatives can induce apoptosis by altering the balance of pro- and anti-apoptotic proteins.
Targeting Pro-Survival Signaling Pathways
Drug-resistant cancer cells often exhibit aberrant activation of pro-survival signaling pathways that promote their growth and survival. Pyrazole derivatives have been identified that can effectively target key nodes in these pathways. For instance, an indenopyrazole analogue has been shown to be effective against multidrug-resistant tumor cells by inhibiting the PTEN/Akt/NF-κB signaling pathway.[1] By blocking these pro-survival signals, the pyrazole derivative can render the cancer cells more susceptible to apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of pyrazole derivatives against drug-resistant cancer cell lines.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (both sensitive and resistant lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: A simplified workflow for determining cell viability using the MTT assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat sensitive and resistant cancer cells with the pyrazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion and Future Perspectives
The evidence presented in this guide strongly supports the potential of pyrazole derivatives as a promising class of therapeutic agents for overcoming multidrug resistance in cancer. Their ability to act through diverse mechanisms, including the direct inhibition of drug efflux pumps and the modulation of critical cellular signaling pathways, provides a multi-pronged approach to combatting resistant tumors. The favorable activity profiles of several pyrazole compounds in preclinical models, particularly their retained or even enhanced efficacy against resistant cell lines, underscore the value of this scaffold in the development of next-generation anticancer drugs.
Future research should focus on the continued optimization of the pyrazole scaffold to enhance potency and selectivity, as well as to improve pharmacokinetic properties for in vivo applications. Further elucidation of the precise molecular interactions between pyrazole derivatives and their targets within resistant cancer cells will be crucial for rational drug design. Ultimately, the translation of these promising preclinical findings into clinical applications holds the potential to significantly improve the treatment outcomes for patients with drug-resistant cancers.
References
- Peron, F., et al. (2020). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Cancers, 12(10), 2877. [Link]
- Yue, J., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(11), 1563. [Link]
- Viale, M., et al. (2013). Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines. Pharmacological Reports, 65(3), 717-723. [Link]
- Viale, M., et al. (2013). Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines. Pharmacological Reports, 65(3), 717-723. [Link]
- Shahsavari, Z., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery, 16(3), 366-377. [Link]
- Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Deriv
- Zhang, S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
- Dragan, M., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 27(10), 3295. [Link]
- Yue, J., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(11), 1563. [Link]
- Zhang, S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
- Shahsavari, Z., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery, 16(3), 366-377. [Link]
- Zhang, S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society. [Link]
- Pyrazole Biomolecules as Cancer and Inflamm
- The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.
- SAR for MDR reversal activity of series II against ABCB1-mediated MDR.
- Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer.
- IC 50 values of tested compounds ± standard deviation against HepG-2.
- Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies. Expert Opinion on Drug Metabolism & Toxicology. [Link]
- Reversal of ABCB1-related multidrug resistance by ERK5-IN-1. Toxicology and Applied Pharmacology. [Link]
- Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells. Scientific Reports. [Link]
- Study on reversal of ABCB1 mediated multidrug resistance in Colon cancer by acetogenins: An in- silico approach. Journal of Biomolecular Structure and Dynamics. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. if-pan.krakow.pl [if-pan.krakow.pl]
- 5. Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
A-Scientist's-Guide-to-Navigating-Cross-Reactivity-of-Pyrazole-Based-Compounds
Introduction:-The-Privileged-Scaffold-and-the-Selectivity-Challenge
The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a structural foundation for a multitude of clinically successful drugs.[1][2][3] From the anti-inflammatory celecoxib to the kinase inhibitor crizotinib, pyrazole derivatives have demonstrated remarkable therapeutic versatility.[4] This success is largely due to the pyrazole ring's unique electronic properties and its capacity to engage in various non-covalent interactions with biological targets, particularly protein kinases.[1]
However, the very features that make the pyrazole scaffold so effective also present a significant challenge: the potential for cross-reactivity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, making a thorough assessment of a compound's selectivity profile a critical and non-negotiable step in drug discovery and development.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for pyrazole-based compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key biological assays, and offer a logical, tiered approach to building a robust selectivity profile for your candidate compounds.
Part-1:-A-Tiered-Strategy-for-Assessing-Cross-Reactivity
A systematic and tiered approach is the most efficient method for evaluating the selectivity of a pyrazole-based compound. This strategy allows for the early identification of potential liabilities, conserving resources by focusing intensive studies on the most promising candidates.
Our recommended workflow progresses from broad, high-throughput screens to more focused, biologically relevant assays.
Caption: A tiered workflow for assessing pyrazole compound cross-reactivity.
Tier-1:-Broad-Panel-Screening
The initial goal is to cast a wide net to identify potential off-target interactions. This is typically achieved by screening the compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of targets.[5]
-
Rationale: This approach is cost-effective and provides a rapid overview of the compound's promiscuity. It helps prioritize which off-targets warrant further investigation and can reveal unexpected interactions that might not have been predicted.
-
Key Assay Type: Kinase Profiling: Given the prevalence of pyrazoles as kinase inhibitors, kinome-wide screening is essential.[1][5] Commercial services offer panels covering the majority of the human kinome.[7][8] These assays can be biochemical (measuring enzymatic activity) or cell-based (measuring target engagement in a more physiological context).[9][10]
-
Key Assay Type: Safety Pharmacology Panels: These panels assess interactions with a collection of targets known to be associated with adverse drug reactions, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[6][11] This early de-risking step is crucial for identifying potential liabilities before significant resources are invested.[11]
Part-2:-In-Depth-Experimental-Protocols-and-Data-Comparison
Once initial "hits" are identified in Tier 1, the next step is to validate and quantify these interactions through dose-response studies to determine potency (IC50/EC50).
2.1-Comparative-Assay-Focus:-Kinase-Inhibition
The pyrazole scaffold is adept at targeting the ATP-binding pocket of protein kinases.[1] Therefore, robust kinase inhibition assays are paramount.
Data Presentation: Comparing Pyrazole Analogs
The table below illustrates how experimental data can be presented to compare the on-target potency and off-target selectivity of two hypothetical pyrazole-based kinase inhibitors, "Compound A" and "Compound B".
| Target Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) | Assay Type |
| Primary Target: Kinase X | 15 | 25 | Biochemical (Radiometric) |
| Off-Target: Kinase Y | 250 | >10,000 | Biochemical (Radiometric) |
| Off-Target: Kinase Z | 800 | >10,000 | Biochemical (Radiometric) |
| Off-Target: Src | 1,200 | 8,500 | Cellular (NanoBRET) |
| Off-Target: VEGFR2 | >10,000 | >10,000 | Cellular (NanoBRET) |
-
Interpretation: Compound B demonstrates superior selectivity over Compound A. While both are potent against the primary target (Kinase X), Compound A shows significant activity against Kinases Y and Z, suggesting a higher potential for off-target effects.
Experimental Protocol: In Vitro Radiometric Kinase Assay (e.g., ³³PanQinase™)
This protocol outlines a standard biochemical assay to determine the IC50 of a compound against a specific kinase.[7]
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and a buffer solution.
-
Initiate Reaction: Add [γ-³³P]ATP to the reaction mixture to initiate the phosphorylation reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency assessment.[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop Reaction & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Scintillation Counting: Wash the filter to remove unincorporated [γ-³³P]ATP and measure the remaining radioactivity using a scintillation counter.
-
Data Analysis:
-
Controls: Include wells with DMSO only (100% activity) and a known potent inhibitor or no enzyme (0% activity).
-
Calculation: Calculate the percent inhibition for each compound concentration relative to the controls.
-
IC50 Determination: Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2.2-Critical-Safety-Screen:-The-hERG-Assay
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[13][14] Regulatory agencies mandate hERG testing for most new chemical entities.[15]
Data Presentation: hERG Inhibition Profile
| Compound | hERG IC50 (µM) | Positive Control (E-4031) IC50 (nM) | Risk Assessment |
| Compound B | > 30 | 8.5 | Low Risk |
| Compound C | 1.2 | 9.1 | High Risk |
-
Interpretation: A compound is generally considered to have a lower risk of causing clinical QT prolongation if its hERG IC50 is more than 30-fold greater than its therapeutic plasma concentration. Compound C, with a low micromolar IC50, would be a significant concern.
Experimental Protocol: Automated Whole-Cell Patch-Clamp hERG Assay
This protocol describes the gold-standard method for assessing hERG channel inhibition.[13][16]
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel. Culture cells to 80-90% confluency.[13]
-
Cell Preparation: On the day of the experiment, prepare a single-cell suspension.
-
System Setup: Prime the automated patch-clamp system (e.g., QPatch) with appropriate internal and external solutions.[13][16]
-
Compound Plate: Prepare a plate with serial dilutions of the test compound and a known hERG blocker (e.g., E-4031) as a positive control. The final DMSO concentration should be kept low (e.g., <0.5%).[13]
-
Automated Experiment:
-
The system automatically captures individual cells and forms a high-resistance (giga-ohm) seal.
-
It then establishes a whole-cell recording configuration.
-
A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to open the channels, and then repolarizing to measure the characteristic tail current.[13]
-
-
Data Acquisition:
-
Record a stable baseline current.
-
Sequentially perfuse the cells with increasing concentrations of the test compound.
-
Allow the current to reach a steady-state block at each concentration.[13]
-
-
Data Analysis: Measure the peak tail current amplitude at each concentration and calculate the percent inhibition relative to the baseline. Plot the data to determine the IC50 value.
2.3-Broader-Off-Target-Screening:-GPCRs-and-Cytotoxicity
While kinases and hERG are primary concerns, pyrazoles can interact with other target classes. A broad assessment is crucial for a complete safety profile.
Key Assay Type: GPCR Functional Assays: It is important to understand a compound's on- and off-target activity at G-protein-coupled receptors.[17] These assays measure downstream signaling events, such as changes in second messengers like cAMP or intracellular calcium, to determine if a compound acts as an agonist or antagonist.[18]
Key Assay Type: Cytotoxicity Assays: These assays are fundamental in early drug development to eliminate compounds that are toxic to cells.[19] They measure parameters like cell membrane integrity (LDH release), metabolic activity (MTT, MTS), or cell death pathways (apoptosis, necrosis).[20] A compound showing potent cytotoxicity against non-cancerous cell lines may be deprioritized unless it is intended as a cytotoxic agent for cancer therapy.[19][20]
Caption: Off-target kinase inhibition leading to unintended cytotoxicity.
Part-3:-Conclusion:-Synthesizing-Data-for-Informed-Decisions
The goal of cross-reactivity studies is not necessarily to find a perfectly "clean" compound, but to understand and quantify the risks associated with a compound's off-target profile. The synthesized data from the tiered approach allows for an informed risk-benefit analysis.
-
Selectivity Index: A key metric is the selectivity index, calculated by dividing the IC50 for an off-target by the IC50 for the primary target. A higher selectivity index (e.g., >100-fold) is generally desirable.
-
Structure-Activity Relationships (SAR): Cross-reactivity data is invaluable for guiding medicinal chemistry efforts.[6] If a liability is identified, SAR can be used to modify the pyrazole scaffold to reduce off-target activity while maintaining on-target potency.[4][5]
-
Regulatory Context: Thorough in vitro safety pharmacology profiling is a prerequisite for advancing a compound into preclinical and clinical development, as outlined in guidelines from regulatory bodies like the ICH.[15][21][22]
By employing the systematic, evidence-based approach detailed in this guide, researchers can confidently characterize the selectivity of their pyrazole-based compounds, mitigate risks early in the discovery process, and ultimately increase the probability of developing safe and effective medicines.
References
- Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- Cytotoxicity Assays | Life Science Applic
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
- In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
- Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
- Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
- Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
- Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
- Safety Pharmacology Studies.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- hERG Assay. Slideshare. [Link]
- SAFETY PHARMACOLOGY. Frontage Labs. [Link]
- Implementing ICH S6(R1)
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals.
- Safety Pharmacology. Labcorp. [Link]
- ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). [Link]
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
- ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. European Medicines Agency. [Link]
- hERG Serum Shift Assay.
- PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
- hERG Safety Assay.
- Pyrazole: an emerging privileged scaffold in drug discovery.
- Safety Pharmacology Studies and Services | CRO Company. Aragen. [Link]
- Cross-Reactivity With Drugs
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- GPCR Assay Services. Reaction Biology. [Link]
- Pyrazole Scaffold: A Remarkable Tool in Drug Development.
- Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to...
- Cross-reactivity among drugs: Clinical problems.
- Cross-reactivity: Significance and symbolism. Sci-Hub. [Link]
- Specificity and Cross-Reactivity.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions.
- Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews. [Link]
- Recent Advances in the Synthesis of Pyrazole Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Kinase Selectivity Profiling Services [promega.sg]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. assayquant.com [assayquant.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Safety Pharmacology Studies and Services | CRO Company [aurigeneservices.com]
- 15. criver.com [criver.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. opentrons.com [opentrons.com]
- 20. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. frontagelab.com.cn [frontagelab.com.cn]
- 22. co-labb.co.uk [co-labb.co.uk]
A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Herbicides Against Commercial Standards
Introduction: The Ascendancy of Pyrazole Herbicides in Modern Agriculture
The pyrazole ring is a privileged scaffold in the discovery of modern agrochemicals, offering a versatile backbone for the development of herbicides with diverse modes of action and high efficacy.[1][2] The relentless evolution of herbicide-resistant weeds necessitates a continuous pipeline of novel active ingredients. This guide provides a comprehensive framework for the rigorous benchmarking of new pyrazole-based herbicides against established commercial standards. We will delve into the core mechanisms of action, present detailed protocols for efficacy evaluation, and provide a comparative analysis of performance data, equipping researchers and drug development professionals with the tools to accelerate the development of next-generation weed management solutions.
Chapter 1: Understanding the Battlefield: Mechanisms of Action of Pyrazole Herbicides
Pyrazole herbicides have been successfully developed to target several key enzymatic pathways in plants. A thorough understanding of these mechanisms is fundamental to designing effective benchmarking studies and interpreting their results.
Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A significant class of pyrazole herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3][4] This enzyme is a critical component of the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols.[5][6] Plastoquinone is a vital cofactor in the biosynthesis of carotenoids, which protect chlorophyll from photo-oxidation.[7] Inhibition of HPPD leads to a depletion of these protective molecules, resulting in the characteristic "bleaching" of new plant tissues, followed by necrosis and death.[5][8]
Commercial Standards:
-
Topramezone: A post-emergent herbicide widely used for broadleaf and grass weed control in corn.[8][9][10][11]
-
Benzofenap: A selective herbicide primarily used for controlling broadleaf weeds in rice.[12][13][14]
-
Pyrazolate: A pro-herbicide that is metabolized in plants to its active HPPD-inhibiting form.[15][16][17]
Caption: Mechanism of HPPD-inhibiting pyrazole herbicides.
Inhibition of Acetolactate Synthase (ALS)
Another major class of pyrazole herbicides targets acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[18] The absence of this pathway in animals makes ALS an excellent target for selective herbicides.[1] Inhibition of ALS leads to a cessation of cell division and growth, ultimately resulting in plant death.
Commercial Standard:
-
Pyrazosulfuron-ethyl: A sulfonylurea herbicide used for broad-spectrum weed control in rice paddies.[19][18][20][21]
Caption: Mechanism of ACCase-inhibiting pyrazole herbicides.
Chapter 2: Experimental Design and Protocols for Herbicide Benchmarking
The scientific rigor of a benchmarking study is paramount. The following protocols for greenhouse and field trials are designed to ensure the generation of robust and reproducible data.
Greenhouse Efficacy Trials: A Controlled Environment for Initial Screening
Greenhouse trials offer a controlled environment to assess the intrinsic herbicidal activity of new compounds and establish dose-response relationships.
-
Plant Material and Growth Conditions:
-
Select a diverse range of economically important weed species, including both monocots and dicots.
-
Procure certified seeds of uniform size and vigor.
-
Sow seeds in pots containing a standardized potting mix.
-
Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 60-70% relative humidity, 16-hour photoperiod).
-
Water plants as needed to maintain optimal soil moisture.
-
-
Herbicide Application:
-
Apply herbicides at a specific growth stage of the weeds (e.g., 2-3 leaf stage).
-
Prepare a range of herbicide concentrations for both the novel pyrazole compound and the commercial standard.
-
Utilize a precision bench sprayer to ensure uniform application.
-
Include an untreated control group for comparison.
-
-
Data Collection and Analysis:
-
Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = complete death).
-
Determine the fresh and dry weight of the biomass.
-
Calculate the percentage of growth reduction compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED₅₀ and ED₉₀ values).
-
Field Trials: Real-World Performance Evaluation
Field trials are essential to evaluate the performance of a new herbicide under real-world agricultural conditions, considering environmental variables and crop selectivity.
-
Site Selection and Experimental Design:
-
Choose a field site with a natural and uniform infestation of the target weed species.
-
Employ a randomized complete block design with at least three to four replications. [5] * Plot sizes should be adequate to minimize edge effects and allow for accurate assessments.
-
-
Herbicide Application:
-
Apply herbicides at the recommended growth stage of the weeds and crop.
-
Use a calibrated backpack or tractor-mounted sprayer to ensure accurate and uniform application.
-
Include the novel pyrazole herbicide at various rates, the commercial standard at its recommended rate, and an untreated control.
-
-
Data Collection and Analysis:
-
Assess weed control visually at regular intervals using the 0-100% scale.
-
Conduct weed density and biomass measurements from quadrats placed within each plot.
-
Evaluate crop injury (phytotoxicity) at regular intervals.
-
At crop maturity, harvest the plots to determine crop yield.
-
Analyze the data statistically to compare the efficacy, crop safety, and impact on yield of the new herbicide with the commercial standard.
-
Caption: Experimental workflow for benchmarking new pyrazole herbicides.
Chapter 3: Comparative Performance Analysis
The ultimate goal of benchmarking is a direct and objective comparison of the novel herbicide's performance against the commercial standard. This data should be presented clearly and concisely to facilitate informed decision-making.
Efficacy on Key Weed Species
The following tables summarize the herbicidal efficacy of key commercial pyrazole herbicides against a range of common weeds. This data serves as a benchmark for evaluating new pyrazole derivatives.
Table 1: Efficacy of HPPD-Inhibiting Pyrazole Herbicides
| Weed Species | Topramezone Efficacy (%) | Benzofenap Efficacy (%) |
| Amaranthus retroflexus (Redroot Pigweed) | >90 | - |
| Chenopodium album (Common Lambsquarters) | >90 | - |
| Setaria faberi (Giant Foxtail) | 90-95 | - |
| Echinochloa crus-galli (Barnyardgrass) | 85-95 | >90 |
| Sagittaria trifolia (Arrowhead) | - | >95 |
| Monochoria vaginalis (Pickerelweed) | - | >90 |
Note: Efficacy can vary based on application rate, weed growth stage, and environmental conditions. Data compiled from various studies.
[4][13]Table 2: Efficacy of ALS-Inhibiting Pyrazole Herbicides
| Weed Species | Pyrazosulfuron-ethyl Efficacy (%) |
| Cyperus difformis (Smallflower Umbrella Sedge) | >95 |
| Monochoria vaginalis (Pickerelweed) | >95 |
| Echinochloa crus-galli (Barnyardgrass) | 80-90 |
| Ludwigia octovalvis (Long-fruited Primrose-willow) | >90 |
Note: Primarily used in rice paddies. Efficacy data from post-emergence applications.
[9][10][20]Table 3: Efficacy of ACCase-Inhibiting Pyrazole Herbicides
| Weed Species | Pinoxaden Efficacy (%) |
| Avena fatua (Wild Oat) | >95 |
| Phalaris minor (Little Seed Canary Grass) | >95 |
| Setaria viridis (Green Foxtail) | >90 |
| Lolium multiflorum (Italian Ryegrass) | 85-95 |
Note: Highly effective against grass weeds in cereal crops.
[1][3]#### 3.2 Crop Safety and Selectivity
A critical aspect of a successful herbicide is its safety to the target crop. Crop injury should be meticulously evaluated and compared. For example, topramezone exhibits excellent safety in corn, while pyrazosulfuron-ethyl is well-tolerated by rice. N[8][20]ovel pyrazole compounds must demonstrate a favorable safety profile in the intended crop to be commercially viable.
Conclusion: The Path Forward for Novel Pyrazole Herbicides
The pyrazole scaffold continues to be a fertile ground for the discovery of novel herbicides with high efficacy and diverse modes of action. R[1][2]igorous benchmarking against established commercial standards is a critical step in the research and development process. By employing standardized and robust experimental protocols, and by thoroughly understanding the underlying mechanisms of action, researchers can effectively identify and advance the most promising candidates. The data and methodologies presented in this guide are intended to provide a solid foundation for these endeavors, ultimately contributing to the development of innovative and sustainable weed management solutions for global agriculture.
References
- Chhokar, R. S., Singh, S., & Sharma, R. K. (2008). Pinoxaden for Controlling Grass Weeds in Wheat and Barley. Indian Journal of Weed Science, 40(1&2), 35-39.
- Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
- AERU. (n.d.). Benzofenap (Ref: MY 71). University of Hertfordshire.
- He, H. Q., Lie, X. H., Weng, J. Q., & Tan, C. X. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery, 14(2), 195-200.
- Chemical Warehouse. (2024). Pinoxaden.
- Soltani, N., Shropshire, C., & Sikkema, P. H. (2009). Efficacy of topramezone and mesotrione for the control of annual grasses. International Research Journal of Plant Science, 1(4), 089-094.
- Mondal, P., Ghosh, A., & Kole, R. K. (2015). Bio-Efficacy of Pyrazosulfuron Ethyl 10% WP against Weeds in Paddy Nursery. International Journal of Bio-resource and Stress Management, 6(4), 543-546.
- Agridata. (2025). Pyrazosulfuron-ethyl 10%WP Herbicide for Superior Paddy Weed Control.
- Li, H., et al. (2019). Herbicidal Activity Evaluation of Topramezone and Its Safety to Sugarcane. Plants, 8(11), 469.
- Food and Agriculture Organization of the United Nations. (2016). Pinoxaden (293).
- Matsumoto, H., et al. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen: HPPD inhibition by the common metabolite. Pest Management Science, 61(3), 246-252.
- Jhala, A. J., Kumar, V., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. Weed Science, 70(5), 507-517.
- Matringe, M., Sailland, A., & Pallett, K. E. (2004). p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants. Pest Management Science, 61(3), 269-276.
- Mattison, G., et al. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. Pest Management Science, 79(11), 4617-4627.
- Matsumoto, H., et al. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. Journal of Agricultural and Food Chemistry, 53(4), 1334-1340.
- Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
- Matsumoto, H., et al. (2004). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. Journal of Agricultural and Food Chemistry, 52(24), 7310-7315.
- Jhala, A. J., Kumar, V., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. Weed Science, 70(5), 507-517.
- VTechWorks. (2021). Optimizing Topramezone and Other Herbicide Programs for Weed Control in Bermudagrass and Creeping Bentgrass Turf.
- ResearchGate. (n.d.). Molecular mechanisms of the ALS-inhibiting herbicides.
- JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467-1502.
- Chemical Warehouse. (2024). Pinoxaden.
- Dhanuka Agritech Ltd. (n.d.). Fenox.
- Hebei Bestar Bio-Technology Co., Ltd. (n.d.). Pyrazosulfuron-Ethyl 75%WDG 10%WP 100g/L SC.
- Coromandel International Limited. (n.d.). Pyrazosulfuron-Ethyl Technical.
- CaroVail. (n.d.). Topramezone Group 27 Herbicide.
- Purdue University. (n.d.). PPO Inhibitors (Cell Membrane Disruptors).
Sources
- 1. Rate response of select grass weeds to pinoxaden | Weed Technology | Cambridge Core [cambridge.org]
- 2. cwss.in [cwss.in]
- 3. isws.org.in [isws.org.in]
- 4. researchgate.net [researchgate.net]
- 5. Herbicide Evaluation Program – Wisconsin Crop Weed Science [wcws.cals.wisc.edu]
- 6. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Pyrazosulfuron-ethyl 10%WP Herbicide for Superior Paddy Weed Control [cnagrochem.com]
- 11. Herbicide Treatment Table / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 12. billrosefoundation.org [billrosefoundation.org]
- 13. interesjournals.org [interesjournals.org]
- 14. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. chemijournal.com [chemijournal.com]
- 18. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 19. researchgate.net [researchgate.net]
- 20. botanyjournals.com [botanyjournals.com]
- 21. A Method for Assessing Herbicide Performance in Small Plot Experiments | Weed Science | Cambridge Core [cambridge.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid
As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested safety protocols for handling 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a compound representative of a class of intermediates common in pharmaceutical research. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory practice.
Understanding the Hazard Profile: A Proactive Approach to Safety
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5]
-
Skin Irritation (Category 2): Causes skin irritation.[3][4][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3][4][5][6]
The trifluoromethyl group and the carboxylic acid moiety are key structural alerts. The acidic nature of the compound suggests it can be corrosive or irritating to skin and mucous membranes, while the fine, powdered nature of many such compounds increases the risk of aerosolization and subsequent inhalation.[7]
Core Directive: Personal Protective Equipment (PPE)
Your primary defense against chemical exposure is the diligent and correct use of PPE.[8] The selection of PPE is not a static choice but must be adapted to the specific procedure being undertaken. Below is a summary of required PPE for handling this compound.
| Operational Scenario | Eyes/Face | Hands | Body | Respiratory |
| Weighing/Handling Solid Powder | Tightly-fitting safety goggles with side-shields or a face shield.[3][4] | Double-gloving with powder-free nitrile gloves is recommended.[9] Inspect gloves before use.[4] | Long-sleeved lab coat, fully fastened.[1] Consider a chemical-resistant apron for larger quantities.[2] | Mandatory use of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of dust.[2][7] |
| Working with Solutions | Tightly-fitting safety goggles.[3] | Chemical-resistant nitrile gloves.[1][4] | Long-sleeved lab coat.[1] | Work should be conducted in a chemical fume hood if there is any risk of aerosol generation or if the solvent is volatile.[10] |
| Accidental Spill Cleanup | Safety goggles and face shield.[4] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or apron over a lab coat.[4] | An appropriate particulate respirator (e.g., N95) or a full-face respirator may be required, depending on the spill size.[4] |
Procedural Guidance: From Weighing to Waste
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling this compound.
Preparation and Weighing
-
Designate the Area: Cordon off and label a specific area for handling the powder, preferably within a chemical fume hood.[7] Cover the work surface with absorbent bench paper.[7]
-
Engineering Controls: Always handle the solid form of this compound inside a certified chemical fume hood or a ventilated balance enclosure.[2] This is the most crucial step to prevent respiratory exposure.[2]
-
Don PPE: Before approaching the designated area, don the appropriate PPE as outlined in the table above.
-
Weighing Technique: Use weigh boats or glassine paper to contain the powder.[7] Transfer the powder in small increments to minimize dust generation. Keep the primary container closed as much as possible.[7]
Dissolution and Reaction
-
Solubilization: If preparing a solution, add the solid to the solvent slowly. This should be done within the fume hood.[7]
-
Container Handling: Always keep containers clearly labeled.[1] When not in use, ensure containers are tightly sealed to prevent leaks or evaporation.[1]
-
Acid to Water: When diluting, always add the acid (or its solution) to water or the base solvent, never the other way around, to control any exothermic reactions.[1]
Post-Handling Decontamination
-
Surface Cleaning: After completing your work, decontaminate all surfaces, including the exterior of vials and equipment, using a suitable solvent or cleaning solution.[7]
-
Glove Removal: Use the proper glove removal technique (without touching the outer surface of the glove with bare skin) to avoid cross-contamination.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[1][9]
Emergency and Disposal Plans
Preparedness is a cornerstone of laboratory safety.[10]
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove all contaminated clothing immediately.[11] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3] If feeling unwell, seek medical help.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical assistance.[3][4]
Spill Management
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[4]
-
Do not allow the chemical to enter drains.[4]
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal
All waste containing this compound, including contaminated gloves, bench paper, and empty containers, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Use a dedicated, labeled hazardous waste container.
-
Disposal Protocol: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4] Do not dispose of it as regular trash or pour it down the drain.
Diagrams
Caption: Workflow for Handling this compound.
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations. (n.d.).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheets - Echemi. (n.d.).
- Safety Data Sheet - Aaron Chemicals. (2024, November 1).
- Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025, October 7).
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
- Material Safety Data Sheet - Pyrazole, 98% - Cole-Parmer. (n.d.).
- Part D: Chemical Safety Procedures for Laboratories - UW-La Crosse. (n.d.).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Safety Data Sheet - Fluorochem. (2024, December 19).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 7).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, October 16).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.).
- 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697. (n.d.).
Sources
- 1. gz-supplies.com [gz-supplies.com]
- 2. uwlax.edu [uwlax.edu]
- 3. echemi.com [echemi.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
